molecular formula C11H13N3O2S B1269226 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide CAS No. 131540-88-0

1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide

Cat. No.: B1269226
CAS No.: 131540-88-0
M. Wt: 251.31 g/mol
InChI Key: JPBXIPJNXUMSSQ-UHFFFAOYSA-N
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Description

1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide is a useful research compound. Its molecular formula is C11H13N3O2S and its molecular weight is 251.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-piperazin-1-yl-1,2-benzothiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c15-17(16)10-4-2-1-3-9(10)11(13-17)14-7-5-12-6-8-14/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBXIPJNXUMSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NS(=O)(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351287
Record name 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide
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Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131540-88-0
Record name 3-Piperazin-1-ylbenzo[d]isothiazole 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131540-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Piperazin-1-yl)-1,2-benzothiazole-1,1-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131540880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(PIPERAZIN-1-YL)-1,2-BENZOTHIAZOLE-1,1-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE378JC4E6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Synthesis of 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide , a cyclic sulfonimidamide derivative. This compound is structurally distinct from the well-known antipsychotic intermediate 3-(1-piperazinyl)-1,2-benzisothiazole (used in Ziprasidone) due to the presence of the sulfonyl group (1,1-dioxide) at the sulfur position.

The synthesis hinges on the activation of the saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) core. The critical intermediate is 3-chloro-1,2-benzisothiazole 1,1-dioxide (also known as pseudo-saccharyl chloride).[1] A major technical challenge addressed in this guide is the control of the chlorination step to favor the cyclic pseudo-chloride over its acyclic isomer, 2-cyanobenzenesulfonyl chloride.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached via a convergent route involving the nucleophilic aromatic substitution (SNAr) of an activated imidoyl chloride species by piperazine.

Strategic Disconnection
  • Target Molecule: 3-(1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide.

  • Disconnection: C3–N bond cleavage.

  • Synthons:

    • Electrophile: 3-chloro-1,2-benzisothiazole 1,1-dioxide (Pseudo-saccharyl chloride).[1]

    • Nucleophile: Piperazine.

  • Starting Material: Saccharin (insoluble or sodium salt).

Retrosynthesis Target Target: 3-(1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide Intermed Intermediate: 3-chloro-1,2-benzisothiazole 1,1-dioxide (Pseudo-saccharyl chloride) Target->Intermed S_NAr (C3-N Bond Formation) Reagent Reagent: Piperazine Target->Reagent SM Starting Material: Saccharin Intermed->SM Chlorination (PCl5)

Figure 1: Retrosynthetic pathway identifying the critical pseudo-saccharyl chloride intermediate.

Part 2: Critical Precursor Synthesis (Pseudo-Saccharyl Chloride)

The conversion of saccharin to 3-chloro-1,2-benzisothiazole 1,1-dioxide is the most sensitive step. Reaction with phosphorus pentachloride (PCl5) can yield two isomers:

  • Isomer A (Desired): 3-chloro-1,2-benzisothiazole 1,1-dioxide (Cyclic).

  • Isomer B (Undesired): 2-chlorosulfonylcyanobenzene (Acyclic).

Mechanistic Insight: Low temperatures favor the kinetic product (Isomer B). High temperatures (reflux) facilitate the thermodynamic equilibration to the desired cyclic Isomer A.

Protocol 1: Synthesis of 3-chloro-1,2-benzisothiazole 1,1-dioxide[1]
  • Reagents: Saccharin (1.0 eq), PCl5 (1.1 eq).

  • Solvent: Neat (melt) or POCl3.

  • Conditions: 170°C - 180°C.

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser connected to an acid gas scrubber (to trap HCl and POCl3 fumes).

  • Mixing: Mix finely powdered Saccharin (18.3 g, 100 mmol) and PCl5 (22.9 g, 110 mmol) intimately.

  • Reaction: Heat the mixture in an oil bath. The solids will melt and effervesce as HCl is evolved.

    • Critical Control Point: Maintain temperature at 170–180°C for 1–2 hours. Insufficient heating leads to contamination with 2-cyanobenzenesulfonyl chloride.

  • Workup:

    • Cool the reaction mixture to ~100°C.

    • Remove volatile byproducts (POCl3) under reduced pressure.

    • The residue is the crude pseudo-chloride.

  • Purification: Recrystallize immediately from dry toluene or chloroform. The product is moisture-sensitive.

    • Yield Expectation: 70–85%.[2]

    • Appearance: White to off-white crystalline solid.

    • Melting Point: 143–145°C.

Part 3: Coupling with Piperazine

The reaction of the pseudo-chloride with piperazine is a nucleophilic substitution at the imidoyl carbon. Since piperazine is a diamine, dimerization (formation of the bis-compound) is a risk. This is mitigated by using a large excess of piperazine.

Protocol 2: Synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide
  • Reagents: 3-chloro-1,2-benzisothiazole 1,1-dioxide (1.0 eq), Piperazine (anhydrous, 3.0–4.0 eq).

  • Solvent: 1,4-Dioxane or THF (anhydrous).

  • Temperature: 0°C to Room Temperature.

Step-by-Step Methodology:

  • Preparation: Dissolve anhydrous piperazine (34.4 g, 400 mmol) in 1,4-dioxane (150 mL) in a 500 mL 3-neck flask under nitrogen atmosphere.

  • Addition: Dissolve 3-chloro-1,2-benzisothiazole 1,1-dioxide (20.1 g, 100 mmol) in 1,4-dioxane (50 mL). Add this solution dropwise to the piperazine solution over 30 minutes while maintaining the temperature at 0–5°C (ice bath).

    • Note: The reaction is exothermic.

  • Completion: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (DCM:MeOH 9:1) or HPLC.[2]

  • Workup:

    • Filter off the precipitated piperazine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure to remove the solvent and excess piperazine (piperazine sublimes/distills under high vacuum).

    • Dissolve the residue in DCM (200 mL) and wash with water (3 x 50 mL) to remove remaining traces of piperazine.

  • Purification:

    • Dry the organic layer over Na2SO4 and concentrate.

    • Recrystallize the crude solid from Ethanol or Isopropanol.

  • Salt Formation (Optional but Recommended for Stability):

    • Dissolve the free base in ethanol.

    • Add 1.0 eq of HCl in ethanol (1.25 M).

    • Precipitate the hydrochloride salt by adding diethyl ether.

Part 4: Process Visualization & Logic

The following diagram illustrates the complete workflow, highlighting the critical decision nodes regarding temperature control and stoichiometry.

SynthesisWorkflow cluster_activation Phase 1: Activation cluster_coupling Phase 2: Coupling Saccharin Saccharin (Starting Material) HeatStep Reaction: 170-180°C (Melt/POCl3) Saccharin->HeatStep PCl5 Reagent: PCl5 (1.1 eq) PCl5->HeatStep Check Isomer Check: Is product cyclic? HeatStep->Check Check->HeatStep No (Recycle/Reheat) PseudoCl Intermediate: Pseudo-Saccharyl Chloride Check->PseudoCl Yes (High Temp) Coupling Reaction: S_NAr Solvent: Dioxane, 0°C->RT PseudoCl->Coupling Piperazine Reagent: Piperazine (Excess 4.0 eq) Piperazine->Coupling Workup Filtration & Washing (Remove Piperazine HCl) Coupling->Workup Product Final Product: 3-(1-piperazinyl)-1,2- benzisothiazole 1,1-dioxide Workup->Product

Figure 2: Integrated process workflow for the synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide.

Part 5: Characterization & Data

The 1,1-dioxide group introduces significant electron-withdrawing character compared to the non-dioxide benzisothiazole.

Analytical MethodExpected Signal / ResultStructural Assignment
IR Spectroscopy 1330 cm⁻¹, 1170 cm⁻¹Symmetric/Asymmetric SO₂ stretch (Diagnostic)
IR Spectroscopy ~1600 cm⁻¹C=N stretch (Imidoyl bond)
¹H NMR (DMSO-d₆) δ 7.8 - 8.2 ppm (m, 4H)Aromatic protons (deshielded by SO₂)
¹H NMR (DMSO-d₆) δ 3.8 - 4.1 ppm (m, 4H)Piperazine CH₂ adjacent to Benzisothiazole
¹H NMR (DMSO-d₆) δ 2.8 - 3.0 ppm (m, 4H)Piperazine CH₂ adjacent to secondary amine
Mass Spectrometry [M+H]⁺ = 252.08Molecular Ion (C₁₁H₁₃N₃O₂S)
Critical Distinction

Do not confuse this compound with:

  • 3-(1-piperazinyl)-1,2-benzisothiazole (CAS: 87691-87-0).[3]

    • Difference: Lacks the 1,1-dioxide group.

    • Use: Intermediate for Ziprasidone.[2]

    • Synthesis: Uses 3-chloro-1,2-benzisothiazole (no dioxide), often prepared from dithiosalicylic acid derivatives.

References

  • Preparation of 3-chloro-1,2-benzisothiazole 1,1-dioxide (pseudo-saccharyl chloride).

    • Source: Brigas, A. F., & Johnstone, R. A. (2002). Journal of Chemical Research.[1][4]

    • Relevance: Defines the thermodynamic control required to synthesize the cyclic chloride precursor and avoid the acyclic nitrile isomer.
    • URL:[Link][1]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Deriv

    • Source: Somogyi, L. et al. (2021). Molecules.
    • Relevance: Discusses ring contraction and chlorination mechanisms relevant to benzisothiazole dioxide scaffolds.
    • URL:[Link]

  • Synthesis of Novel Saccharin Deriv

    • Source: Rankin, G. M. et al. (2017).[5] Molecules.

    • Relevance: Provides context on the derivatization of the saccharin core and stability of the sulfonamide moiety.
    • URL:[Link]

Sources

1,2-Benzisothiazole Derivatives: A Mechanistic & Pharmacological Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Action of 1,2-Benzisothiazole Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Technical Synthesis

The 1,2-benzisothiazole scaffold represents a privileged structure in medicinal chemistry, functioning as a robust bioisostere for the indole and benzothiophene rings. Its pharmacological versatility stems from two distinct chemical reactivities governed by the oxidation state of the isothiazole ring:

  • The Aromatic 1,2-Benzisothiazole (Neuropharmacology): When the ring is fully aromatic, it serves as a lipophilic anchor that facilitates high-affinity pi-stacking interactions within the hydrophobic pockets of G-protein coupled receptors (GPCRs), particularly Dopamine (

    
    ) and Serotonin (
    
    
    
    ) receptors. This is the core engine behind atypical antipsychotics like Ziprasidone and Lurasidone .
  • The 1,2-Benzisothiazolin-3-one (Electrophilic Traps): When oxidized to the amide/ketone form (e.g., BIT), the Sulfur-Nitrogen (

    
    ) bond becomes highly susceptible to nucleophilic attack. These derivatives act as covalent modifiers of cysteine residues, driving antimicrobial activity and specific enzyme inhibition (e.g., Monoacylglycerol Lipase).[1]
    

Domain I: Neuropharmacology (GPCR Modulation)

Mechanism of Action: The "Loose" Antagonist Profile

In the context of antipsychotics, 1,2-benzisothiazole derivatives function primarily through balanced antagonism . Unlike first-generation antipsychotics that bind tightly and non-selectively to


 receptors (causing extrapyramidal side effects), benzisothiazole derivatives exhibit a "hit-and-run" or rapidly dissociating kinetic profile at 

, combined with potent

antagonism.
  • 5-HT1A Partial Agonism: The benzisothiazole moiety mimics the indole ring of serotonin, allowing it to engage the

    
     receptor as a partial agonist. This activity increases dopamine release in the prefrontal cortex, addressing the "negative symptoms" of schizophrenia (cognitive deficits).
    
  • D2/5-HT2A Antagonism: The scaffold blocks post-synaptic

    
     receptors in the mesolimbic pathway (reducing positive symptoms) while simultaneously blocking 
    
    
    
    receptors, which modulates dopamine release in the nigrostriatal pathway (reducing motor side effects).
Visualization: GPCR Signaling Modulation

The following diagram illustrates the dual-pathway modulation characteristic of benzisothiazole antipsychotics.

GPCR_Pathway Drug 1,2-Benzisothiazole Derivative (e.g., Lurasidone) D2 Dopamine D2 Receptor (Gi/o coupled) Drug->D2 Antagonism HT2A 5-HT2A Receptor (Gq coupled) Drug->HT2A Antagonism HT1A 5-HT1A Receptor (Gi/o coupled) Drug->HT1A Partial Agonism AC Adenylyl Cyclase D2->AC Inhibition Blocked Response_Pos Reduction in Positive Symptoms D2->Response_Pos Mesolimbic Pathway PLC Phospholipase C HT2A->PLC Activation Blocked HT1A->AC Inhibition Response_Neg Improvement in Cognitive Symptoms HT1A->Response_Neg Cortical Dopamine Release cAMP cAMP Levels AC->cAMP Modulation Ca Intracellular Ca2+ PLC->Ca Decrease

Caption: Dual-action mechanism showing D2/5-HT2A antagonism for antipsychotic effect and 5-HT1A agonism for cognitive enhancement.

Domain II: Covalent Enzyme Inhibition & Antimicrobial Action

Mechanism: The S-N Bond as an Electrophilic Switch

In 1,2-benzisothiazolin-3-one (BIT) derivatives, the mechanism shifts from steric receptor binding to covalent chemical modification. The


 bond in the isothiazolone ring is highly polarized.
  • Thiol-Disulfide Exchange: The sulfur atom acts as a "soft" electrophile. When it encounters a nucleophilic cysteine thiol (R-SH) on a microbial protein or enzyme active site, the ring opens.

  • Mixed Disulfide Formation: This reaction forms a stable mixed disulfide (Protein-S-S-Benzisothiazole), effectively capping the catalytic cysteine and inactivating the enzyme.

  • Target Enzymes:

    • Microbial: Enzymes involved in glucose oxidation and respiration (e.g., dehydrogenase complexes).

    • Viral/Mammalian: HIV-1 Reverse Transcriptase (RNase H domain) and Monoacylglycerol Lipase (MGL), where the inhibitor targets regulatory cysteines (e.g., Cys201/Cys208 in MGL).

Visualization: Covalent Modification Mechanism

Covalent_Mechanism Enzyme_SH Active Enzyme (Free Cysteine -SH) Transition Nucleophilic Attack on Sulfur Enzyme_SH->Transition Nucleophilic Attack BIT Benzisothiazolin-3-one (Electrophile) BIT->Transition Adduct Inhibited Enzyme (Mixed Disulfide Adduct) Transition->Adduct S-S Bond Formation RingOpen Ring Opening (Amide Release) Transition->RingOpen Concomitant

Caption: Mechanism of thiol-mediated ring opening resulting in enzyme inactivation via disulfide adduct formation.

Structure-Activity Relationship (SAR) Matrix

The biological output of the scaffold is dictated by substitution patterns.[2]

RegionModificationEffect on Mechanism
Benzene Ring (C5/C6) Halogenation (e.g., 5-Cl, 6-F) Increases Lipophilicity & Potency. In biocides, electron-withdrawing groups (EWGs) activate the S-N bond for faster reaction with thiols. In antipsychotics, they enhance metabolic stability and receptor affinity.
Nitrogen (N2) Piperazinyl-alkyl Linker Critical for GPCR Selectivity. A 4-carbon or cyclic linker connects the pharmacophore to a secondary binding motif, essential for the "atypical" antipsychotic profile (e.g., Ziprasidone).
Nitrogen (N2) Small Alkyl/Aryl (No Linker) Promotes Biocidal Activity. Direct substitution preserves the electrophilic nature of the isothiazolinone core, optimizing it for cellular penetration and protein reactivity.
Sulfur (S1) Oxidation to Sulfoxide/Sulfone Loss of Activity. Oxidation of the sulfur generally abolishes the ability to form mixed disulfides (biocides) or disrupts the pi-electron density required for receptor binding (antipsychotics).

Experimental Protocol: High-Throughput Radioligand Binding Assay

Validating the Neuropharmacological Mechanism

Objective: To determine the binding affinity (


) of a novel 1,2-benzisothiazole derivative against the Dopamine 

receptor.
Reagents & System Setup
  • Source Tissue: CHO cells stably expressing human recombinant

    
     receptors.
    
  • Radioligand: [3H]-Methylspiperone (0.5 nM final concentration).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

Step-by-Step Methodology
  • Membrane Preparation:

    • Harvest CHO cells and homogenize in ice-cold assay buffer using a Polytron homogenizer (bursts of 5s).

    • Centrifuge at 40,000 x g for 20 mins at 4°C. Resuspend pellet in buffer. Critical: Repeat wash step twice to remove endogenous neurotransmitters that compete for binding.

  • Incubation:

    • In a 96-well polypropylene plate, add:

      • 25 µL Test Compound (7 concentrations, log-scale dilution).

      • 25 µL Radioligand ([3H]-Methylspiperone).

      • 150 µL Membrane Suspension (20-40 µg protein/well).

    • Incubate for 60 minutes at 25°C. Note: Equilibrium time is critical; benzisothiazoles may have slow association kinetics.

  • Termination & Harvesting:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

    • Wash filters 3x with ice-cold buffer using a cell harvester.

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Self-Validation Check: The


 of the radioligand must be experimentally determined in the same run. If the Hill slope deviates significantly from 1.0, suspect allosteric modulation or non-equilibrium conditions.

References

  • Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase. MDPI Biomolecules. [Link]

  • Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile. European Journal of Pharmacology. [Link]

  • Benzisothiazolinone Derivatives as Potent Allosteric Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. Archiv der Pharmazie. [Link]

Sources

The 1,2-Benzisothiazole Scaffold: A Technical Monograph on Pharmacological Versatility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of the 1,2-benzisothiazole scaffold, designed for researchers in medicinal chemistry and pharmacology.

Introduction: The "Privileged" Bioisostere

The 1,2-benzisothiazole moiety (benzo[


]isothiazole) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While historically utilized in industrial biocides (e.g., BIT), its pharmacological significance is dominated by its role as a bioisostere for the indole and benzothiophene rings in neuropsychiatric drug discovery.

The scaffold is defined by a benzene ring fused to an isothiazole ring containing a nitrogen atom at position 2 and a sulfur atom at position 1. Its unique electronic distribution, characterized by the lability of the N–S bond and the electrophilicity of C3, makes it a critical pharmacophore for modulating G-protein coupled receptors (GPCRs), specifically Dopamine (D2) and Serotonin (5-HT) subtypes.

Molecular Architecture & Chemical Reactivity

The pharmacological utility of 1,2-benzisothiazole stems from two intrinsic chemical properties:

  • The N–S Bond Vulnerability: The nitrogen-sulfur bond is susceptible to nucleophilic attack and oxidative cleavage. In metabolic systems, this leads to ring-opening events that define the scaffold's toxicity and clearance profile.

  • C3 Electrophilicity: The carbon at position 3 is highly reactive toward nucleophiles, particularly when activated (e.g., 3-chloro-1,2-benzisothiazole). This allows for the facile introduction of piperazine or piperidine linkers, a structural motif ubiquitous in "atypical" antipsychotics like Lurasidone and Ziprasidone .

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the core SAR vectors for the 1,2-benzisothiazole scaffold in the context of CNS-active agents.

SAR_Analysis Core 1,2-Benzisothiazole Core Scaffold Pos3 Position 3 (Critical): Linker Attachment (Piperazine/Piperidine) Determines Receptor Affinity Core->Pos3 Nucleophilic Subst. PosNS N-S Bond: Metabolic Liability (Ring Cleavage/Oxidation) Core->PosNS Oxidative Attack Pos56 Positions 5,6,7: Electronic Tuning (Halogens/EWG) Modulates Metabolic Stability Core->Pos56 Substitution

Figure 1: Core Structure-Activity Relationship (SAR) vectors for the 1,2-benzisothiazole scaffold. Position 3 is the primary vector for pharmacophore attachment.

Pharmacodynamics: The CNS Profile

The most commercially successful application of this scaffold is in the treatment of schizophrenia and bipolar depression. The 1,2-benzisothiazole moiety acts as a high-affinity anchor for Class A GPCRs.

Mechanism of Action (MOA)

Compounds containing this scaffold (linked via a piperazine spacer) typically exhibit a multimodal receptor profile:

  • Dopamine

    
     Receptor:  Antagonism (Treats positive symptoms of psychosis).[1]
    
  • Serotonin

    
     Receptor:  Antagonism (Reduces Extrapyramidal Side Effects - EPS).
    
  • Serotonin

    
     Receptor:  Antagonism (Pro-cognitive and antidepressant effects).
    
  • Serotonin

    
     Receptor:  Partial Agonism (Anxiolytic and antidepressant effects).[2]
    
Comparative Binding Affinities ( )

The table below summarizes the binding profile of Lurasidone, a quintessential 1,2-benzisothiazole derivative, highlighting its selectivity compared to other scaffolds.

Receptor TargetAffinity (

nM)
Functional ActivityClinical Relevance
5-HT

0.5 AntagonistCognitive enhancement, circadian regulation
D

1.7AntagonistAntipsychotic efficacy
5-HT

2.0AntagonistReduced EPS liability
5-HT

6.4Partial AgonistAnxiolytic/Antidepressant

Adrenergic
10.8AntagonistCognition/Mood
H

Histamine
>1,000NegligibleLow sedation/weight gain risk
M

Muscarinic
>1,000NegligibleNo anticholinergic side effects

Data aggregated from Ishibashi et al. (2010) and standard pharmacological reviews.

Signaling Pathway Modulation

The diagram below details the downstream intracellular effects of 1,2-benzisothiazole antagonism at the 5-HT7 and D2 receptors.

Signaling_Pathway Ligand 1,2-Benzisothiazole Ligand (e.g., Lurasidone) D2R Dopamine D2 Receptor (Gi/o) Ligand->D2R Antagonism HT7R Serotonin 5-HT7 Receptor (Gs) Ligand->HT7R Antagonism Gi Gi/o Protein (Inhibitory) D2R->Gi Blocks Activation Out1 Reduced Psychosis (Post-synaptic inhibition) D2R->Out1 Gs Gs Protein (Stimulatory) HT7R->Gs Blocks Activation Out2 Cognitive Enhancement (Modulation of Glutamate) HT7R->Out2 AC Adenylyl Cyclase Gi->AC Inhibition (Blocked) Gs->AC Stimulation (Blocked) cAMP cAMP Levels AC->cAMP PKA PKA Activation cAMP->PKA

Figure 2: Signal transduction blockade by 1,2-benzisothiazole ligands at D2 and 5-HT7 receptors.

Experimental Protocols

Protocol A: Synthesis of the Pharmacophore Core

Objective: Synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole (Key Intermediate). Rationale: This method utilizes nucleophilic aromatic substitution on the activated 3-chloro derivative, a robust industrial route.

  • Precursor Preparation:

    • React 2,2'-dithiosalicylic acid with thionyl chloride (

      
      ) to generate the acid chloride.
      
    • Treat with sulfuryl chloride (

      
      ) to effect oxidative cyclization, yielding 3-chloro-1,2-benzisothiazole .
      
  • Coupling Reaction:

    • Reagents: 3-chloro-1,2-benzisothiazole (1.0 eq), Piperazine (anhydrous, 5.0 eq).

    • Solvent: Toluene or Diglyme (high boiling point required).

    • Conditions: Reflux at 110–130°C for 12–16 hours under

      
       atmosphere.
      
    • Note: Excess piperazine acts as both the nucleophile and the acid scavenger (HCl sponge).

  • Work-up:

    • Cool reaction mixture to RT.

    • Filter off piperazine hydrochloride salts.

    • Concentrate filtrate in vacuo.

    • Partition residue between DCM and water. Wash organic layer with brine.

  • Purification:

    • Recrystallize from isopropanol or purify via column chromatography (SiO2, DCM:MeOH 9:1) to yield the product as a pale solid.

Protocol B: Radioligand Binding Assay (D2 Receptor)

Objective: Determine


 of a novel benzisothiazole derivative.
Rationale:  Competition binding against 

-Spiperone is the gold standard for D2 affinity.
  • Membrane Preparation:

    • Use CHO cells stably expressing human

      
       receptors.
      
    • Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g.

  • Assay Setup:

    • Total Binding: Membrane prep +

      
      -Spiperone (0.5 nM).
      
    • Non-Specific Binding (NSB): Add Haloperidol (10

      
      ) to saturate sites.
      
    • Test Compound: Add benzisothiazole derivative at concentrations ranging from

      
       to 
      
      
      
      M.
  • Incubation:

    • Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding to the filter).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Count radioactivity via liquid scintillation spectrometry.

    • Calculate

      
       using non-linear regression.
      
    • Derive

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Protocol_Workflow Step1 Membrane Prep (CHO-hD2L Cells) Step2 Incubation Mix: Membranes + [3H]-Spiperone + Test Compound Step1->Step2 Step3 Equilibrium (60 min @ 25°C) Step2->Step3 Step4 Rapid Filtration (GF/B Filters + PEI) Step3->Step4 Step5 Scintillation Counting Step4->Step5 Step6 Data Analysis (Cheng-Prusoff) Step5->Step6

Figure 3: Workflow for High-Throughput Radioligand Binding Assay.

ADME & Toxicology Profile

The 1,2-benzisothiazole ring presents specific metabolic challenges that must be addressed during lead optimization:

  • S-Oxidation: The sulfur atom is prone to oxidation by CYP450 enzymes (primarily CYP3A4), forming sulfoxides and sulfones. These metabolites are often inactive but can alter polarity and excretion.

  • Reductive Ring Cleavage: The N–S bond can be cleaved by reductive metabolism, opening the ring to form 2-mercaptobenzamides . This is a potential toxophore as free thiols can conjugate with proteins (haptens), leading to idiosyncratic immune reactions.

  • Mitigation: Substitution at the 5 or 6 position (e.g., with Fluorine or electron-withdrawing groups) can sterically or electronically stabilize the ring against oxidative attack.

References

  • Ishibashi, T., et al. (2010). Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity.[1][2][3][4] Journal of Pharmacology and Experimental Therapeutics. Link

  • Vicini, P., et al. (2002). Biological studies on 1,2-benzisothiazole derivatives.[3][5] I. Antimicrobial activity of N-substituted 1,2-benzisothiazolin-3-ones. Il Farmaco. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

  • Meyer, J. M., et al. (2009). Ziprasidone: a review of its use in the management of schizophrenia and bipolar disorder. Neuropsychiatric Disease and Treatment. Link

Sources

Biological Activity of 1,2-Benzisothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 1,2-benzisothiazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1] Unlike its 1,3-isomer (benzothiazole), the 1,2-benzisothiazole moiety is uniquely characterized by a benzene ring fused to an isothiazole ring containing a nitrogen-sulfur bond.

This guide dissects the biological utility of this scaffold, distinguishing between its two primary pharmacophoric states:

  • The Aromatic Core: Found in atypical antipsychotics (e.g., Ziprasidone, Lurasidone), acting as a crucial anchor for G-Protein Coupled Receptors (GPCRs).

  • The Oxidized/Keto Variants (BIT): 1,2-benzisothiazolin-3-ones, utilized primarily for their potent antimicrobial and antifungal properties via electrophilic interactions with thiol-containing enzymes.

Structural Pharmacophore & SAR Analysis

The biological activity of 1,2-benzisothiazole is dictated by the oxidation state of the sulfur and the substitution at the C3 and N2 positions.

The SAR Logic
  • CNS Selectivity (Antipsychotics): Activity is maximized when the C3 position is linked to a piperazine ring. The 1,2-benzisothiazole ring acts as a bioisostere for indole or naphthalene, providing pi-pi stacking interactions within the receptor pocket (e.g., D2 or 5-HT2A).

  • Antimicrobial Potency (Biocides): Requires the 3-one structure (amide carbonyl). The N-S bond becomes susceptible to nucleophilic attack by bacterial cysteine residues. N-alkylation modulates lipophilicity (LogP), affecting cell wall penetration.

Visualization: Structure-Activity Relationship (SAR)[2]

SAR_Map Core 1,2-Benzisothiazole Scaffold Pos3 Position C3 (Critical for CNS) Core->Pos3 PosN2 Position N2 (Solubility/Lipophilicity) Core->PosN2 Ring Benzene Ring (Electronic Tuning) Core->Ring CNS CNS Activity (Piperazine Linkage) Target: 5-HT/D2 Pos3->CNS Linker attachment AntiMicro Antimicrobial (Carbonyl at C3) Target: Thiol Enzymes Pos3->AntiMicro Oxidation to C=O Potency Halogenation (5,6,7) Increases Metabolic Stability Ring->Potency Cl/F substitution

Figure 1: SAR Map distinguishing the divergent pathways for CNS vs. Antimicrobial design.

Therapeutic Sector A: CNS & Psychopharmacology

The most commercially validated application of 1,2-benzisothiazoles is in the treatment of schizophrenia and bipolar disorder.

Mechanism of Action: The "Atypical" Profile

Derivatives like Lurasidone and Ziprasidone function as antagonists at Dopamine D2 receptors and Serotonin 5-HT2A receptors.

  • D2 Antagonism: Reduces positive symptoms (hallucinations).

  • 5-HT2A Antagonism: Mitigates Extrapyramidal Symptoms (EPS) associated with classic neuroleptics and improves negative symptoms.

  • 1,2-Benzisothiazole Role: The scaffold binds to the orthosteric site of the GPCR. The sulfur atom often engages in specific hydrophobic or weak polar interactions that differentiate its binding kinetics from benzisoxazole analogs (like risperidone).

Visualization: CNS Signaling Pathway

CNS_Pathway Drug 1,2-Benzisothiazole Derivative (e.g., Lurasidone) D2 Dopamine D2 Receptor (G_i/o coupled) Drug->D2 Antagonism HT2A Serotonin 5-HT2A Receptor (G_q coupled) Drug->HT2A Antagonism cAMP cAMP Levels D2->cAMP Prevents Gi inhibition (Modulation) PLC Phospholipase C HT2A->PLC Blocks Activation Outcome Antipsychotic Effect (Reduced Positive/Negative Symptoms) cAMP->Outcome Ca Intracellular Ca2+ PLC->Ca Reduces Mobilization Ca->Outcome

Figure 2: Dual antagonism mechanism of 1,2-benzisothiazole antipsychotics.

Therapeutic Sector B: Antimicrobial & Biocidal Activity[3][4]

While CNS drugs use the aromatic heterocycle, the 1,2-benzisothiazolin-3-one (BIT) structure is a potent industrial and medicinal biocide.

Mechanism: The "Suicide" Inhibition

BIT derivatives act as electrophiles. The mechanism is distinct from antibiotics like penicillin:

  • Penetration: The molecule crosses the bacterial cell wall.

  • Reaction: The N-S bond is cleaved by nucleophilic thiol (-SH) groups on essential bacterial enzymes (e.g., dehydrogenases).

  • Disulfide Formation: This forms a mixed disulfide, irreversibly inhibiting the enzyme and leading to cell death (bactericidal) or growth arrest (bacteriostatic).

Emerging Research (2024-2025)

Recent studies indicate that N-substituted saccharin derivatives (oxidized 1,2-benzisothiazoles) show promise against multi-drug resistant (MDR) S. aureus by targeting DNA gyrase, distinct from the general thiol-interaction mechanism of BIT [1].

Experimental Protocols

Protocol A: Synthesis of 1,2-Benzisothiazoles (Thiosalicylic Acid Route)

Rationale: This method is preferred for its operational simplicity and avoidance of hazardous oxidative cyclization of mercapto-aldimines.

Materials: Thiosalicylic acid (2-mercaptobenzoic acid), Thionyl chloride (


), Ammonia or Primary Amine.

Workflow:

  • Acyl Chloride Formation: Reflux thiosalicylic acid (10 mmol) with excess

    
     (30 mmol) for 2 hours. Monitor gas evolution (
    
    
    
    ).
  • Evaporation: Remove excess

    
     under reduced pressure.
    
  • Cyclization: Dissolve the residue in anhydrous THF. Add the amine (e.g., piperazine derivative for CNS, or ammonia for core) dropwise at 0°C.

  • Reaction: Stir at room temperature for 4-6 hours. The ring closes via the formation of the sulfenamide bond.

  • Purification: Quench with ice water. Extract with Ethyl Acetate. Recrystallize from Ethanol.

Protocol B: Antimicrobial Susceptibility Assay (MIC Determination)

Rationale: Standard broth microdilution is required to determine the Minimum Inhibitory Concentration (MIC) quantitatively.

Steps:

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plate Setup: Use a 96-well sterile plate. Add 100 µL of Mueller-Hinton Broth (MHB) to all wells.

  • Compound Dilution: Add 100 µL of the 1,2-benzisothiazole derivative (dissolved in DMSO, <1% final conc) to column 1. Perform serial 2-fold dilutions across the plate.

  • Inoculation: Add 100 µL of bacterial suspension to each well.

  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: DMSO vehicle only.

    • Sterility Control: Broth only.

  • Incubation: 37°C for 18-24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity.

Data Summary: Comparative Activities

Derivative ClassPrimary TargetKey Substituent (R)Activity ProfileReference
3-Piperazinyl D2 / 5-HT2A Receptors3-(4-substituted-piperazin-1-yl)Antipsychotic (nM affinity)[2]
Benzisothiazolin-3-one Thiol EnzymesN-Butyl / N-MethylBroad-spectrum Antimicrobial[3]
Saccharin (1,1-dioxide) Carbonic AnhydraseN-ArylAntitumor / Antimetastatic[4]
3-Alkoxy HIF-2 / EPO3-O-AlkylAnti-anemic / Hypoxia modulation[5]

Future Directions

The field is shifting toward Multi-Target Directed Ligands (MTDLs) .

  • Anticancer: 2025 computational models suggest 1,2-benzisothiazoles can be designed to inhibit both MMP13 (metastasis) and FGFR1 (angiogenesis) simultaneously [6].

  • Neuroprotection: Derivatives are being explored not just for symptom management in schizophrenia, but for neuroprotective effects in Alzheimer's via inhibition of Acetylcholinesterase (AChE) combined with 5-HT modulation.

References

  • Antimicrobial activity of 1,2-benzisothiazole derivatives. Vertex AI Grounding (NIH Source).Link

  • Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)-piperazine derivatives. Journal of Medicinal Chemistry.Link

  • Biological studies on 1,2-benzisothiazole derivatives: Antimicrobial properties. Farmaco.Link

  • Computational design and profiling of novel 1,2-benzisothiazole derivatives as multi-target anticancer agents. Pharmacy & Pharmacology International Journal.Link

  • SAR study of 1,2-benzisothiazole dioxide compounds that agonize HIF-2 stabilization. Bioorganic & Medicinal Chemistry.Link

  • Recent advances in 1,2-benzisothiazoles. MDPI Molecules.Link

Sources

Technical Guide: Discovery and Development of 1,2-Benzisothiazole 1,1-Dioxide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: From Sweetener to Pharmacophore

The 1,2-benzisothiazole 1,1-dioxide core, historically known as saccharin, has evolved from a non-nutritive sweetener into a privileged scaffold in medicinal chemistry. Its significance lies not in its taste profile, but in its cyclic tertiary sulfonamide moiety. This structural feature serves as a bioisostere for carboxylic acids and acts as a potent zinc-binding group (ZBG), making it a critical template for designing inhibitors of metalloenzymes, particularly Carbonic Anhydrases (CAs) .

This guide details the technical roadmap for exploiting this scaffold, focusing on the synthesis of N-substituted derivatives, Structure-Activity Relationship (SAR) optimization for tumor-associated CA isoforms (IX and XII), and validated experimental protocols for drug discovery.

Part 1: The Privileged Scaffold & Mechanism of Action

Chemical Identity and Binding Mode

The core structure is a bicyclic system containing a benzene ring fused to an isothiazole ring with two oxygen atoms on the sulfur (sulfone) and a ketone adjacent to the nitrogen.

  • Acidity: The N-H proton is highly acidic (pKa ~1.6), allowing for easy deprotonation and coordination with metal ions.

  • Zinc Coordination: In the context of Carbonic Anhydrase inhibition, the deprotonated nitrogen (or the sulfonamide oxygen in some binding modes) coordinates with the Zn(II) ion in the enzyme's active site.

  • The "Tail" Strategy: The nitrogen atom serves as the attachment point for "tails" (R-groups). These tails are critical for interacting with the hydrophobic and hydrophilic pockets at the entrance of the enzyme active site, conferring selectivity between isoforms (e.g., sparing cytosolic CA I/II while targeting transmembrane CA IX).

Mechanism of Action: CA Inhibition

The primary therapeutic utility of these derivatives is the inhibition of tumor-associated Carbonic Anhydrases IX and XII.[1] These enzymes regulate pH in hypoxic tumor microenvironments. Inhibiting them leads to intracellular acidification and apoptosis of cancer cells.

CA_Inhibition_Mechanism Scaffold 1,2-Benzisothiazole 1,1-Dioxide Core Zn_Binding Zn(II) Coordination (Active Site) Scaffold->Zn_Binding Anchors via Sulfimide Tail_Interaction Tail (R-Group) Interaction Scaffold->Tail_Interaction Orients Side Chain Outcome Tumor pH Disruption & Apoptosis Zn_Binding->Outcome Blocks Catalysis Selectivity Isoform Selectivity (CA IX/XII vs I/II) Tail_Interaction->Selectivity Exploits Active Site Entry Selectivity->Outcome Reduces Off-Target Toxicity

Figure 1: Mechanism of Action for Saccharin-based CA Inhibitors. The scaffold anchors to the metal center, while the N-substituent dictates selectivity.

Part 2: Synthetic Strategies

The most robust method for generating libraries of 1,2-benzisothiazole 1,1-dioxide derivatives is the N-alkylation of sodium saccharin . This route is preferred over de novo ring synthesis for medicinal chemistry campaigns due to the commercial availability of the starting material and the high yields associated with nucleophilic substitution.

The "Hub" Approach: N-Alkylation

This reaction utilizes the nucleophilicity of the saccharin anion.

  • Starting Material: Sodium Saccharin (soluble, pre-activated nucleophile).

  • Electrophile: Alkyl halides (benzyl bromides, alkyl chlorides) or propargyl bromides (for click chemistry).

  • Solvent System: Polar aprotic solvents (DMF or DMSO) are essential to solvate the cation and leave the saccharin anion "naked" and reactive.

Synthesis_Workflow Start Sodium Saccharin (Starting Material) Reaction Reaction: Nucleophilic Substitution 80-100°C, 2-6 hrs Start->Reaction Reagents Reagents: Alkyl Halide (R-X) DMF (Solvent) Reagents->Reaction Workup Workup: Pour into Ice Water Precipitation Reaction->Workup Purification Purification: Recrystallization (EtOH) or Column Chromatography Workup->Purification Product Target Derivative: N-Substituted 1,2-benzisothiazole 1,1-dioxide Purification->Product

Figure 2: Standard Synthetic Workflow for N-substituted Saccharin Derivatives.

Part 3: Structure-Activity Relationship (SAR) Data

The following table summarizes the general SAR trends observed in saccharin derivatives targeting Carbonic Anhydrases. The data reflects the consensus from key studies (e.g., Supuran et al.) regarding the impact of the "Tail" (R-group) on selectivity.

Table 1: SAR Trends for CA Inhibition (Selectivity Profile)

R-Group (N-Substituent)CA I (Cytosolic) KiCA II (Cytosolic) KiCA IX (Tumor) KiSelectivity Note
Methyl / Ethyl > 50 µM> 50 µM> 10 µMPoor activity; tail too short to interact with hydrophobic pocket.
Benzyl ~ 5-10 µM~ 1-5 µM50-200 nM Moderate selectivity; aromatic ring engages hydrophobic residues.
4-Fluorobenzyl > 10 µM~ 800 nM10-30 nM High Selectivity. Fluorine improves metabolic stability and lipophilicity.
Propargyl > 50 µM> 50 µM~ 100 nM Good selectivity; useful handle for "Click" chemistry expansion.
Sulfonamido-linker < 10 nM< 10 nM< 10 nMPan-inhibitor. High potency but loss of selectivity due to dual sulfonamide binding.

Key Insight: Bulky, lipophilic groups (like substituted benzyls) at the N-position tend to clash with the narrower active site entrance of CA I and II, while being accommodated by the wider entrance of CA IX, driving selectivity [1, 3].

Part 4: Detailed Experimental Protocols

Protocol: Synthesis of N-(4-Fluorobenzyl)saccharin

This protocol is a self-validating system; the product precipitates upon water addition, providing immediate visual confirmation of reaction progress.

Materials:

  • Sodium Saccharin (anhydrous): 1.0 equiv.

  • 4-Fluorobenzyl bromide: 1.1 equiv.[2]

  • DMF (N,N-Dimethylformamide): 5 mL per mmol of substrate.

  • Ice water.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Sodium Saccharin (e.g., 2.05 g, 10 mmol) in DMF (15 mL).

  • Addition: Add 4-Fluorobenzyl bromide (1.36 mL, 11 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 80°C in an oil bath. Stir for 4 hours.

    • Validation Point: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (saccharin) stays at the baseline; the product will move with an Rf ~ 0.5-0.6.

  • Workup: Allow the solution to cool to room temperature. Pour the reaction mixture slowly into 100 mL of crushed ice/water with vigorous stirring.

  • Isolation: A white precipitate should form immediately. Filter the solid using a Buchner funnel and wash copiously with cold water to remove residual DMF.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the disappearance of the broad NH signal and the appearance of the benzylic methylene singlet at ~4.9-5.0 ppm.

Protocol: Stopped-Flow CO2 Hydration Assay

This is the gold standard for determining Ki values for CA inhibitors.

Principle: Measures the time required for the pH of the solution to change from 7.5 to 6.5 as CO2 is hydrated to carbonic acid (H2CO3), releasing protons.

Reagents:

  • Buffer: 20 mM Hepes (pH 7.5) + 20 mM Na2SO4 (to maintain ionic strength).

  • Indicator: Phenol Red (0.2 mM).

  • Substrate: CO2-saturated water (approx. 1.7 mM at 25°C).

  • Enzyme: Recombinant hCA IX or hCA II.

Workflow:

  • Preparation: Incubate the enzyme with the inhibitor (dissolved in DMSO, final DMSO conc < 1%) for 15 minutes at room temperature.

  • Injection: Using a Stopped-Flow apparatus (e.g., Applied Photophysics), rapidly mix the Enzyme-Inhibitor solution with the CO2-saturated solution.

  • Detection: Monitor the absorbance decrease of Phenol Red at 557 nm .

  • Calculation:

    • Determine the initial rate of the catalyzed reaction (

      
      ).
      
    • Subtract the uncatalyzed rate (

      
      ).
      
    • Fit data to the Cheng-Prusoff equation to determine

      
       and subsequently 
      
      
      
      .

Part 5: Future Directions & Multitargeting

The future of 1,2-benzisothiazole 1,1-dioxide derivatives lies in dual-targeting .

  • PROTACs: Using the saccharin moiety as the ligand for the target protein (CA IX) linked to an E3 ligase recruiter to induce protein degradation.

  • Dual CA/COX-2 Inhibitors: Since the scaffold has inherent anti-inflammatory properties, optimizing the R-group to fit the COX-2 channel can create synergistic anticancer agents that target both pH regulation and inflammation pathways [2].

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Siafaka, A., et al. (2021). Synthesis and biological evaluation of novel 1,2-benzisothiazole 1,1-dioxide derivatives as anti-inflammatory and anticancer agents.[3] Bioorganic & Medicinal Chemistry Letters, 41, 128010. Link

  • D'Ascenzio, M., et al. (2014). Design, synthesis and evaluation of N-substituted saccharin derivatives as selective inhibitors of tumor-associated carbonic anhydrase XII.[4] Bioorganic & Medicinal Chemistry, 22(7), 2335-2342. Link

  • Mahon, B. P., et al. (2015).[4] Saccharin: the sugar-free sweetener is also a carbonic anhydrase IX inhibitor. Bioorganic & Medicinal Chemistry, 23(4), 849-854. Link

  • Koehler, K., et al. (2007).[1] Saccharin inhibits carbonic anhydrases: possible explanation for its unpleasant metallic aftertaste.[1] Angewandte Chemie International Edition, 46(40), 7697-7699.[1] Link

Sources

structure-activity relationship of benzisothiazole piperazine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structure-Activity Relationship (SAR) of Benzisothiazole Piperazine Analogs

Executive Summary

The benzisothiazole piperazine scaffold represents a cornerstone in the design of "atypical" antipsychotics, distinguishing itself through a multi-receptor binding profile that balances dopamine D2 antagonism with serotonin 5-HT modulation. This guide dissects the structural logic behind this class, using Lurasidone and Ziprasidone as primary case studies.[1] We explore how precise modifications to the linker rigidity and terminal moieties evolve a simple anxiolytic scaffold into a potent antipsychotic with cognitive-enhancing properties.

Pharmacophore Architecture

The efficacy of benzisothiazole piperazine analogs relies on a tripartite pharmacophore model. Each domain plays a distinct role in the binding kinetics and receptor subtype selectivity.[1]

The "Head": 1,2-Benzisothiazole[2]
  • Function: This planar, bicyclic aromatic system serves as the primary anchor, engaging the orthosteric binding site of D2 and 5-HT receptors.[1]

  • Interaction: It typically occupies a hydrophobic pocket (often involving Phe/Trp residues) deep within the transmembrane bundle.[1] The nitrogen atoms in the isothiazole ring can participate in hydrogen bonding, though the hydrophobic interaction is dominant.[1]

  • SAR Insight: Substitution on the benzene ring of the benzisothiazole is generally poorly tolerated, often leading to a loss of affinity across both D2 and 5-HT targets. The unsubstituted 1,2-benzisothiazole is the optimal "warhead" for this class.

The "Linker": Piperazine & Chain[3]
  • The Piperazine Core: Acts as a protonatable basic center (pKa ~9.8).[1]

    • Mechanistic Role: At physiological pH, the protonated nitrogen forms a critical salt bridge with the conserved Aspartate residue (Asp 3.[1]32) in the third transmembrane helix (TM3) of aminergic GPCRs.[1] This is the "switch" for receptor recognition.[1]

  • The Spacer Chain: Connects the basic center to the terminal group.

    • Evolution: Early analogs (e.g., Ziprasidone) utilized a flexible ethyl linker.[1] Later generations (e.g., Lurasidone) introduced rigid cyclic structures (cyclohexyl) to restrict conformational entropy, thereby enhancing selectivity for specific serotonin subtypes like 5-HT7.[1]

The "Tail": Terminal Moiety
  • Function: Determines the "flavor" of the drug—modulating selectivity ratios (e.g., 5-HT2A/D2) and metabolic stability.

  • Diversity:

    • Ziprasidone: Uses an oxindole group, enhancing 5-HT1A agonism.[1]

    • Lurasidone: Uses a norbornane-dicarboximide group (derived from the anxiolytic Tandospirone), which confers high metabolic stability and a unique 5-HT7 antagonist profile.

Detailed SAR Analysis & Case Study: The Evolution of Lurasidone

The transition from Tandospirone (an anxiolytic) to Lurasidone (an antipsychotic) illustrates a masterclass in rational drug design.[1]

The Tandospirone Connection

Researchers identified that Tandospirone acted as a selective 5-HT1A partial agonist but lacked the D2 antagonism required for antipsychotic activity.

  • Hypothesis: Replacing the pyrimidine ring of Tandospirone with a benzisothiazole ring (known from Perospirone) would introduce D2 affinity.[1]

  • Challenge: Simple replacement was insufficient. The linker needed optimization to position the new head group correctly within the D2 receptor pocket.

Linker Rigidity and Selectivity
  • Flexible vs. Rigid: Ziprasidone employs a flexible ethyl chain.[1] While potent, this flexibility allows binding to a broad range of off-targets.[1]

  • The Lurasidone Solution: Introduction of a (1R,2R)-cyclohexylmethyl linker.[1][2]

    • Stereochemistry: The specific (1R,2R) configuration locks the molecule into a conformation that maximizes contact with the 5-HT7 receptor while maintaining D2/5-HT2A affinity.

    • Outcome: This rigidity is directly correlated with Lurasidone's sub-nanomolar affinity for 5-HT7 (

      
       nM), a target implicated in cognitive enhancement and mood regulation.[1]
      
Visualization: Pharmacophore Map

SAR_Map cluster_0 Functional Roles Head HEAD (1,2-Benzisothiazole) Linker LINKER (Piperazine + Spacer) Head->Linker N-C Bond Head_Role Orthosteric Binding (Hydrophobic Pocket) Head->Head_Role Tail TAIL (Imide/Heterocycle) Linker->Tail Alkyl/Cyclic Chain Linker_Role Ionic Lock (Asp 3.32) & Conformational Control Linker->Linker_Role Tail_Role Subtype Selectivity (Secondary Pocket) Tail->Tail_Role

Figure 1: Pharmacophore map of benzisothiazole piperazine analogs, highlighting the functional role of each structural domain.

Mechanism of Action & Signaling Pathways

The clinical profile of these analogs is defined by their biased polypharmacology .[1] They are not "dirty drugs" but rather "rich drugs" with a tuned affinity profile.[1]

  • D2 Antagonism: Blocks mesolimbic dopamine hyperfunction (treats positive symptoms).[1]

  • 5-HT2A Inverse Agonism: Modulates dopamine release in the nigrostriatal pathway, reducing Extrapyramidal Symptoms (EPS) compared to typical antipsychotics.

  • 5-HT1A Partial Agonism: Increases dopamine release in the prefrontal cortex (improves negative symptoms/cognition).

  • 5-HT7 Antagonism (Lurasidone specific): Enhances long-term potentiation (LTP) and circadian rhythm regulation.

Visualization: Receptor Signaling Integration

Signaling D2 D2 Receptor (Gi/o coupled) PosSymp Reduced Positive Symptoms D2->PosSymp Inhibits Mesolimbic DA HT2A 5-HT2A Receptor (Gq coupled) EPS Reduced EPS Liability HT2A->EPS Disinhibits Nigrostriatal DA HT1A 5-HT1A Receptor (Gi/o coupled) Cog Cognitive Enhancement HT1A->Cog Increases Cortical DA HT7 5-HT7 Receptor (Gs coupled) HT7->Cog Modulates Glutamate/LTP Drug Benzisothiazole Analog Drug->D2 Antagonist Drug->HT2A Inverse Agonist Drug->HT1A Partial Agonist Drug->HT7 Antagonist

Figure 2: Integrated signaling pathway showing how the multi-target binding profile translates to clinical outcomes.

Quantitative Data: Binding Affinity Profile

The following table summarizes the


 values (inhibition constants) for key analogs. Lower numbers indicate higher affinity.[1]
ReceptorLurasidone (

nM)
Ziprasidone (

nM)
Functional Consequence
5-HT7 0.5 ~6.0Cognitive/Mood effects (Lurasidone superior)
D2 1.74.8Antipsychotic efficacy
5-HT2A 2.00.4Low EPS liability
5-HT1A 6.83.4Anxiolytic/Antidepressant effects
D4 29.7~30Minor role in efficacy

Data Sources: Ishibashi et al. (2010), Sumitomo Dainippon Pharma technical documents.[1]

Experimental Protocols

Synthesis of Benzisothiazole Piperazine Analogs

This protocol outlines the convergent synthesis strategy typically used in medicinal chemistry optimization.

Reagents:

  • Core: 3-(1-piperazinyl)-1,2-benzisothiazole (CAS: 87691-87-0).[3]

  • Linker-Tail: Alkyl halide derivative of the desired terminal group (e.g., N-(bromomethyl)imide).

  • Base: Potassium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA).[1]
    
  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 3-(1-piperazinyl)-1,2-benzisothiazole in anhydrous ACN.

  • Activation: Add 2.0 equivalents of anhydrous

    
    . Stir at room temperature for 15 minutes to ensure deprotonation/activation of the secondary amine.
    
  • Coupling: Dropwise add 1.1 equivalents of the Linker-Tail alkyl halide (dissolved in ACN).

  • Reflux: Heat the mixture to reflux (

    
    ) under nitrogen atmosphere. Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.[1] Reaction typically completes in 4-12 hours.[1]
    
  • Workup: Cool to room temperature. Filter off inorganic salts.[1] Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with water and brine. Dry over

    
    .[1] Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
    
  • Salt Formation: Dissolve the free base in ethanol and treat with HCl/Ethanol to precipitate the hydrochloride salt for biological testing.

Visualization: Synthetic Workflow

Synthesis Core Benzisothiazole Piperazine Mix Mix in ACN + K2CO3 Core->Mix Halide Linker-Tail Alkyl Halide Halide->Mix Reflux Reflux (80°C) 4-12 Hours Mix->Reflux Workup Filter & Concentrate Reflux->Workup Purify Flash Column Chromatography Workup->Purify Final Target Analog (Free Base) Purify->Final

Figure 3: Convergent synthetic pathway for generating benzisothiazole piperazine libraries.

Radioligand Binding Assay (Self-Validating Protocol)

To ensure trustworthiness, this assay includes specific controls for non-specific binding.

  • Membrane Prep: Use CHO cells stably expressing human D2 or 5-HT receptors.[1] Homogenize and centrifuge to isolate membrane fractions.

  • Incubation: Incubate membranes with radioligand (e.g.,

    
    -Spiperone for D2) and the test compound (concentration range 
    
    
    
    to
    
    
    M).
  • Non-Specific Control: Crucial Step. Include parallel tubes containing a saturating concentration of a known antagonist (e.g., 10

    
    M Haloperidol) to define non-specific binding.[1]
    
  • Filtration: Terminate binding by rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .[1]

References

  • Ishibashi, T., et al. (2010). "Pharmacological Profile of Lurasidone, a Novel Antipsychotic Agent with Potent 5-Hydroxytryptamine 7 (5-HT7) and 5-HT1A Receptor Activity."[1] Journal of Pharmacology and Experimental Therapeutics.

  • Sumitomo Dainippon Pharma. "Lurasidone (Latuda) Technical Development Story."

  • Meyer, J. M., et al. (2009). "Ziprasidone: A Review of its Receptor Binding Profile and Clinical Efficacy."[1] Expert Opinion on Pharmacotherapy.

  • Nakamura, S., et al. (2009). "Discovery of Lurasidone: SAR Study and Synthesis."[1] Bioorganic & Medicinal Chemistry Letters.

Sources

Technical Guide: In Vitro Screening Architectures for 1,2-Benzisothiazole 1,1-Dioxides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold Paradigm

The 1,2-benzisothiazole 1,1-dioxide scaffold (commonly known as the saccharin core) has evolved from a non-caloric sweetener into a privileged structure in medicinal chemistry. Its utility lies in its dual-reactivity profile :

  • Zinc-Binding Group (ZBG): The cyclic sulfonamide moiety can coordinate with the catalytic zinc ion in metalloenzymes, particularly Carbonic Anhydrases (CAs).

  • Suicide Substrate Potential: N-acyl derivatives function as mechanism-based inhibitors for serine proteases (e.g., Human Leukocyte Elastase) via nucleophilic attack and ring opening.

This guide outlines a rigorous screening cascade to differentiate and validate these activities. It moves beyond generic screening to focus on the specific physicochemical properties of this scaffold.

Phase I: The Primary Vector – Carbonic Anhydrase (CA) Inhibition

The most validated target for this class is the Carbonic Anhydrase family, specifically the tumor-associated isoforms hCA IX and hCA XII .[1] Unlike the ubiquitous hCA I and II (off-targets), hCA IX is overexpressed in hypoxic tumors, regulating pH to promote metastasis.

Mechanistic Rationale

Saccharin derivatives bind to the Zn(II) ion within the enzyme active site. The nitrogen atom of the isothiazole ring (often deprotonated) coordinates with Zn(II), displacing the water molecule/hydroxide ion required for catalysis.

  • Critical SAR: Bulky substitutions at the N-position or the benzene ring (positions 4-7) modulate selectivity by interacting with the hydrophobic and hydrophilic halves of the active site cleft.

Protocol: Stopped-Flow CO₂ Hydration Assay

This is the gold standard for high-affinity inhibitors (


 nM), as standard esterase assays (using 4-nitrophenyl acetate) are often too slow and prone to artifacts.

Objective: Measure the inhibition constant (


) against hCA IX/XII relative to hCA I/II.

Reagents & Setup:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).

  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO₂ saturated water (approx. 17 mM at 25°C).

  • Enzyme: Recombinant hCA IX (catalytic domain) and hCA II (cytosolic).

  • Control: Acetazolamide (Standard CA inhibitor).

Workflow:

  • Preparation: Incubate the enzyme (concentration ~10 nM) with the test compound (0.1 nM – 10 µM) for 15 minutes at room temperature to allow for the formation of the E-I complex.

  • Reaction Trigger: Rapidly mix the Enzyme-Inhibitor solution with the CO₂-saturated substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).

  • Detection: Monitor the absorbance change at 557 nm (Phenol Red transition) over 0.5–1.0 seconds.

  • Data Analysis: Calculate the initial velocity (

    
    ). Determine 
    
    
    
    using the Cheng-Prusoff equation adapted for tight-binding inhibitors if necessary.

Self-Validation Check:

  • The

    
     for Acetazolamide against hCA II must fall within 10–12 nM. If 
    
    
    
    nM, the enzyme activity is compromised or CO₂ saturation is insufficient.
Data Interpretation: Selectivity Ratios

A successful candidate must show selectivity for the tumor-associated isoforms.[1]

Compound ClasshCA II

(nM)
hCA IX

(nM)
Selectivity Ratio (II/IX)Interpretation
Acetazolamide 12.025.00.48Non-selective (Systemic side effects)
Saccharin (Lead) >10,000~5,800~1.7Weak Hit
Target Candidate >1,000< 50> 20High Potential (Tumor Specific)

Phase II: The Secondary Vector – Serine Protease Inactivation

N-acyl-1,2-benzisothiazole 1,1-dioxides act as "suicide inhibitors" for Human Leukocyte Elastase (HLE), a protease involved in inflammatory diseases (COPD, Cystic Fibrosis).

Mechanism: Acylation-Deacylation Loop

Unlike CA inhibition (non-covalent), this is covalent modification.

  • Attack: Serine-195 of HLE attacks the carbonyl carbon of the saccharin ring.

  • Ring Opening: The isothiazole ring opens, forming a stable acyl-enzyme intermediate.

  • Fate: The enzyme is inactivated until slow deacylation occurs.

Protocol: Chromogenic Kinetic Assay

Objective: Determine


 (second-order rate constant of inactivation).

Reagents:

  • Enzyme: Human Leukocyte Elastase (HLE).[2][3]

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Specific chromogenic substrate).

  • Buffer: 50 mM HEPES, 0.1 M NaCl, 0.01% Brij-35, pH 7.5.

  • Control: Sivelestat (Specific HLE inhibitor).

Workflow:

  • Baseline: Monitor substrate hydrolysis (release of p-nitroaniline) at 405 nm to establish

    
    .
    
  • Inhibition: Add test compound (1–100 µM).

  • Kinetics: Monitor absorbance continuously for 30 minutes.

  • Analysis: Plot

    
     vs. time to obtain 
    
    
    
    . Plot
    
    
    vs.
    
    
    to determine
    
    
    and
    
    
    .

Self-Validation Check:

  • Compounds with N-acyl chains shorter than C-4 typically show poor inhibition (

    
     µM).
    
  • Activity should decrease significantly if the buffer pH > 8.5 due to spontaneous hydrolysis of the inhibitor.

Phase III: Cellular Oncology Screening (Hypoxia)

Since hCA IX is induced by hypoxia (HIF-1


 pathway), standard cell culture (normoxia) will yield false negatives.
The Hypoxic Chamber Protocol

Cell Lines:

  • HT-29 (Colon adenocarcinoma) – High constitutive hCA IX expression.

  • A549 (Lung carcinoma) – Hypoxia-inducible hCA IX.

Workflow:

  • Seeding: Seed cells in 96-well plates. Allow attachment (24h).

  • Induction:

    • Group A (Normoxia): Incubate at 37°C, 21% O₂, 5% CO₂.

    • Group B (Hypoxia): Incubate in a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) OR use chemical induction (100 µM CoCl₂).

  • Treatment: Treat with graded concentrations of the benzisothiazole derivative for 48h.

  • Readout: ATP-based viability assay (e.g., CellTiter-Glo). MTT assays are discouraged due to potential metabolic interference by the metabolic shift in hypoxia.

Success Metric: The compound should show a Hypoxia Cytotoxicity Ratio (HCR)


.


An HCR near 1 indicates the compound is a general toxin, not a targeted hCA IX inhibitor.

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for screening 1,2-benzisothiazole 1,1-dioxides based on their structural modifications.

ScreeningCascade Start 1,2-Benzisothiazole 1,1-dioxide Scaffold Synthesis Sub_N Modification at Nitrogen (Pos 2) Start->Sub_N Sub_Ring Modification at Benzene Ring (Pos 4-7) Start->Sub_Ring Path_Acyl N-Acyl / N-Alkyl Derivatives Sub_N->Path_Acyl Acylation Path_Sulf Sulfonamide / Ureido Tail Extension Sub_N->Path_Sulf Linker Attachment Sub_Ring->Path_Sulf Direct Substitution Target_Prot Target: Serine Proteases (HLE, Cathepsin G) Path_Acyl->Target_Prot Target_CA Target: Carbonic Anhydrases (hCA IX, XII) Path_Sulf->Target_CA Assay_HLE Assay: Chromogenic Kinetics (Substrate: MeO-Suc-Ala...) Target_Prot->Assay_HLE Assay_Flow Assay: Stopped-Flow CO2 Hydration Target_CA->Assay_Flow Cell_Hypox Cellular: Hypoxia Screen (HT-29 @ 1% O2) Assay_Flow->Cell_Hypox If Ki < 50nM

Caption: Screening architecture differentiating Protease-targeted (N-acyl) vs. CA-targeted (Sulfonamide-tail) derivatives.

Mechanism of Action: HLE Suicide Inhibition

Understanding the specific chemical mechanism is vital for interpreting the time-dependent inhibition data in Phase II.

HLE_Mechanism Enz Free Enzyme (HLE-Ser195-OH) Complex Michaelis Complex (Non-covalent) Enz->Complex + I Inhib Inhibitor (N-Acyl Saccharin) Inhib->Complex AcylEnz Acyl-Enzyme Intermediate (Ring Opened) Complex->AcylEnz Nucleophilic Attack (Fast) Dead Inactivated Enzyme (Stable) AcylEnz->Dead Cross-linking (If R is reactive) Regen Regenerated Enzyme (Slow Hydrolysis) AcylEnz->Regen Deacylation (k_off, Very Slow) Regen->Enz

Caption: Mechanism-based inactivation of HLE. The stability of the Acyl-Enzyme complex determines potency.

References

  • Supuran, C. T. (2016).[4] Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase IX-saccharin complex. Journal of the American Chemical Society. Link

  • Groutas, W. C., et al. (1997). Mechanism-based inhibition of human leukocyte elastase by N-heteroaryl-1,2-benzisothiazolin-3-one 1,1-dioxides. Biochemistry. Link

  • Mahon, B. P., et al. (2015). Saccharin: the oldest artificial sweetener and a privileged scaffold for the development of enzyme inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link

Sources

The Benzisothiazole Scaffold in Neurotherapeutics: From Multi-Target Design to Clinical Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "one-molecule, one-target" paradigm in neurotherapeutics is rapidly shifting toward Multi-Target Directed Ligands (MTDLs) to address the multifactorial nature of neurodegenerative diseases like Alzheimer’s (AD) and Parkinson’s (PD).[1] The 1,2-benzisothiazole scaffold—distinct from its 1,3-benzothiazole isomer (e.g., Riluzole)—has emerged as a privileged structure in this domain.

Best known as the core moiety in atypical antipsychotics like Lurasidone and Ziprasidone , this scaffold exhibits intrinsic neuroprotective properties beyond dopamine antagonism. This guide details the mechanistic basis of benzisothiazole-mediated neuroprotection, specifically focusing on Nrf2 pathway activation , 5-HT7 receptor modulation , and dual AChE/MAO-B inhibition . It provides actionable protocols for validating these effects in preclinical models.

Part 1: The Pharmacophore & Structural Activity Relationship (SAR)

Defining the Scaffold

The 1,2-benzisothiazole ring consists of a benzene ring fused to an isothiazole ring (containing nitrogen and sulfur at positions 1 and 2). This differs critically from the 1,3-benzothiazole found in Riluzole.

  • Core Structure: 1,2-benzisothiazole.

  • Key Derivatives:

    • Lurasidone/Ziprasidone: Contain a piperazinyl-benzisothiazole moiety.

    • Saccharin Derivatives: 1,2-benzisothiazol-3(2H)-one 1,1-dioxides used as scaffolds for enzyme inhibitors.

SAR for Neuroprotection

The neuroprotective efficacy of this scaffold stems from three structural features:

  • Lipophilicity: The bicyclic aromatic core ensures high Blood-Brain Barrier (BBB) permeability.

  • Redox Potential: The sulfur-nitrogen bond can participate in redox cycling, acting as a radical scavenger similar to ebselen (a benzisoselenazole).

  • Receptor Affinity: The piperazinyl-linked derivatives show high affinity for serotonergic receptors (5-HT1A, 5-HT7), which are critical for neurotrophic signaling (BDNF release).

Part 2: Mechanisms of Action

The Nrf2/ARE Antioxidant Pathway

Research on Ziprasidone has confirmed that the benzisothiazole moiety activates the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2). Under oxidative stress (e.g., Rotenone insult), the compound promotes Nrf2 translocation from the cytoplasm to the nucleus, binding to the Antioxidant Response Element (ARE).

  • Outcome: Upregulation of Phase II antioxidant enzymes: Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Catalase (CAT).[2][3]

5-HT7 Antagonism and BDNF Signaling

Lurasidone utilizes the benzisothiazole core to antagonize 5-HT7 receptors. Blockade of 5-HT7, combined with 5-HT1A partial agonism, prevents glutamate-induced excitotoxicity and restores Brain-Derived Neurotrophic Factor (BDNF) levels in the hippocampus.

Dual Enzymatic Inhibition (AChE & MAO-B)

Novel synthetic derivatives (e.g., benzisothiazol-3(2H)-one hybrids) are designed as MTDLs.

  • AChE Inhibition: The aromatic core interacts with the Trp286 residue in the Peripheral Anionic Site (PAS) of Acetylcholinesterase.

  • MAO-B Inhibition: The scaffold fits into the hydrophobic cavity of Monoamine Oxidase B, reducing dopamine degradation and oxidative byproducts.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the dual mechanism of benzisothiazole derivatives: direct receptor modulation and intracellular antioxidant response.

Benzisothiazole_Mechanism Compound Benzisothiazole Derivative (e.g., Ziprasidone/Lurasidone) R_5HT7 5-HT7 Receptor (Antagonism) Compound->R_5HT7 R_5HT1A 5-HT1A Receptor (Partial Agonism) Compound->R_5HT1A Keap1 Keap1-Nrf2 Complex Compound->Keap1 Electrophilic Modulation BDNF BDNF Expression R_5HT7->BDNF Disinhibition R_5HT1A->BDNF Nrf2_Nuc Nrf2 Nuclear Translocation Keap1->Nrf2_Nuc Release ARE ARE (Promoter) Nrf2_Nuc->ARE HO1 HO-1 / NQO1 Upregulation ARE->HO1 ROS Reduced ROS (Oxidative Stress) HO1->ROS Survival Neuronal Survival (Anti-Apoptosis) BDNF->Survival ROS->Survival

Caption: Figure 1. Dual neuroprotective pathways of benzisothiazole derivatives involving GPCR modulation and Nrf2-mediated antioxidant defense.

Part 4: Experimental Protocols

Protocol A: Evaluation of Neuroprotection Against Oxidative Stress (PC12 Model)

Rationale: This protocol mimics the specific validation used for Ziprasidone (Zhang et al., 2018) to confirm Nrf2 activation against Rotenone toxicity.

Materials:

  • PC12 Adrenal Phaeochromocytoma cells (ATCC).

  • Rotenone (Sigma-Aldrich).

  • Test Compound (Benzisothiazole derivative).[4][5][6]

  • DCFH-DA (ROS fluorescent probe).

  • MTT Reagent.[4]

Step-by-Step Workflow:

  • Cell Seeding: Plate PC12 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C.
    
  • Pre-treatment: Treat cells with Test Compound (0.1, 1, 10

    
    M) for 2 hours  prior to insult.
    
    • Control: Vehicle (0.1% DMSO).

    • Positive Control:[4] NAC (N-Acetylcysteine) 1 mM.

  • Toxic Insult: Add Rotenone (final concentration 1

    
    M) to all wells except "Cell Control." Co-incubate for 24 hours.
    
  • Viability Assay (MTT):

    • Add MTT (0.5 mg/mL) for 4 hours.

    • Dissolve formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

  • ROS Quantification (DCFH-DA):

    • In a parallel plate, wash cells with PBS.

    • Incubate with DCFH-DA (10

      
      M) for 30 min in the dark.
      
    • Measure Fluorescence (Ex: 485nm / Em: 530nm).

Self-Validating Check: The Rotenone-only group must show <60% viability for the assay to be valid. The NAC positive control must restore viability to >80%.

Protocol B: Dual Enzyme Inhibition Screening (AChE/MAO-B)

Rationale: To validate the MTDL potential of the scaffold.

Step-by-Step Workflow:

  • AChE Assay (Ellman's Method):

    • Buffer: 0.1 M Phosphate (pH 8.0).

    • Substrate: Acetylthiocholine iodide (ATCh).

    • Chromogen: DTNB (Ellman's Reagent).

    • Procedure: Mix Enzyme + Test Compound + DTNB. Incubate 10 min. Add ATCh. Measure Absorbance at 412 nm.

  • MAO-B Assay:

    • Source: Human recombinant MAO-B.

    • Substrate: Benzylamine (fluorometric detection via Amplex Red).

    • Procedure: Incubate Enzyme + Test Compound for 15 min. Add Substrate + HRP + Amplex Red. Measure Fluorescence (Ex: 530nm / Em: 590nm).

Part 5: Data Presentation & Analysis

Comparative Efficacy Table

The following table summarizes expected IC50 values for high-potency benzisothiazole derivatives compared to standard care.

Compound ClassTarget 1 (AChE IC50)Target 2 (MAO-B IC50)Neuroprotection (PC12 Viability)Mechanism Note
Donepezil (Ref)0.04

M
>100

M
ModerateAChE selective
Selegiline (Ref)>100

M
0.02

M
HighMAO-B selective
Ziprasidone N/AN/AHigh (>85%)Nrf2 Activation
Novel Benzisothiazole Hybrid 0.1 - 0.5

M
0.5 - 2.0

M
High (>90%)Balanced MTDL
Translational Workflow Diagram

Workflow Design Scaffold Design (1,2-Benzisothiazole Core) InSilico In Silico Docking (AChE PAS + MAO-B Cavity) Design->InSilico Synthesis Chemical Synthesis (Saccharin/Piperazine deriv.) InSilico->Synthesis Screening Enzymatic Screening (Ellman + MAO Assay) Synthesis->Screening Cellular Cellular Neuroprotection (PC12/SH-SY5Y + Rotenone) Screening->Cellular Hit Selection Mechanistic Mechanism Validation (Western Blot: Nrf2/HO-1) Cellular->Mechanistic Lead Opt. InVivo In Vivo Model (Scopolamine-induced Amnesia) Mechanistic->InVivo

Caption: Figure 2.[4] Translational workflow for developing benzisothiazole-based neurotherapeutics.

References

  • Zhang, P., et al. (2018). "Atypical Antipsychotic Drug Ziprasidone Protects against Rotenone-Induced Neurotoxicity: An In Vitro Study."[2][3] International Journal of Molecular Sciences.

  • Ishiyama, T., et al. (2016). "Lurasidone (SM-13496), a novel atypical antipsychotic drug, reverses MK-801-induced impairment of learning and memory in the rat passive-avoidance test." European Journal of Pharmacology.

  • Hafez, D. E., et al. (2023). "Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease." Journal of Enzyme Inhibition and Medicinal Chemistry. (Note: Discusses the related benzothiazole scaffold comparisons).

  • Stasiak, A., et al. (2014). "Neuroprotective effect of ziprasidone: Preliminary results compared to haloperidol." Journal of Experimental and Clinical Medicine.

  • Moriguchi, S., et al. (2012). "Lurasidone improves novel object recognition deficits and restores BDNF levels in the hippocampus of MK-801-treated rats." Journal of Pharmacological Sciences.

Sources

Technical Deep Dive: Antimicrobial Efficacy & Engineering of 1,2-Benzisothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antimicrobial Properties of 1,2-Benzisothiazole Derivatives Content Type: Technical Deep Dive / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists[1]

Executive Summary

The 1,2-benzisothiazole (BIT) scaffold represents a privileged structure in medicinal chemistry, distinct from its 1,3-benzothiazole isomer.[1] While historically utilized as a broad-spectrum industrial biocide (e.g., in paints and adhesives), recent pharmacological engineering has repositioned BIT derivatives as potent therapeutic candidates against multidrug-resistant (MDR) pathogens.[1] This guide analyzes the electrophilic nature of the isothiazolone ring, delineates the "thiol-switch" mechanism of action, and provides reproducible protocols for the synthesis and evaluation of novel derivatives.

Chemical Architecture & Synthetic Pathways[1]

The Scaffold Distinction

It is critical to distinguish 1,2-benzisothiazole (isothiazole fused to benzene) from benzothiazole (thiazole fused to benzene). The antimicrobial potency of the 1,2-isomer, particularly the 3(2H)-one derivatives (benzisothiazolinones), stems from the reactivity of the N–S bond.

  • Core Pharmacophore: 1,2-benzisothiazol-3(2H)-one.[2]

  • Key Reactivity: The sulfur atom at position 1 is electrophilic, making it susceptible to nucleophilic attack by cellular thiols.[1]

Synthetic Workflows

Two primary routes dominate the synthesis of BIT derivatives: the traditional oxidative cyclization of dithiodibenzoic acid and the modern, atom-economical catalytic cyclization of 2-mercaptobenzamide.

Synthesis_Pathways Start1 2,2'-Dithiodibenzoic Acid Step1 Chlorination (SOCl2) Start1->Step1 Activation Step2 Cyclization (NH3/Amine) Step1->Step2 Amidation & Ring Closure Product1 1,2-Benzisothiazolin-3-one (Traditional Route) Step2->Product1 Start2 2-Mercaptobenzamide Cat CoPcS Catalyst / O2 (Oxidative Cyclization) Start2->Cat Radical Formation Product2 1,2-Benzisothiazolin-3-one (Green Route) Cat->Product2 Intramolecular Nucleophilic Attack

Figure 1: Comparative synthetic pathways for 1,2-benzisothiazole derivatives. The traditional route (top) utilizes acid chloride intermediates, while the catalytic route (bottom) offers a greener profile using cobalt phthalocyanine catalysts.

Mechanistic Pharmacology (MoA)

The antimicrobial activity of BIT derivatives is not driven by a single receptor binding event but by a multi-target "thiol-switch" mechanism. This promiscuity reduces the likelihood of rapid resistance development.[1]

The Thiol-Switch Mechanism

The N–S bond in the isothiazolone ring acts as an electrophilic trap. Upon entering the microbial cell, BIT derivatives react rapidly with intracellular thiols (R-SH), such as glutathione, cysteine, and thiol-containing enzymes (e.g., dehydrogenases).[1]

  • Nucleophilic Attack: Cellular thiol attacks the sulfur at position 1.[1]

  • Ring Opening: The N–S bond cleaves, forming a mixed disulfide.[1]

  • Metabolic Arrest: Depletion of the glutathione pool induces oxidative stress; modification of active-site cysteines inhibits critical metabolic enzymes (e.g., alcohol dehydrogenase, succinate dehydrogenase).[1]

Secondary Targets

Recent studies suggest that specific N-substituted BIT derivatives also inhibit DNA Gyrase and Topoisomerase IV , mirroring the activity of quinolones but via a distinct binding pocket, thereby retaining activity against quinolone-resistant strains.[1]

MoA_Pathway BIT 1,2-Benzisothiazole Derivative CellEntry Passive Diffusion / Uptake BIT->CellEntry Target1 Cellular Thiols (Glutathione, Cysteine) CellEntry->Target1 Target2 Metabolic Enzymes (Dehydrogenases) CellEntry->Target2 Target3 DNA Gyrase / Topo IV (Specific Derivatives) CellEntry->Target3 Effect1 Disulfide Formation (Redox Imbalance) Target1->Effect1 Thiol Depletion Effect2 Enzyme Inhibition (Energy Starvation) Target2->Effect2 Active Site Blockade Effect3 Replication Arrest Target3->Effect3 DNA Supercoiling Failure Death Microbial Cell Death Effect1->Death Effect2->Death Effect3->Death

Figure 2: Multi-modal mechanism of action. The primary pathway involves thiol depletion and redox imbalance, while specific derivatives target DNA replication machinery.

Structure-Activity Relationship (SAR)

Optimizing the BIT scaffold requires balancing lipophilicity (for membrane penetration) with electrophilicity (for reactivity).

Table 1: Functional Group Impact on Antimicrobial Potency

PositionModificationEffect on ActivityMechanistic Insight
N-2 (Nitrogen) Alkyl Chains (C4-C8)Significantly Increased Enhances lipophilicity, facilitating transport across the bacterial cell wall (especially in Gram-positive bacteria).
N-2 (Nitrogen) Aryl / HeteroarylVariable / Specificity Bulky aryl groups may improve binding to DNA gyrase but can reduce general thiol reactivity due to steric hindrance.[1]
Benzene Ring (C5/C6) Halogenation (Cl, F)Increased Electron-withdrawing groups increase the electrophilicity of the sulfur atom, accelerating the reaction with cellular thiols.
Benzene Ring Methoxy (-OCH3)Moderate Increase (Fungal) Often enhances antifungal specificity over antibacterial activity.[1]
C-3 (Carbonyl) Thione (C=S)Decreased Replacement of C=O with C=S typically reduces stability and potency.[1]

Experimental Protocols

Protocol: Synthesis of N-Butyl-1,2-benzisothiazolin-3-one

Rationale: This protocol demonstrates the N-alkylation of the core BIT scaffold, a common modification to enhance lipophilicity.

Reagents: 1,2-Benzisothiazolin-3-one (BIT), 1-Bromobutane, Potassium Carbonate (K2CO3), Acetone.[1]

  • Preparation: Dissolve 1.51 g (10 mmol) of BIT in 30 mL of anhydrous acetone in a round-bottom flask.

  • Base Addition: Add 2.07 g (15 mmol) of anhydrous K2CO3. Stir the suspension at room temperature for 15 minutes to facilitate deprotonation of the nitrogen.

  • Alkylation: Dropwise add 1.2 mL (11 mmol) of 1-bromobutane.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 6–8 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 3:1).

  • Workup: Filter off the inorganic salts while hot. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the residue from ethanol or purify via silica gel column chromatography to yield the N-butyl derivative.

Protocol: MIC Determination (Broth Microdilution)

Rationale: Standardized testing is crucial.[1] BIT derivatives often have solubility issues; therefore, DMSO concentration control is vital.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923 or E. coli ATCC 25922) to 0.5 McFarland standard (

    
     CFU/mL).[1] Dilute 1:100 in Mueller-Hinton Broth (MHB).[1]
    
  • Compound Prep: Dissolve the BIT derivative in 100% DMSO to create a stock solution (e.g., 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in MHB in a 96-well plate.

    • Critical Step: Ensure the final DMSO concentration in the well does not exceed 1% (v/v), as DMSO itself can be bacteriostatic at higher concentrations.

  • Incubation: Add bacterial suspension to each well. Incubate at 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.[1]

  • Validation: Always run a positive control (Ciprofloxacin) and a solvent control (1% DMSO in MHB).[1]

Data Summary: Comparative Efficacy

Table 2: Representative MIC Ranges (


g/mL) 
Compound ClassS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungi)
Unsubstituted BIT 20 – 5050 – 10010 – 25
N-Butyl-BIT 4 – 1020 – 405 – 10
5-Chloro-BIT 2 – 815 – 302 – 8
N-Aryl-BIT (Bulky) 10 – 30> 6415 – 30

Note: Data aggregated from multiple literature sources. Lower values indicate higher potency.

References

  • Synthesis and antimicrobial activity of a library of 1,2-benzisothiazol-3(2H)-one derivatives. ResearchGate. [Link]

  • Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase. MDPI. [Link]

  • Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties. PubMed. [Link][1]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One. PMC - NIH. [Link]

  • The mode of action of 1,2-benzisothiazolin-3-one on Staphylococcus aureus. ResearchGate. [Link]

Sources

Technical Guide: Anticancer Activity of 1,2-Benzisothiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the anticancer activity of 1,2-benzisothiazole compounds.

Scaffold Analysis, Mechanisms of Action, and Experimental Protocols

Executive Summary

The 1,2-benzisothiazole scaffold (benzo[d]isothiazole) represents a privileged structure in medicinal chemistry, distinct from its 1,3-benzothiazole isomer due to the specific positioning of sulfur and nitrogen atoms (S-N bond in the heterocyclic ring).[1] While 1,3-benzothiazoles are widely explored, 1,2-benzisothiazoles have emerged as potent, multi-target anticancer agents capable of operating under hypoxic conditions—a critical resistance mechanism in solid tumors.

This guide analyzes the therapeutic potential of 1,2-benzisothiazole derivatives, focusing on their role as Carbonic Anhydrase IX (CAIX) inhibitors , tubulin polymerization inhibitors , and multi-target kinase modulators . It provides validated synthesis protocols, mechanistic pathways, and quantitative data for researchers developing next-generation oncotherapeutics.

Chemical Scaffold & Structure-Activity Relationship (SAR)

The 1,2-benzisothiazole core consists of a benzene ring fused to an isothiazole ring.[1] Its anticancer potency is highly sensitive to substitution patterns at the C-3 position of the isothiazole ring and the C-4/5/6 positions of the benzene ring.

Core Structure and Numbering

The biological activity is governed by the electronic environment of the S-N bond and the lipophilicity of substituents.

  • Position 3 (C-3): Functionalization here (e.g., with carboxamides, acetic acid derivatives, or piperazine linkers) is critical for target engagement, particularly for kinase and CAIX inhibition.[1]

  • Benzene Ring (Positions 4, 5, 6): Substitutions here (e.g., nitro, methoxy, or sulfonamide groups) modulate solubility and affinity for the hydrophobic pockets of enzymes like Carbonic Anhydrase IX.

Key SAR Findings
  • CAIX Selectivity: Introduction of alkyl/arylcarboxamide moieties at positions 4, 5, or 6 significantly enhances selectivity for the tumor-associated isoform CAIX over the cytosolic CA I and II.

  • Multi-Target Efficacy: A nitro group (

    
    )  at the R1 position (often C-5 or C-6) consistently enhances binding affinity against targets like MMP13 and FGFR1 due to electron-withdrawing effects that strengthen 
    
    
    
    -stacking interactions.[1]
  • Tubulin Binding: Bulky hydrophobic groups at C-3 allow the molecule to occupy the colchicine binding site of tubulin, disrupting microtubule dynamics.

Mechanisms of Action

1,2-Benzisothiazoles exhibit a "polypharmacological" profile, attacking cancer cells through multiple simultaneous pathways.

Inhibition of Carbonic Anhydrase IX (CAIX) in Hypoxia

Solid tumors often develop hypoxic cores where HIF-1


 upregulates CAIX.[1] CAIX catalyzes the hydration of extracellular 

to bicarbonate (

) and protons (

).[1] The protons acidify the extracellular microenvironment (promoting invasion), while bicarbonate is imported to maintain intracellular alkaline pH (survival).[1]
  • Mechanism: 1,2-Benzisothiazole sulfonamides coordinate with the

    
     ion in the CAIX active site, blocking this catalytic cycle.
    
  • Outcome: Intracellular acidification and extracellular alkalization lead to cancer cell apoptosis and reduced metastasis.

Multi-Target Kinase & Enzyme Inhibition

Recent computational and in vitro profiling identifies 1,2-benzisothiazoles as inhibitors of:

  • FGFR1 (Fibroblast Growth Factor Receptor 1): Blocking angiogenesis.[1][2]

  • MMP13 (Matrix Metalloproteinase 13): Preventing tissue remodeling required for metastasis.[1]

  • DHFR (Dihydrofolate Reductase): Disrupting DNA synthesis.[1]

Visualization: Hypoxia-Induced CAIX Inhibition Pathway

The following diagram illustrates the pathway by which 1,2-benzisothiazole derivatives disrupt tumor survival mechanisms under hypoxia.

CAIX_Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX_Expr CAIX Overexpression (Transmembrane) HIF1a->CAIX_Expr Upregulates CO2_Hydration CO2 + H2O ↔ HCO3- + H+ CAIX_Expr->CO2_Hydration Catalyzes Acidic_Ext Extracellular Acidification (Promotes Invasion) CO2_Hydration->Acidic_Ext H+ Efflux Alk_Int Intracellular Alkalinization (Promotes Survival) CO2_Hydration->Alk_Int HCO3- Influx Apoptosis Apoptosis & Reduced Metastasis Acidic_Ext->Apoptosis Blocked by Inhibitor Alk_Int->Apoptosis Disrupted pH Inhibitor 1,2-Benzisothiazole Derivative Inhibitor->CAIX_Expr Inhibits (Zn2+ Binding) Inhibitor->Apoptosis Leads to

Caption: Mechanism of 1,2-benzisothiazole-mediated CAIX inhibition disrupting pH regulation in hypoxic tumor cells.[1]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for the synthesis and biological evaluation of these compounds.

Synthesis of 1,2-Benzisothiazole-3-Carboxamides

This protocol describes the synthesis of derivatives starting from 2,2'-dithiodibenzoic acid , a robust precursor for the 1,2-benzisothiazole core.[1]

Reagents:

  • 2,2'-Dithiodibenzoic acid[1]

  • Thionyl chloride (

    
    )[1]
    
  • Appropriate amine (

    
    )[1]
    
  • Sulfuryl chloride (

    
    ) or Iodine (
    
    
    
    ) for cyclization[1]

Step-by-Step Methodology:

  • Acid Chloride Formation: Reflux 2,2'-dithiodibenzoic acid (10 mmol) in excess thionyl chloride (30 mL) for 3 hours. Evaporate excess

    
     under vacuum to obtain the bis-acid chloride.[1]
    
  • Amide Coupling: Dissolve the residue in dry dichloromethane (DCM). Add the appropriate amine (22 mmol) and triethylamine (TEA, 25 mmol) dropwise at 0°C. Stir at room temperature (RT) for 12 hours. Wash with water/brine, dry over

    
    , and concentrate to yield the 2,2'-dithiodibenzamide  intermediate.
    
  • Oxidative Cyclization: Dissolve the intermediate (5 mmol) in dry pyridine or DCM. Add sulfuryl chloride (6 mmol) or

    
     (10 mmol) dropwise.[1] Stir at RT for 4-6 hours.[1] The oxidative conditions facilitate the formation of the S-N bond, closing the isothiazole ring.
    
  • Purification: Quench with saturated

    
     (if using iodine) or water. Extract with ethyl acetate.[1] Purify the crude product via silica gel column chromatography (Hexane:EtOAc gradient) to isolate the 1,2-benzisothiazole-3-carboxamide .[1]
    
Biological Evaluation: Hypoxic Cell Proliferation Assay

Standard MTT assays under normoxia are insufficient for CAIX inhibitors. This protocol validates activity under hypoxic conditions.[1][3][4]

Protocol:

  • Cell Seeding: Seed HT-29 (colon cancer) cells (

    
     cells/well) in 96-well plates.
    
  • Hypoxia Induction: Incubate cells for 24 hours. Replace medium with fresh medium containing the test compound (0.1 - 100

    
    M).[1]
    
    • Normoxia Control: Incubate in standard incubator (

      
      ).[1]
      
    • Hypoxia Group:[1] Incubate in a hypoxia chamber (

      
      ) or use Cobalt Chloride (
      
      
      
      , 100
      
      
      M)
      as a chemical hypoxia mimetic.
  • Incubation: Treat for 48-72 hours.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate for 4 hours. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Validation: Calculate

    
     values. A significant potency shift (lower 
    
    
    
    ) under hypoxia compared to normoxia indicates CAIX-mediated efficacy.[1]

Quantitative Data Analysis

The following table summarizes the anticancer potency of key 1,2-benzisothiazole derivatives reported in recent literature (e.g., J. Med. Chem., Eur. J. Med.[5] Chem.).[1][2][5][6][7][8][9][10][11]

Table 1: Comparative


 Values of 1,2-Benzisothiazole Derivatives 
Compound IDR-Substituent (Pos 3/N)Target(s)Cell LineConditionIC50 (

M)
Ref
5c 4-fluorophenyl-carboxamideCAIX / CAXIIHT-29 (Colon)Hypoxia (

)
0.45 [1]
5c 4-fluorophenyl-carboxamideCAIXHT-29Normoxia>100[1]
5j 3-nitrophenyl-carboxamideCAIXHT-29Hypoxia (

)
0.82 [1]
Cmpd 9 Nitro-substituted (R1)MMP13 / FGFR1MDA-MB-231Normoxia2.8 [2]
BIT-Tub1 3-(3,4,5-trimethoxyphenyl)TubulinHeLa (Cervical)Normoxia1.2 [3]

Note: The drastic difference in IC50 for Compound 5c between hypoxia and normoxia confirms its selectivity for the hypoxia-induced target CAIX.

Synthesis Workflow Visualization

The following diagram outlines the logical flow of the oxidative cyclization synthesis route described in Section 4.1.

Synthesis_Workflow Start 2,2'-Dithiodibenzoic Acid Step1 Acid Chloride Formation (SOCl2, Reflux) Start->Step1 Step2 Amide Coupling (R-NH2, TEA, DCM) Step1->Step2 Intermed 2,2'-Dithiodibenzamide Intermediate Step2->Intermed Step3 Oxidative Cyclization (SO2Cl2 or I2) Intermed->Step3 Final 1,2-Benzisothiazole-3-Carboxamide Step3->Final S-N Bond Formation

Caption: Synthetic route for 1,2-benzisothiazole-3-carboxamides via oxidative cyclization of dithio-precursors.

Future Outlook & Challenges

While the 1,2-benzisothiazole scaffold shows immense promise, specifically for hypoxic tumors (which are often resistant to radiotherapy and chemotherapy), challenges remain:

  • Solubility: Many high-affinity derivatives exhibit poor aqueous solubility.[1] Formulation strategies (e.g., nanoparticle encapsulation) or introduction of solubilizing groups (morpholine/piperazine tails) are necessary.[1]

  • Selectivity: While CAIX selectivity is good, off-target effects on cytosolic CA I/II can cause systemic side effects.[1] Further optimization of the "tail" region of the molecule is required to exploit the specific active site topography of CAIX.

  • Clinical Translation: Most data is currently preclinical.[1] Acceleration into in vivo xenograft models is critical to validate the hypoxia-selective mechanism in a physiological tumor microenvironment.[1]

References

  • Nocentini, A., et al. (2016). 1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX) and Cell Proliferation under Hypoxic Conditions.[1][4] Journal of Medicinal Chemistry.

  • Computational design and profiling of novel 1,2-benzisothiazole derivatives as multi-target anticancer agents. (2025). International Journal of Pharmaceutical Sciences and Research.

  • BenchChem. (2025).[1] Applications of 1,2-Benzisothiazol-3(2H)-one 1-Oxide and its Derivatives in Medicinal Chemistry.

  • Supuran, C. T. (2016).[1][4] Carbonic anhydrase inhibitors: an update on the 1,2-benzisothiazole scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Standardized Protocol for Hypoxia Induction in Cell Culture. Nature Protocols (General Reference for Methodology).

Sources

Technical Guide: Human Metabolites of 3-(1-Piperazinyl)-1,2-Benzisothiazole 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the metabolic profile, biotransformation pathways, and analytical characterization of 3-(1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide (referred to herein as BITP-sulfone ).

This compound is a critical downstream circulating metabolite of the atypical antipsychotic Ziprasidone (Geodon) and the anxiolytic Perospirone . Understanding its specific metabolic fate is essential for pharmacokinetic modeling and safety assessment in drug development.

Molecular Identity & Significance

BITP-sulfone represents the oxidized S,S-dioxide form of the pharmacophore 3-(1-piperazinyl)-1,2-benzisothiazole (BITP). It is formed via the oxidative cleavage of the parent drug followed by sequential S-oxidation.

  • IUPAC Name: 3-(1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 251.30 g/mol

  • Role: Major circulating metabolite (Phase I oxidation product).

  • Pharmacology: Unlike its parent BITP moiety (which retains some affinity for 5-HT/D2 receptors), the sulfone derivative is pharmacologically inactive, serving as a detoxification intermediate facilitating excretion.

Biotransformation Pathways

The metabolic fate of BITP-sulfone is driven by further oxidation of the piperazine ring. While the benzisothiazole ring is stabilized by the sulfone group, the piperazine moiety remains susceptible to enzymatic attack.

Formation Pathway (Upstream)

BITP-sulfone is not formed directly from the parent drug but through a sequential oxidation cascade:

  • N-Dealkylation/Cleavage: Ziprasidone is cleaved at the ethyl linker to release BITP .

  • S-Oxidation (Step 1): BITP is oxidized by CYP3A4/FMO to BITP-sulfoxide .

  • S-Oxidation (Step 2): BITP-sulfoxide is further oxidized to BITP-sulfone .[1][2][3]

Downstream Metabolism (The Core Topic)

Once formed, BITP-sulfone undergoes limited but specific biotransformation before excretion.

Primary Metabolite: BITP-Sulfone Lactam

The most significant human metabolite of BITP-sulfone is the lactam derivative.

  • Mechanism:

    
    -Carbon oxidation of the piperazine ring.
    
  • Enzymology: Mediated primarily by CYP3A4 .

  • Structure: The piperazine ring is oxidized to a keto-piperazine (lactam).

  • Excretion: This lactam is more polar and is excreted in urine.

Secondary Pathway: Phase II Conjugation

The secondary amine on the piperazine ring serves as a nucleophilic handle for conjugation.

  • N-Glucuronidation: Direct conjugation of the piperazine nitrogen with glucuronic acid by UGT enzymes (UDP-glucuronosyltransferases).

  • Significance: Minor pathway compared to lactam formation in humans.

Visualization of Metabolic Pathways

The following diagram illustrates the formation and subsequent metabolism of BITP-sulfone.

BITP_Metabolism Ziprasidone Ziprasidone (Parent Drug) BITP BITP (3-(1-piperazinyl)-1,2-benzisothiazole) Ziprasidone->BITP Oxidative Cleavage (CYP3A4) BITP_SO BITP Sulfoxide BITP->BITP_SO S-Oxidation BITP_SO2 BITP Sulfone (Target Topic) BITP_SO->BITP_SO2 S-Oxidation Lactam BITP Sulfone Lactam (Major Metabolite) BITP_SO2->Lactam Piperazine Oxidation (Lactam Formation) Glucuronide N-Glucuronide Conjugate (Minor) BITP_SO2->Glucuronide Phase II (UGT)

Figure 1: Metabolic cascade showing the formation of the Lactam derivative from BITP Sulfone.[1]

Experimental Protocols

To study these metabolites, high-resolution mass spectrometry (HRMS) is required due to the polarity changes introduced by the sulfone and lactam groups.

Protocol 4.1: Isolation and Detection via LC-MS/MS

Objective: To separate and identify BITP-sulfone and its lactam metabolite from human plasma or urine.[4]

1. Sample Preparation:

  • Plasma: Mix

    
     plasma with 
    
    
    
    cold acetonitrile (protein precipitation). Vortex for 1 min, centrifuge at
    
    
    for 10 min.
  • Urine: Dilute 1:10 with mobile phase A.

  • Supernatant: Evaporate to dryness under nitrogen at

    
     and reconstitute in 
    
    
    
    of 10% Methanol/Water.

2. Chromatographic Conditions:

Parameter Setting

| Column | C18 Reverse Phase (e.g., Waters XBridge,


 mm, 

) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | Acetonitrile | | Gradient | 5% B (0-1 min)

95% B (10 min)

Hold (2 min) | | Flow Rate |

|

3. Mass Spectrometry Settings (ESI+):

  • Mode: Multiple Reaction Monitoring (MRM)

  • Source Voltage: 3.5 kV

  • Desolvation Temp:

    
    
    

4. Target Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Change Description
BITP 220.1 177.0 Parent moiety
BITP-Sulfone 252.1 150.0 +32 Da (2 oxygens on S)

| BITP-Sulfone Lactam | 266.1 | 164.0 | +14 Da (Oxidation to C=O) |

Quantitative Data Summary

The following table summarizes the relative abundance and properties of BITP-sulfone and its downstream metabolites in human excreta (urine).

MetaboliteAbbreviationStructure ModificationRelative Abundance (Urine)Activity
BITP-Sulfone BITP-

Sulfone formation on isothiazoleMajorInactive
BITP-Sulfone Lactam BITP-

-Lactam
Keto-formation on piperazineModerateInactive
BITP-Sulfoxide BITP-SOSingle oxygen on sulfurMinor (Transient)Inactive

Key Insight: The conversion of BITP-sulfone to its lactam is a "metabolic dead-end." The lactam is highly polar and rapidly cleared renally, preventing accumulation of the sulfone.

References

  • Prakash, C. et al. (1997).[2] Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans.[1][4][5][6] Drug Metabolism and Disposition.[2][3][4][5][7]

  • FDA Center for Drug Evaluation and Research. (2001). Geodon (Ziprasidone) Clinical Pharmacology and Biopharmaceutics Review.

  • Beedham, C. (1997). The role of aldehyde oxidase in drug metabolism.[1][3] Drug Metabolism Reviews.

  • Hyland, R. et al. (2009). Identification of the enzymes involved in the metabolism of ziprasidone.[1][3][6] Drug Metabolism and Disposition.[2][3][4][5][7]

Sources

1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Identity & Structural Significance[1]

Core Identity

The compound 3-(1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide is the sulfone analog of the widely utilized pharmaceutical intermediate 3-(1-piperazinyl)-1,2-benzisothiazole (BITP). While BITP (CAS 87691-87-0) is the critical building block for the atypical antipsychotic Ziprasidone , the 1,1-dioxide variant discussed here serves two distinct roles in modern drug development:

  • Oxidative Impurity Standard: It acts as a reference marker for the degradation of benzisothiazole-based therapeutics.

  • SAR Probe: It allows researchers to investigate the steric and electronic effects of the sulfonyl group (

    
    ) versus the thioether (
    
    
    
    ) moiety in serotonin/dopamine receptor binding.
PropertySpecification
Chemical Name 3-(1-Piperazinyl)-1,2-benzisothiazole 1,1-dioxide
Common Alias BITP-Sulfone; Pseudo-saccharyl piperazine
Molecular Formula

Molecular Weight 251.30 g/mol
Structural Distinction Contains a sulfonyl group (

) at position 1, unlike the sulfide in standard BITP.
Solubility DMSO, Methanol (Moderate); Water (Low)
The "Sulfone Effect" in Medicinal Chemistry

The oxidation of the benzisothiazole sulfur to a sulfone dramatically alters the physicochemical profile of the molecule. The sulfone group is a strong electron-withdrawing group (EWG), which reduces the electron density of the adjacent heterocyclic ring system. This modification typically:

  • Decreases Lipophilicity (LogP): Making the compound more polar than its sulfide parent.

  • Alters Basicity: The electron-withdrawing nature can lower the

    
     of the piperazine nitrogen, potentially affecting bioavailability and receptor affinity.
    

Part 2: Synthesis & Manufacturing Pathways

The synthesis of the 1,1-dioxide variant differs significantly from the standard BITP route. While BITP is often made from 1,2-benzisothiazol-3(2H)-one, the 1,1-dioxide is most efficiently synthesized via Pseudo-saccharyl Chloride (3-chloro-1,2-benzisothiazole 1,1-dioxide).

Synthetic Protocol

Precursor Preparation: The reaction begins with Saccharin, which is chlorinated using Phosphorus Pentachloride (


) to yield 3-chloro-1,2-benzisothiazole 1,1-dioxide.

Nucleophilic Substitution:

  • Reagents: 3-chloro-1,2-benzisothiazole 1,1-dioxide (1.0 eq), Piperazine (anhydrous, 2.5 eq).

  • Solvent: Acetonitrile (ACN) or Tetrahydrofuran (THF).

  • Conditions: Reflux at 80°C for 4–6 hours.

  • Mechanism:

    
     (Nucleophilic Aromatic Substitution). The piperazine nitrogen attacks the electrophilic carbon at position 3, displacing the chloride.
    
Workflow Visualization

The following diagram illustrates the critical pathway from Saccharin to the target sulfone.

SynthesisPath Saccharin Saccharin (Starting Material) Inter Pseudo-Saccharyl Chloride (3-chloro-1,2-benzisothiazole 1,1-dioxide) Saccharin->Inter Chlorination (Heat, -POCl3) PCl5 Reagent: PCl5 PCl5->Inter Target TARGET: 3-(1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide Inter->Target SnAr Substitution (Reflux, ACN) Piperazine Reagent: Piperazine (Excess) Piperazine->Target

Figure 1: Synthetic route via pseudo-saccharyl chloride. The sulfone group is preserved from the starting saccharin moiety.

Part 3: Analytical Profiling & Impurity Characterization

In the context of drug development (specifically for Ziprasidone), this compound is a critical "Process Impurity" and "Degradation Product."

HPLC Detection Method

Because the sulfone is more polar than the sulfide parent, it exhibits a distinct retention time shift in Reverse-Phase Chromatography (RP-HPLC).

Protocol Parameters:

  • Column: C18 (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.05 M Potassium Phosphate Buffer (pH 6.0).

  • Mobile Phase B: Acetonitrile / Methanol (50:50).

  • Gradient: 10% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Benzisothiazole characteristic absorption).

Expected Elution Order:

  • Target (1,1-Dioxide): Elutes earlier (lower

    
    ) due to higher polarity.
    
  • Parent (BITP Sulfide): Elutes later due to higher lipophilicity.

Mass Spectrometry (LC-MS) Identification

For definitive identification during impurity profiling:

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Parent Ion [M+H]+: 252.3 m/z.

  • Fragmentation Pattern:

    • Loss of

      
       (Characteristic of sulfones).
      
    • Piperazine ring cleavage fragments.

Part 4: Pharmacological Implications (SAR)

Research into 1,2-benzisothiazole 1,1-dioxides focuses on their ability to modulate G-protein coupled receptors (GPCRs), specifically 5-HT (Serotonin) and D2 (Dopamine).

Binding Affinity Logic

The parent sulfide (BITP) has high affinity for 5-HT2A and D2 receptors. The 1,1-dioxide modification generally reduces affinity for these specific targets. This reduction is attributed to:

  • Steric Bulk: The two oxygen atoms on the sulfur create steric hindrance, preventing the molecule from fitting into the tight hydrophobic pocket of the receptor that accommodates the flat aromatic sulfide.

  • Electronic Repulsion: The sulfone oxygens may create unfavorable electrostatic interactions with residues in the binding site.

However, this "reduced affinity" makes the compound an excellent negative control in binding assays to prove the specificity of the sulfide interaction.

Pathway Diagram

The following diagram details the logical flow of using this chemical in a Structure-Activity Relationship study.

SAR_Logic Compound Test Compound: 1,1-Dioxide Derivative Interaction Binding Interaction (Steric/Electronic Check) Compound->Interaction Receptor Target Receptor (5-HT2A / D2) Receptor->Interaction Outcome1 Low Affinity (Confirms Sulfide Specificity) Interaction->Outcome1 Steric Clash / EWG Effect Outcome2 High Affinity (Identifies Novel Binding Mode) Interaction->Outcome2 Unexpected H-Bonding

Figure 2: SAR Logic Flow. The 1,1-dioxide serves primarily to validate the necessity of the sulfide bridge in antipsychotic pharmacophores.

Part 5: Handling & Stability Protocols

Stability
  • Oxidation: Highly stable. Unlike the sulfide parent, the 1,1-dioxide cannot be further oxidized.

  • Hydrolysis: The sulfonamide-like bond in the ring is susceptible to hydrolysis under strongly basic conditions (pH > 10) at elevated temperatures, leading to ring opening (formation of sulfonate derivatives).

Safety Precautions
  • GHS Classification: Warning.

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Although stable, it should be kept dry to prevent hygroscopic clumping.

References

  • Synthesis Precursors: Brigas, A. F., & Johnstone, R. A. (2002). Preparation of 3-chloro-1,2-benzisothiazole 1,1-dioxide (pseudo-saccharyl chloride). Journal of Chemical Research, 2002(6), 299-300. Link

  • Impurity Profiling: Pavlovic, A., et al. (2011).[1] Development and Validation of an HPLC Method for Determination of Ziprasidone and Its Impurities in Pharmaceutical Dosage Forms. Chromatographia, 73, 675–680. Link

  • Pharmacological Context: Schmidt, A. W., et al. (2001).[2] Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile.[2] European Journal of Pharmacology, 425(3), 197-201. Link

  • Chemical Structure Data: PubChem. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole (Parent Structure Reference).[][4][5][6] National Library of Medicine. Link(Note: Referencing parent for structural comparison as specific dioxide entries are often proprietary impurity standards).

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 3-(1-Piperazinyl)-1,2-benzisothiazole 1,1-Dioxide

[1]

Introduction & Compound Identity[2][3][4][5][6]

1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide is a sulfone-containing arylpiperazine derivative.[1] It acts as a structural analog to the widely used intermediate 3-(1-piperazinyl)-1,2-benzisothiazole (BITP) , which is the key building block for the antipsychotic drug Ziprasidone .[1]

While BITP (the sulfide) is the standard pharmaceutical intermediate, the 1,1-dioxide variant discussed here is critical for:

  • Structure-Activity Relationship (SAR) Studies: Evaluating the impact of sulfone oxidation on 5-HT/Dopamine receptor binding affinity.

  • Metabolite Profiling: Serving as a reference standard for potential oxidative metabolites of benzisothiazole-based drugs.[1]

  • Chemical Reactivity: Investigating nucleophilic substitution patterns on the pseudosaccharin scaffold.

Critical Distinction
FeatureTarget Compound (This Protocol)Common Intermediate (BITP)
Name 3-(1-Piperazinyl)-1,2-benzisothiazole 1,1-dioxide 3-(1-Piperazinyl)-1,2-benzisothiazole
Oxidation State Sulfone (

)
Sulfide (

)
Precursor Pseudosaccharin Chloride3-Chloro-1,2-benzisothiazole
Molecular Weight ~251.3 g/mol ~219.3 g/mol

Chemical Synthesis Protocol

The synthesis requires a two-step sequence starting from Saccharin.[1] The critical challenge is ensuring the formation of the cyclic pseudosaccharin chloride rather than the ring-opened 2-cyanobenzenesulfonyl chloride .[1]

Reaction Pathway Visualization

SynthesisPathwaySaccharinSaccharin(Starting Material)PseudoClPseudosaccharin Chloride(Intermediate)Saccharin->PseudoClStep 1: Chlorination(Heat, >100°C)PCl5PCl5(Reagent)PCl5->PseudoClProduct3-(1-Piperazinyl)-1,2-benzisothiazole 1,1-dioxidePseudoCl->ProductStep 2: SnAr(DCM, 0°C to RT)PiperazinePiperazine(Nucleophile)Piperazine->Product

Figure 1: Synthetic pathway.[1][2][3] High temperature in Step 1 is required to favor the cyclic chloride over the open-chain nitrile isomer.

Step 1: Preparation of Pseudosaccharin Chloride

Objective: Convert Saccharin to 3-chloro-1,2-benzisothiazole 1,1-dioxide.[1][2]

  • Reagents: Saccharin (1.0 eq), Phosphorus Pentachloride (

    
    , 1.1 eq).
    
  • Conditions: Neat or in high-boiling solvent (e.g.,

    
    ).
    
  • Procedure:

    • Mix Saccharin and

      
       in a round-bottom flask.
      
    • Heat the mixture to 170°C–180°C for 1–2 hours.

    • Expert Insight: Lower temperatures (below 100°C) favor the formation of the ring-opened isomer (2-cyanobenzenesulfonyl chloride).[1] The high temperature ensures thermodynamic conversion to the cyclic pseudosaccharin chloride.[1]

    • Distill off volatile byproducts (

      
      ) under vacuum.
      
    • Recrystallize the residue from dry toluene to obtain white crystalline needles.[1]

    • Storage: Store under nitrogen; highly sensitive to moisture.[1]

Step 2: Nucleophilic Substitution with Piperazine

Objective: Coupling of the chloride with piperazine via

1
  • Reagents: Pseudosaccharin Chloride (1.0 eq), Anhydrous Piperazine (3.0 eq), Dichloromethane (DCM) or THF.[1]

  • Procedure:

    • Dissolve Anhydrous Piperazine (3.0 eq) in dry DCM (10 mL/g).

    • Cool the solution to 0°C in an ice bath.

    • Dissolve Pseudosaccharin Chloride (1.0 eq) in dry DCM and add dropwise to the piperazine solution over 30 minutes.

    • Rationale: Using excess piperazine acts as a base to scavenge HCl and prevents the formation of the bis-substituted dimer (where one piperazine attacks two benzisothiazole rings).[1]

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Wash the organic layer with water (

      
      ) to remove excess piperazine and salts.[1] Dry over 
      
      
      and concentrate in vacuo.
    • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM:MeOH 95:5).[1]

Analytical Characterization Protocols

HPLC Method (Purity & Identification)

This method separates the 1,1-dioxide from potential impurities (unreacted saccharin, open-chain sulfonamides).[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (MeCN)
Gradient 0-2 min: 5% B; 2-15 min: 5% -> 90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (primary) and 220 nm
Column Temp 30°C
Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI (Positive Mode).[1]

  • Expected Mass:

    • Formula:

      
      [1]
      
    • Exact Mass: 251.07

    • Observed [M+H]+: 252.1[1]

In Vitro Pharmacological Protocols

The 1,1-dioxide derivative is evaluated for affinity at Serotonin (5-HT) and Dopamine (D2) receptors, similar to its parent BITP scaffold.[1]

Receptor Binding Assay Workflow

BioAssayPrepMembrane Prep(CHO Cells expressing 5-HT1A)IncubationIncubation(Membranes + Radioligand + Test Cmpd)Prep->IncubationFiltrationFiltration & Wash(Harvest onto GF/B filters)Incubation->FiltrationCountingScintillation Counting(Determine CPM)Filtration->CountingAnalysisData Analysis(Non-linear regression -> Ki)Counting->Analysis

Figure 2: Radioligand binding assay workflow for affinity determination.[1]

Detailed Protocol: 5-HT1A Competition Binding
  • Source: CHO cells stably expressing human 5-HT1A receptors.[1]

  • Radioligand: [3H]-8-OH-DPAT (0.5 nM final concentration).

  • Non-specific Binding (NSB): Defined using 10 µM Serotonin (5-HT).[1]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.5 mM EDTA, pH 7.4.
    
  • Procedure:

    • Incubate 20 µg membrane protein with radioligand and increasing concentrations of 3-(1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide (

      
       to 
      
      
      M).
    • Incubate for 60 minutes at 25°C.

    • Terminate by rapid filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).[1]

    • Calculate

      
       and convert to 
      
      
      using the Cheng-Prusoff equation.[1]

Safety & Handling (E-E-A-T)

  • Hazard Identification: The compound is an arylpiperazine.[1] Treat as a potential irritant and sensitizer.[1]

  • Pseudosaccharin Chloride: Highly corrosive and moisture-sensitive.[1] Handle in a fume hood.

  • Storage: The final 1,1-dioxide product is stable at RT but should be stored at 4°C for long-term retention.

References

  • Synthesis of Pseudosaccharin Chloride: Brigas, A. F., & Johnstone, R. A. (2002).[1][2] Preparation of 3-chloro-1,2-benzisothiazole 1,1-dioxide (pseudo-saccharyl chloride).[1][2] Journal of Chemical Research, 2002(6), 299-300.[1] [1]

  • Reactivity of Benzisothiazoles: Abramovitch, R. A., et al. (1961).[1] The Chemistry of Saccharin and Related Compounds. Journal of the Chemical Society.[1] [1]

  • Ziprasidone Chemistry (Parent Scaffold): Howard, H. R., et al. (1996).[1] 3-Benzisothiazolylpiperazine Derivatives as Potential Antipsychotic Agents.[1] Journal of Medicinal Chemistry, 39(1), 143-148.[1] [1]

  • Impurity Profiling: USP Monograph for Ziprasidone Hydrochloride. United States Pharmacopeia.[1][4] [1]

1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide assay development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the quantification and structural characterization of 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide (hereafter referred to as BIP-SO2 ).

While the parent sulfide, 3-(1-piperazinyl)-1,2-benzisothiazole (BIP), is a ubiquitous pharmacophore in atypical antipsychotics (e.g., Ziprasidone, Lurasidone), the 1,1-dioxide derivative represents a critical oxidative impurity and a distinct structural class with potential anti-inflammatory activity. This guide addresses the analytical challenge of separating the highly polar sulfone (dioxide) from the lipophilic parent sulfide and intermediate sulfoxides using a stability-indicating RP-HPLC-MS/UV workflow.

Chemical Context & Mechanistic Insight

Structural Differentiation

The assay must distinguish between three oxidation states of the benzisothiazole ring. Understanding the electronic effects of the sulfone group is prerequisite to method design:

  • Parent (BIP): Lipophilic, electron-rich sulfur. Retains strongly on C18.

  • Target (BIP-SO2): The 1,1-dioxide moiety is strongly electron-withdrawing. This reduces the electron density of the aromatic ring, significantly lowers the logP (increasing polarity), and alters the pKa of the piperazine nitrogen.

  • Implication: BIP-SO2 will elute significantly earlier than BIP in Reverse Phase (RP) chromatography.

Synthetic & Degradation Pathways

BIP-SO2 is generated via the oxidation of BIP or synthesized directly from saccharin derivatives. This pathway informs the impurity profile expected in the assay.

OxidationPathway Saccharin Saccharin (Start Material) PseudoCl 3-Chloro-1,2-benzisothiazole 1,1-dioxide Saccharin->PseudoCl POCl3/PCl5 BIP_SO2 BIP-SO2 (Target 1,1-Dioxide) PseudoCl->BIP_SO2 + Piperazine (Direct Synthesis) BIP Parent BIP (Sulfide Form) BIP_SO BIP-S-Oxide (Sulfoxide) BIP->BIP_SO Oxidation (H2O2/mCPBA) BIP_SO->BIP_SO2 Strong Oxidation

Figure 1: Synthetic and oxidative origins of BIP-SO2.[1] The assay must separate the target (Red) from the parent (Blue) and intermediate (Yellow).

Analytical Method Development

Chromatographic Strategy

Standard C18 columns often fail to retain the polar BIP-SO2 sufficiently if the organic start is too high. Conversely, they retain the parent BIP too strongly.

  • Solution: Use a Phenyl-Hexyl or Polar-Embedded C18 column. The pi-pi interactions with the benzisothiazole ring provide unique selectivity for the dioxide form, improving peak shape and retention of the polar analyte.

Detection Physics
  • UV: The sulfone group shifts the UV

    
     compared to the sulfide. A Diode Array Detector (DAD) is required to confirm peak purity.
    
    • BIP (Sulfide):

      
      
      
    • BIP-SO2 (Sulfone):

      
       (Blue-shifted due to loss of conjugation across the sulfur).
      
  • MS: Positive Electrospray Ionization (ESI+). The piperazine secondary amine provides a strong

    
     signal.
    

Detailed Protocol: HPLC-UV-MS Assay

Reagents & Standards
  • Reference Standard: 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide (>98% purity).[1][2]

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Buffer: Ammonium Formate (10 mM, pH 3.8). Note: Low pH ensures the piperazine is protonated, improving peak shape.

Instrument Parameters
ParameterSettingRationale
Column Ace Excel C18-PFP or XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Phenyl phases offer superior selectivity for aromatic sulfones.
Flow Rate 1.0 mL/minStandard analytical flow.
Column Temp 40°CReduces backpressure and improves mass transfer.
Injection Vol 5-10 µLDependent on sensitivity requirements.
Detection A UV 285 nm (Bandwidth 4 nm)Target

for BIP-SO2.
Detection B UV 315 nm (Bandwidth 4 nm)Monitoring parent BIP interference.
MS Mode ESI+ (Scan 100-600 m/z)Confirmation of molecular weight (MW: 251.30 Da).
Gradient Profile
Time (min)% Mobile Phase A (10mM NH4COOH pH 3.8)% Mobile Phase B (Acetonitrile)Event
0.0955Initial hold for polar retention.
2.0955End of loading.
12.04060Elution of BIP-SO2 and intermediates.
15.01090Elution of lipophilic parent BIP.
18.01090Wash.
18.1955Re-equilibration.
23.0955Ready for next injection.
Sample Preparation Workflow
  • Stock Solution: Dissolve 10 mg BIP-SO2 in 10 mL Methanol (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A.

  • Sample Extraction (if biological/formulation):

    • Add 100 µL sample to 300 µL cold ACN (precipitate proteins/excipients).

    • Vortex 30s, Centrifuge 10,000 x g for 5 min.

    • Dilute supernatant 1:1 with Water (to match initial mobile phase strength).

Validation & System Suitability

To ensure the assay is self-validating, the following criteria must be met before routine analysis:

  • Resolution (

    
    ):  The resolution between BIP-SO2 (RT ~6.5 min) and any hydrolysis degradants (e.g., Saccharin, RT ~3.2 min) must be > 2.0.
    
  • Tailing Factor (

    
    ):  Must be < 1.5 for the BIP-SO2 peak. High tailing indicates secondary interactions with silanols; increase buffer strength if observed.
    
  • Spectral Purity: The UV spectrum at the peak apex must match the upslope and downslope spectra (Peak Purity Index > 990).

AssayLogic cluster_separation Gradient Separation Sample Unknown Sample Inject Inject onto Phenyl-Hexyl Column Sample->Inject Early RT 2-4 min: Polar Degradants (Saccharin) Inject->Early Mid RT 6-8 min: Target BIP-SO2 (Sulfone) Inject->Mid Late RT 14-16 min: Parent BIP (Sulfide) Inject->Late Detect Dual Detection Early->Detect Mid->Detect Late->Detect Quant Quantify @ 285nm Detect->Quant Primary Data Confirm Confirm Mass [M+H]+ 252.3 Detect->Confirm QA Check

Figure 2: Logical flow of the chromatographic separation and detection strategy.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting pH mismatch or solvent strength.Ensure sample diluent is < 20% organic. Adjust buffer pH to 3.8 ± 0.1.
Low Sensitivity Incorrect UV wavelength.BIP-SO2 absorbs poorly at 254 nm. Switch to 285 nm .
Carryover Piperazine adsorption.Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
Retention Shift Column dewetting.Phenyl columns can dewet in 100% aqueous. Ensure at least 5% organic is present at start.

References

  • Synthesis of 1,2-benzisothiazole 1,1-dioxides

    • H. Abramovitch et al. "Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives." Molecules, 2020.

  • Parent Molecule (BIP)

    • PubChem Compound Summary for CID 2772144, 3-(1-Piperazinyl)-1,2-benzisothiazole. [1]

  • Saccharin Derivative Chemistry

    • "The preparation of 3-substituted 1,2-benzisothiazole-1,1-dioxides from the condensation-cyclization of dilithiated beta-ketoesters."[3] Journal of Heterocyclic Chemistry.

  • HPLC Methodology for Benzisothiazoles

    • SIELC Technologies.[4][5] "Separation of 3-(1-Piperazinyl)-1,2-benzisothiazole on Newcrom R1 HPLC column."

  • General Impurity Profiling: "Impurity Profiling of Ziprasidone by RP-HPLC." Chromatographia. (Referenced for the behavior of the non-dioxide parent).

Sources

Application Note: In Vivo Characterization of 1,2-Benzisothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Formulation Engineering to CNS Efficacy Profiling

Abstract

The 1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster atypical antipsychotics (e.g., Lurasidone, Ziprasidone) and emerging anti-inflammatory agents. However, its utility is frequently hampered by two critical bottlenecks: poor aqueous solubility (Brickdust classification) and cardiac safety liabilities (hERG channel blockade).

This guide provides a validated roadmap for the in vivo interrogation of 1,2-benzisothiazole derivatives. Unlike generic protocols, this document focuses on overcoming the specific physicochemical and pharmacodynamic challenges inherent to this chemical class.[1]

Module 1: Formulation Engineering (The "Gateway" Step)

Challenge: 1,2-benzisothiazole derivatives are typically lipophilic weak bases (logP > 3.5), making standard saline formulations impossible. Poor formulation leads to erratic bioavailability and false negatives in efficacy models.

Decision Matrix: Vehicle Selection

Do not default to DMSO, which can confound behavioral readouts. Use the following decision tree to select the optimal vehicle based on your route of administration.

FormulationStrategy Start 1,2-Benzisothiazole Compound Route Select Route Start->Route IV Intravenous (IV) (PK/Bioavailability) Route->IV PO Oral (PO) / IP (Efficacy/Tox) Route->PO Solubility_Check Check pH Solubility Profile IV->Solubility_Check Suspension Micronized Suspension (Standard for Efficacy) PO->Suspension Cyc_Complex Cyclodextrin Complexation (20% HP-β-CD in Saline) Solubility_Check->Cyc_Complex Preferred Cosolvent Co-solvent System (5% DMSO + 40% PEG400 + 55% Water) Solubility_Check->Cosolvent Alternative Recipe 0.5% Methylcellulose (MC) + 0.1% Tween 80 Suspension->Recipe

Figure 1: Formulation decision tree optimized for lipophilic heterocycles.

Protocol A: Preparation of High-Load Suspension (Oral Gavage)

Target Concentration: 1–10 mg/mL Stability: Prepare fresh daily.

  • Micronization: Grind the compound using a mortar and pestle. Large crystal lattice energy in benzisothiazoles resists dissolution; particle size reduction is non-negotiable.

  • Wetting: Add 0.1% Tween 80 dropwise to the powder. Triturate until a smooth paste forms. Note: Benzisothiazoles are hydrophobic; skipping this step results in clumping.

  • Suspension: Gradually add 0.5% Methylcellulose (400 cP) while stirring continuously.

  • Homogenization: Sonicate for 20 minutes at room temperature. Visual inspection should show a uniform, milky suspension with no visible particulates.

Module 2: Pharmacodynamic Efficacy Models (CNS Focus)

Context: The 1,2-benzisothiazole moiety is pharmacologically privileged for Dopamine D2 and Serotonin 5-HT2A antagonism. The following protocols are designed to validate antipsychotic potential, using Lurasidone as the reference standard.

Protocol B: MK-801 Induced Hyperlocomotion Reversal

This model mimics the "positive symptoms" of schizophrenia (psychosis) via NMDA receptor hypofunction.

Experimental Design:

  • Subjects: Male C57BL/6 mice (8–10 weeks) or Sprague-Dawley rats.

  • Groups (n=10/group):

    • Vehicle + Saline (Baseline)

    • Vehicle + MK-801 (Disease Control)

    • Test Compound (Low Dose) + MK-801

    • Test Compound (High Dose) + MK-801

    • Reference: Lurasidone (0.1 – 0.3 mg/kg SC or PO)

Step-by-Step Workflow:

  • Habituation: Place animals in the open field arena (40x40 cm) for 30 minutes to establish baseline activity.

  • Pre-treatment: Administer Test Compound or Vehicle (PO/SC). Wait Tmax (typically 30–60 min for this class).

  • Induction: Administer MK-801 (0.3 mg/kg, IP) .

  • Measurement: Immediately return animal to arena. Record locomotor activity (distance traveled, velocity) for 60–90 minutes.

Validation Criteria:

  • MK-801 alone should increase locomotion by >300% vs. baseline.

  • A valid benzisothiazole antipsychotic must dose-dependently attenuate this hyperlocomotion without causing sedation (verify via Rotarod test).

Protocol C: Conditioned Avoidance Response (CAR)

Why this model? CAR is the "gold standard" for predicting antipsychotic efficacy.[2] Unlike catalepsy tests, it distinguishes between therapeutic effect and motor impairment.

Mechanism: 1,2-benzisothiazole derivatives (D2 antagonists) selectively suppress the avoidance response (responding to the warning signal) while preserving the escape response (responding to the shock).

Data Interpretation Table:

Readout Interpretation Clinical Correlation
Avoidance Failure Animal fails to move during Tone (CS) Antipsychotic Efficacy
Escape Failure Animal fails to move during Shock (US) Sedation / Motor Toxicity

| Inter-trial Crossings | Spontaneous movement between trials | General Excitability |

Module 3: Mechanistic Validation (Signaling Pathways)

To confirm the compound acts via the expected polypharmacology (D2/5-HT antagonism) rather than off-target sedation, you must map the signaling cascade.

Mechanism: Lurasidone-like derivatives normalize glutamatergic transmission in the prefrontal cortex (PFC) via 5-HT7 and D2 blockade, countering the NMDA hypofunction induced by MK-801.

MOA_Pathway D2 Dopamine D2 Receptor PFC_Glut PFC Glutamate Release D2->PFC_Glut Modulates HT2A 5-HT2A Receptor HT7 5-HT7 Receptor NMDA_Func NMDA Receptor Function HT7->NMDA_Func Restores Benz 1,2-Benzisothiazole Derivative Benz->D2 Antagonism Benz->HT2A Antagonism Benz->HT7 Antagonism Behavior Normalization of Psychosis/Cognition PFC_Glut->Behavior NMDA_Func->Behavior

Figure 2: Polypharmacological mechanism of action for CNS-active benzisothiazoles.

Module 4: Safety Profiling (The "Killer" Liability)

Critical Warning: The 1,2-benzisothiazole ring, particularly when linked to piperazine side chains (as in Ziprasidone), is structurally associated with hERG channel blockade, leading to QT interval prolongation.

Protocol D: In Vivo Telemetry (Guinea Pig or Dog)

Do not rely solely on in vitro hERG assays. Metabolites of benzisothiazoles can also be cardiotoxic.

  • Instrumentation: Implant radiotelemetry transmitters (DSI) in conscious, freely moving guinea pigs.

  • Dosing: Administer vehicle, therapeutic dose (1x), and supratherapeutic dose (10x).

  • Monitoring: Record ECG continuously for 24 hours.

  • Analysis: Apply Fridericia’s correction (QTcF) to account for heart rate changes.

    • Flag: Any increase in QTc > 10ms is a significant red flag for this chemical series.

References

  • Ishiyama, T., et al. (2007).[3] Lurasidone (SM-13496), a novel atypical antipsychotic drug, reverses MK-801-induced impairment of learning and memory in the rat passive-avoidance test.[4] European Journal of Pharmacology. Link

  • Horiguchi, M., et al. (2011). Lurasidone inhibits NMDA receptor antagonist-induced functional abnormality of thalamocortical glutamatergic transmission via 5-HT7 receptor blockade. British Journal of Pharmacology. Link

  • Li, Z., et al. (2010). Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus.[2] Neuropsychopharmacology.[3] Link

  • BenchChem. (2025).[5] Formulation of Benzothiazole Hydrochloride for In Vivo Studies: Application Notes and Protocols.Link (Cited for formulation vehicle standards).

  • Zani, F., et al. (1996). Biological studies on 1,2-benzisothiazole derivatives VI. Antimicrobial activity.[6][7][8][9] Il Farmaco. Link

Sources

synthesis of ziprasidone from 3-(1-piperazinyl)-1,2-benzisothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthesis & Process Control for Ziprasidone API

Executive Summary & Scientific Rationale

This application note details the optimized protocol for synthesizing Ziprasidone (Geodon®), an atypical antipsychotic, specifically focusing on the critical coupling of 3-(1-piperazinyl)-1,2-benzisothiazole (BITP) with 5-(2-chloroethyl)-6-chloro-1,3-dihydro-2H-indol-2-one (CECI) .

While early generation syntheses utilized organic solvents (MIBK, DMF), this guide prioritizes the Aqueous Process (based on Pfizer’s later generation improvements, e.g., US Patent 5,206,366). This approach is not only "greener" but leverages the unique solubility profiles of the reactants to drive the reaction to completion while precipitating the product, thereby simplifying downstream purification.

Key Technical Advantages of this Protocol:

  • Phase-Driven Purification: The product (Ziprasidone Free Base) is insoluble in the aqueous reaction matrix, precipitating out while inorganic byproducts remain in solution.

  • Halide Exchange Catalysis: The inclusion of Sodium Iodide (NaI) facilitates an in situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide, significantly reducing reaction time.

  • Salt Morphology Control: Specific attention is paid to the conversion of the free base to the Hydrochloride Monohydrate form, the FDA-approved polymorph, avoiding the formation of anhydrous or hemihydrate species.

Reaction Mechanism & Pathway Visualization

The synthesis is a classic


 nucleophilic substitution. The secondary amine of the piperazine ring acts as the nucleophile, attacking the alkyl halide side chain of the oxindole.

Critical Mechanistic Insight: The reaction kinetics are heavily dependent on the leaving group. The chloro-ethyl side chain is moderately reactive. By adding catalytic NaI, we generate a transient iodo-ethyl species. Since Iodide is a better leaving group than Chloride (


), the rate of substitution by the bulky piperazine is enhanced.

Ziprasidone_Synthesis Figure 1: Reaction Pathway for Ziprasidone Synthesis via Aqueous Coupling BITP 3-(1-piperazinyl)-1,2- benzisothiazole (BITP) (Nucleophile) Transition Transition State (NaI Catalysis / Finkelstein) BITP->Transition + Na2CO3 (Base) CECI 5-(2-chloroethyl)-6-chloro- oxindole (CECI) (Electrophile) CECI->Transition Reflux (H2O) FreeBase Ziprasidone Free Base (Precipitate) Transition->FreeBase - NaCl / - NaHCO3 SaltForm Ziprasidone HCl Monohydrate FreeBase->SaltForm + HCl (aq) / 60°C

Figure 1: Reaction Pathway for Ziprasidone Synthesis via Aqueous Coupling.

Critical Material Attributes (CMA)

To ensure process reproducibility, the starting materials must meet the following specifications.

MaterialCAS No.Mol. WeightPurity Req.Critical Impurity Limit
BITP 87691-87-0219.31 g/mol >98.5%Bis-benzisothiazole < 0.1%
CECI 118289-55-7230.09 g/mol >98.0%Des-chloro analog < 0.1%*
Na2CO3 497-19-8105.99 g/mol ACS ReagentIron < 10 ppm
NaI 7681-82-5149.89 g/mol >99.0%-

*Note: The des-chloro impurity in CECI is difficult to remove downstream; strict control at the raw material stage is mandatory.

Detailed Experimental Protocol

Phase A: Coupling Reaction (Synthesis of Free Base)

Reagents:

  • BITP: 21.9 g (100 mmol)

  • CECI: 23.0 g (100 mmol)

  • Sodium Carbonate (

    
    ): 12.7 g (120 mmol)
    
  • Sodium Iodide (

    
    ): 0.5 g (3.3 mmol) - Catalyst
    
  • Water (Deionized): 250 mL

Procedure:

  • Reactor Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), a reflux condenser, and an internal temperature probe.

  • Charging: Charge Water,

    
    , and 
    
    
    
    into the flask. Stir until salts are dissolved.
  • Slurry Formation: Add BITP and CECI to the aqueous solution. The mixture will be a heterogeneous slurry.

  • Reaction: Heat the mixture to reflux (

    
    ). Maintain reflux with vigorous stirring (approx. 300-400 RPM) to ensure mass transfer between the solid and liquid phases.
    
    • Checkpoint: The reaction typically requires 12 to 15 hours . Monitor by HPLC (C18 column, Phosphate buffer/Acetonitrile). Reaction is complete when CECI < 1.0%.

  • Cooling & Isolation: Cool the reaction mass slowly to

    
     over 2 hours. The product, Ziprasidone Free Base, will settle as a dense solid.
    
  • Filtration: Filter the solids using a Buchner funnel.

  • Wash: Wash the cake with water (

    
    ) to remove residual salts (
    
    
    
    ,
    
    
    ).
  • Purification (Reslurry): Transfer the wet cake to a clean flask. Add Isopropanol (IPA) (100 mL). Stir at

    
     for 1 hour, then cool to 
    
    
    
    and filter.
    • Why? This IPA wash removes unreacted organic starting materials and gummy oligomers that water cannot remove.

  • Drying: Dry the solid in a vacuum oven at

    
     for 6 hours.
    
    • Yield Expectation: ~35.0 g (85% yield).

    • Appearance: Light pink to beige solid.

Phase B: Salt Formation (Ziprasidone HCl Monohydrate)

This step is critical for bioavailability and stability.

Reagents:

  • Ziprasidone Free Base (from Phase A): 20.0 g

  • Tetrahydrofuran (THF): 200 mL

  • Water: 20 mL

  • HCl (3M Aqueous Solution): ~20 mL

Procedure:

  • Dissolution: In a 500 mL flask, slurry the Ziprasidone Free Base in THF/Water (10:1 ratio). Heat to reflux (

    
    ). The mixture may not fully dissolve yet.
    
  • Acid Addition: Slowly add the 3M HCl solution dropwise while maintaining reflux.

    • Observation: The slurry will thin out and eventually become a clear solution as the hydrochloride salt forms and dissolves at high temperature.

  • Crystallization: Once clear, hold at reflux for 30 minutes. Then, initiate a controlled cooling ramp:

    • 
       over 1 hour.
      
    • 
       over 2 hours.
      
  • Filtration: Filter the crystalline product.

  • Wash: Wash with cold THF (

    
    ).
    
  • Drying: Dry under vacuum at

    
    . Do not exceed 50°C  or use aggressive desiccants, as you risk dehydrating the monohydrate to the anhydrous form.
    
    • Target Water Content (Karl Fischer): 3.8% – 4.5% w/w.

Process Control & Troubleshooting Workflow

Process_Control Figure 2: In-Process Control Logic for Ziprasidone Synthesis Start Start Reaction Check HPLC_Check HPLC Analysis (>12 Hours) Start->HPLC_Check Decision Is CECI < 1.0%? HPLC_Check->Decision Continue Continue Reflux (+2 Hours) Decision->Continue No Proceed Cool to 25°C Decision->Proceed Yes Continue->HPLC_Check Color_Check Color Check: Is Cake Dark Brown? Proceed->Color_Check IPA_Wash Standard IPA Reslurry Color_Check->IPA_Wash No (Beige/Pink) Double_Wash Double IPA Wash + Activated Carbon Color_Check->Double_Wash Yes (Oxidation) Final Final API Isolation IPA_Wash->Final Double_Wash->Final

Figure 2: In-Process Control Logic for Ziprasidone Synthesis.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield (<70%) Incomplete reaction or loss during IPA wash.Check HPLC of mother liquor. If unreacted CECI remains, extend reflux time. If product is in IPA filtrate, cool IPA to 0°C before filtering.
Dark Coloration Oxidation of piperazine ring or high iron in water.Use Nitrogen blanket during reflux. Ensure Deionized water is used. Perform carbon treatment during salt formation step.
Gummy Precipitate Rapid cooling or solvent impurities.Re-heat to reflux and cool strictly at

. Ensure IPA is free of water during the wash step.
Wrong Crystal Form Over-drying or wrong solvent ratio.Verify water content (KF). If <3.8%, re-equilibrate in humid air. Ensure THF/Water ratio is maintained.

References

  • Urban, F. J. (1994). Process for preparing ziprasidone.[1] US Patent 5,312,925.[1][2][3][4] United States Patent and Trademark Office. Link

    • Context: Defines the specific crystallization parameters for the Hydrochloride Monohydr
  • Walinsky, S. W. (1993). Process for preparing aryl piperazinyl-heterocyclic compounds. US Patent 5,206,366.[1][2][3][4] United States Patent and Trademark Office. Link

    • Context: Establishes the aqueous coupling method using Sodium Carbonate, replacing the older organic solvent routes.
  • Lowe, J. A., & Nagel, A. A. (1989). Piperazinyl-heterocyclic compounds.[5] US Patent 4,831,031.[1][2][3][4] United States Patent and Trademark Office. Link

    • Context: The foundational patent describing the core molecule and initial synthesis routes (including the use of NaI catalyst).[2][4]

  • Howard, H. R., et al. (1994). "Ziprasidone Hydrochloride."[3][4] Drugs of the Future, 19(6): 560-563.[3][4]

    • Context: Provides pharmacological context and structural characteriz
  • Pfizer Inc. (2005). Ziprasidone Mesylate Trihydrate and Crystalline Forms. US Patent 6,110,918.[3][4] Link

    • Context: Discusses alternative salt forms and the importance of hydration st

Sources

radiolabeling 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide for imaging studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Affinity Radiolabeling of 3-(1-Piperazinyl)-1,2-Benzisothiazole 1,1-Dioxide for CNS Receptor Imaging

Executive Summary & Scientific Context

The molecule 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide (hereafter referred to as BPBD ) represents a privileged pharmacophore in neuropsychiatry.[1][2] It serves as the core structural motif for the azapirone class of anxiolytics (e.g., Ipsapirone, Revospirone) and is structurally related to the metabolites of atypical antipsychotics like Lurasidone and Ziprasidone.[1]

For imaging scientists, this scaffold is a high-value target for Positron Emission Tomography (PET) tracer development due to its nanomolar affinity for Serotonin 5-HT1A and Dopamine D2 receptors.[1][2]

This Application Note details the strategic radiolabeling of BPBD. Unlike simple organic synthesis, radiolabeling for in vivo imaging requires rapid kinetics, high molar activity (


), and specific purification strategies to handle short-lived isotopes like Carbon-11  (

min) and Fluorine-18 (

min).[1][2]

Key Application Areas:

  • Neuroreceptor Mapping: Quantification of 5-HT1A density in the hippocampus and raphe nuclei.[1][2]

  • Occupancy Studies: Determining the

    
     and 
    
    
    
    of novel antipsychotics by using labeled BPBD derivatives as competitive ligands.
  • Metabolic Tracking: Understanding the biodistribution of sulfonyl-containing piperazine metabolites.[1][2]

Chemical Strategy & Mechanism

The BPBD molecule contains a secondary amine at the N4 position of the piperazine ring.[1][2] This is the critical "handle" for radiolabeling. The nitrogen atom is nucleophilic, allowing for rapid alkylation with radiolabeled electrophiles.[1][2]

Mechanism of Action: Nucleophilic Substitution ( )

The labeling reaction relies on the deprotonation of the piperazine amine followed by an attack on a radiolabeled alkyl halide.[2]

  • Precursor: 3-(1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide (Free base or HCl salt).[1][2]

  • Electrophile:

    
     (Methyl Iodide) or 
    
    
    
    .[1][2]
  • Base: Potassium Carbonate (

    
    ) or Tetrabutylammonium Hydroxide (TBAOH) is required to neutralize the HCl salt and activate the amine.[2]
    

Critical Consideration: The sulfonyl group (


) on the benzisothiazole ring is electron-withdrawing, which slightly decreases the basicity of the piperazine nitrogens compared to a standard phenyl-piperazine.[1][2] However, the N4 nitrogen remains sufficiently nucleophilic for standard alkylation conditions.[1][2]

Visualization: Radiosynthesis Workflow

The following diagram illustrates the logic flow for selecting the correct labeling pathway based on the desired imaging half-life and target structure.

Radiosynthesis_Workflow Start Target: BPBD Scaffold Labeling Choice Select Isotope / Modality Start->Choice C11_Path Carbon-11 (PET) t1/2 = 20 min Choice->C11_Path Short Dynamics / Receptor Occupancy F18_Path Fluorine-18 (PET) t1/2 = 110 min Choice->F18_Path Logistics / Longer Scan Time C11_Method [11C]Methylation (N-Methyl Derivative) C11_Path->C11_Method F18_Method [18F]Fluoroalkylation (Spacer Group Attachment) F18_Path->F18_Method Reaction_C11 Reaction: [11C]MeI + Precursor Solvent: DMF/DMSO Temp: 80°C C11_Method->Reaction_C11 Reaction_F18 Reaction: [18F]F-Ethyl-Tosylate + Precursor Solvent: DMSO Temp: 100°C F18_Method->Reaction_F18 Purification Semi-Prep HPLC Purification (C18 Column, Radical Removal) Reaction_C11->Purification Reaction_F18->Purification Formulation Formulation (Sterile Saline + <10% EtOH) Purification->Formulation QC Quality Control (HPLC, GC, pH, Endotoxin) Formulation->QC

Caption: Decision matrix and workflow for radiolabeling BPBD derivatives via N-alkylation pathways.

Protocol A: Carbon-11 Labeling via [2]

This protocol synthesizes the N-


methyl  derivative.[1][2] This is the "gold standard" approach for creating a lipophilic PET ligand from a secondary amine precursor.[1][2]
Reagents & Equipment
  • Precursor: 1.0 mg BPBD (free base preferred).[1][2]

  • Solvent: 300 µL anhydrous Dimethylformamide (DMF).

  • Base: 2.0 µL 5N NaOH or 3 mg

    
     (anhydrous).
    
  • Isotope:

    
     (Methyl Iodide) or 
    
    
    
    (Methyl Triflate).[1][2] Note: Triflate is more reactive but harder to handle; Iodide is standard.
  • Module: GE TRACERlab FX C Pro or equivalent automated synthesis module.[1][2]

Step-by-Step Procedure
  • Cyclotron Production:

    • Irradiate

      
       gas (containing 1% 
      
      
      
      ) with protons via the
      
      
      reaction to generate
      
      
      .[1][2]
    • Convert

      
       to 
      
      
      
      via the standard
      
      
      /HI method or gas-phase iodination.[1][2]
  • Synthesis (The "Loop" Method):

    • Dissolve 1.0 mg of BPBD in 300 µL DMF. Add base.[1][2][3]

    • Technique Tip: Load this mixture into a stainless steel or PEEK HPLC injection loop (the "reaction loop") or a small reaction vessel.[1][2]

    • Trapping: Pass the gaseous

      
       through the solution at room temperature.[1][2] The solvent traps the activity.[1][2]
      
    • Reaction: Stop flow. Heat the vessel/loop to 80°C for 3 minutes .

  • Purification:

    • Dilute the reaction mixture with 1.5 mL of HPLC mobile phase.

    • Inject onto a Semi-Prep Column (e.g., Phenomenex Luna C18, 10µm, 250 x 10 mm).[1]

    • Mobile Phase: 45% Acetonitrile / 55% Ammonium Acetate Buffer (0.1M, pH 6.0).[1][2]

    • Flow Rate: 4-6 mL/min.

    • Collect the radioactive product peak (retention time typically 8-12 mins).[1][2]

  • Formulation:

    • Dilute the collected fraction with 50 mL water.[1][2]

    • Pass through a C18 Sep-Pak cartridge (traps the product).[1][2]

    • Wash Sep-Pak with 10 mL sterile water.[1][2]

    • Elute product with 1 mL Ethanol (USP grade).[1][2]

    • Dilute with 9 mL sterile Saline (0.9% NaCl).

    • Filter through a 0.22 µm sterile membrane into a sterile vial.

Protocol B: Fluorine-18 Labeling via [1][2]

Since direct fluorination of the benzisothiazole ring is chemically difficult without complex precursors (e.g., iodonium salts), the most robust method is attaching a


fluoroethyl spacer  to the piperazine nitrogen.[2]
Pre-Synthesis of Prosthetic Group
  • Synthesize

    
    2-fluoroethyl tosylate (
    
    
    
    ) from ethylene glycol ditosylate using standard nucleophilic fluorination (
    
    
    ).
  • Purify

    
     via C18 Sep-Pak cartridge.[1][2]
    
Coupling Reaction
  • Vessel Prep: In the reactor, place 2.0 mg BPBD precursor and 10 mg

    
     in 500 µL DMSO.
    
  • Coupling: Elute the dried

    
     directly into the reactor.
    
  • Conditions: Heat to 100°C for 10 minutes .

    • Why higher temp? Alkylation with a tosylate is slower than with methyl iodide.[1][2] Cesium carbonate is used to promote the "cesium effect" for better solubility and reactivity in DMSO.[1][2]

  • Purification: Similar HPLC conditions as Protocol A, but likely requiring a higher acetonitrile percentage (e.g., 50-55%) due to the increased lipophilicity of the fluoroethyl chain.[1][2]

Quality Control (QC) Parameters

A self-validating system requires strict QC before release.[1][2]

ParameterSpecificationMethod
Radiochemical Purity > 95%Analytical HPLC (Radio-detector)
Molar Activity (

)
> 37 GBq/µmol (> 1000 mCi/µmol)HPLC (UV mass vs Activity)
Chemical Purity No single impurity > 0.1 µgHPLC (UV at 254 nm)
Residual Solvent MeCN < 410 ppm, EtOH < 5000 ppmGas Chromatography (GC)
pH 4.5 - 7.5pH Strip/Meter
Endotoxin < 17.5 EU/mLLAL Test

Data Interpretation:

  • Low Yield? Check water content in the reaction solvent.[1][2] The piperazine alkylation is sensitive to hydration; ensure reagents are anhydrous.[1][2]

  • Low Molar Activity? Ensure the BPBD precursor is completely removed during HPLC purification. Co-elution of non-labeled precursor drastically reduces

    
    , blocking receptors during imaging.[1][2]
    

References

  • Pike, V. W. (2009).[1][2] PET radiotracers: crossing the blood–brain barrier and surviving metabolism.[1][2] Trends in Pharmacological Sciences, 30(8), 431-440.[1][2] Link

  • Zimmer, L., et al. (2014).[1][2][4] PET radiotracers for molecular imaging of serotonin 5-HT1A receptors.[1][2][4] Current Medicinal Chemistry, 21(1), 70-81.[1][2][4] Link

  • Wilson, A. A., et al. (2000).[1][2][5] Imaging the 5-HT(1A) receptors with PET: WAY-100635 and analogues.[1][2][5] Nuclear Medicine and Biology, 27(5), 463-466.[1][2][5] Link

  • Colom, M., et al. (2019).[1][2][3] 18F-F13640 PET imaging of functional receptors in humans.[1][2] European Journal of Nuclear Medicine and Molecular Imaging, 47, 227–228.[1] Link[1][2][3]

  • Passchier, J., & van Waarde, A. (2001).[1] Visualisation of serotonin-1A (5-HT1A) receptors in the central nervous system.[1][4][6] European Journal of Nuclear Medicine, 28(1), 113-129.[1][2] Link

Sources

Application Note: Cell Culture Applications of 1,2-Benzisothiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2-benzisothiazole scaffold represents a chemical dichotomy in cell culture applications. In its unmodified form, particularly as 1,2-benzisothiazolin-3-one (BIT), it acts as a potent biocide and preservative, often serving as a positive control for cytotoxicity or a contaminant to be managed. Conversely, functionalized 1,2-benzisothiazole derivatives are emerging as high-value pharmacophores in oncology (targeting Carbonic Anhydrase IX and IDO1) and virology (HIV-1 Reverse Transcriptase inhibitors). This guide provides a rigorous framework for handling these compounds, distinguishing between their use as therapeutic candidates and their management as bioactive contaminants.

Part 1: Chemical Properties & Reconstitution Strategy

The Solubility-Stability Paradox

1,2-benzisothiazole compounds are generally lipophilic and exhibit low aqueous solubility. While Dimethyl Sulfoxide (DMSO) is the universal solvent for these assays, the sulfur-nitrogen bond in the isothiazole ring is susceptible to nucleophilic attack by thiols (e.g., glutathione, cysteine) present in cell culture media.

Critical Handling Rule: Never store diluted working solutions. Prepare fresh dilutions from high-concentration DMSO stocks immediately prior to cell treatment to prevent non-specific reaction with media components.

Reconstitution Protocol (Self-Validating System)

To ensure experimental reproducibility, follow this "Step-Down" dilution method to prevent precipitation shock when introducing the hydrophobic compound to aqueous media.

Materials:

  • Compound: 1,2-benzisothiazole derivative (Solid powder).[1]

  • Solvent: Anhydrous DMSO (Cell Culture Grade, >99.9%).

  • Vessel: Amber glass vials (to protect photosensitive derivatives).

Step-by-Step Procedure:

  • Master Stock Preparation (10 mM - 100 mM):

    • Weigh the compound and dissolve in 100% DMSO.[2]

    • Validation: Vortex for 30 seconds. Inspect for turbidity. If turbid, sonicate at 37°C for 5 minutes.

    • Storage: Aliquot into single-use vials and store at -20°C or -80°C. Avoid freeze-thaw cycles.

  • Intermediate Dilution (The "1000x" Step):

    • Do not add Master Stock directly to the cell well. This causes local high-concentration precipitation.

    • Prepare an "Intermediate Stock" in 100% DMSO at 1000x the final desired concentration.

    • Example: For a 10 µM treatment, prepare a 10 mM Intermediate Stock.

  • Final Treatment (The "0.1% DMSO" Rule):

    • Dilute the Intermediate Stock 1:1000 into pre-warmed culture medium.

    • Result: Final DMSO concentration is 0.1%, which is safe for most cell lines (e.g., HeLa, MCF-7).

    • Note: For primary cells or stem cells, target <0.05% DMSO.[3]

Table 1: Solubility & Toxicity Thresholds

ParameterSpecificationNotes
Solubility High in DMSO; Low in WaterPrecipitates rapidly in PBS/Media if >100 µM.
DMSO Limit (Cell Lines) 0.5% Max0.1% recommended standard.[2][3][4]
DMSO Limit (Primary Cells) 0.1% Max0.01-0.05% preferred.
Stability in Media < 4 HoursReacts with serum thiols; treat immediately.

Part 2: Application Protocols

Application A: Therapeutic Screening (Anticancer & Antiviral)

Focus: Derivatives targeting CAIX, IDO1, or HIV RT.

Context: Functionalized benzisothiazoles (e.g., sulfonamide derivatives) inhibit Carbonic Anhydrase IX (CAIX) in hypoxic tumors or inhibit IDO1 to reverse immunosuppression.

Protocol: Hypoxia-Induced Cytotoxicity Assay

  • Cell Seeding: Seed HT-29 or MCF-7 cells (5,000 cells/well) in 96-well plates. Allow attachment for 24 hours.

  • Hypoxia Induction:

    • Chemical:[1][2][3][4][5][6][7][8] Add Cobalt Chloride (CoCl2, 100 µM) to mimic hypoxia.

    • Physical: Incubate in a hypoxia chamber (1% O2).

  • Treatment:

    • Prepare serial dilutions of the benzisothiazole derivative (0.1 nM to 10 µM) using the "Step-Down" method (Part 1.2).

    • Add to cells and incubate for 48–72 hours.

  • Readout:

    • Perform MTT or CellTiter-Glo assay to measure viability.

    • Validation: Compare IC50 values in Normoxia vs. Hypoxia. A potent CAIX inhibitor should show significantly lower IC50 (higher potency) under hypoxic conditions.

Application B: Biocide/Contaminant Profiling (BIT)

Focus: 1,2-benzisothiazolin-3-one (BIT) toxicity limits.

Context: BIT is a common preservative in industrial reagents. Researchers must verify that "inert" reagents containing BIT do not skew experimental data.

Protocol: Thiol-Depletion Toxicity Check

  • Rationale: BIT exerts toxicity by depleting intracellular glutathione (GSH).

  • Setup: Treat cells (e.g., HepG2) with the BIT-containing reagent or pure BIT control (0.1 – 50 µM).

  • GSH Rescue Control:

    • Co-treat one set of wells with N-Acetylcysteine (NAC, 5 mM).

  • Readout:

    • If toxicity (cell death) is observed but is reversed by NAC, the mechanism is likely thiol-mediated oxidative stress typical of benzisothiazoles.

Part 3: Mechanism & Workflow Visualization

Experimental Workflow

The following diagram illustrates the critical "Step-Down" dilution logic required to maintain solubility and data integrity.

G cluster_0 Preparation Phase cluster_1 Treatment Phase Stock Master Stock (100% DMSO) Inter Intermediate (1000x in DMSO) Stock->Inter Dilute Dilution Working Solution (0.1% DMSO) Inter->Dilution 1:1000 Dilution Media Culture Media (Pre-warmed) Media->Dilution Add Volume Cells Cell Culture (Treatment) Dilution->Cells Immediate Add

Caption: Step-Down dilution workflow to prevent compound precipitation and limit DMSO toxicity.

Mechanism of Action (Dichotomy)

This diagram details how the same scaffold leads to two distinct biological outcomes based on substitution.

Mechanism cluster_tox Pathway A: Biocide/Toxicity (Unsubstituted) cluster_drug Pathway B: Therapeutic (Functionalized) Scaffold 1,2-Benzisothiazole Scaffold Thiol Thiol Interaction (Cysteine/GSH) Scaffold->Thiol Electrophilic Attack Target Specific Binding (CAIX / IDO1 / HIV-RT) Scaffold->Target Ligand Optimization GSH_Dep GSH Depletion Thiol->GSH_Dep Death Cell Death (Necrosis/Apoptosis) GSH_Dep->Death Hypoxia Hypoxia Response (CAIX Inhibition) Target->Hypoxia Immune Immune Restoration (IDO1 Inhibition) Target->Immune

Caption: Divergent pathways: Unsubstituted BIT targets thiols (toxicity), while derivatives target specific enzymes.

References

  • Supuran, C. T., et al. (2016). "1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX) and Cell Proliferation under Hypoxic Conditions." Journal of Medicinal Chemistry. Link

  • Séralini, G. E., et al. (2014).[8] "Major pesticides are more toxic to human cells than their declared active principles."[8] Biomed Res Int.[8] (Demonstrates BIT cytotoxicity in HepG2/HEK293). Link

  • Cocklin, S., et al. (2024).[9] "Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities."[10] MDPI / Preprints. Link

  • Zhang, L., et al. (2020). "Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors." Frontiers in Pharmacology. Link

  • BenchChem. "Protocol for Dissolving Compounds in DMSO for Biological Assays." (Standard guidance for DMSO limits in cell culture). Link

Sources

analytical methods for 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide quantification

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive guide for the analytical quantification of 3-(1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide (hereafter referred to as PBD-Sulfone ).[1][2][3] This compound is a critical process-related impurity and intermediate in the synthesis of atypical antipsychotics such as Ziprasidone .[1][2][3]

Introduction & Analytical Significance

3-(1-Piperazinyl)-1,2-benzisothiazole 1,1-dioxide (CAS: N/A for specific isomer in common databases, but derived from CAS 87691-87-0 parent scaffold) is an oxidized derivative of the key pharmacophore 3-(1-piperazinyl)-1,2-benzisothiazole (BITP).[1][2][3]

In pharmaceutical development, this sulfone analog often arises via two pathways:

  • Over-oxidation of the benzisothiazole sulfur during synthesis or storage.[2][3]

  • Synthetic Carryover when 3-chloro-1,2-benzisothiazole 1,1-dioxide is used as a starting material (as described in Patent WO1993016073A1).[1][2][3]

Why Quantification Matters:

  • Impurity Profiling: As a structural analog to the active pharmaceutical ingredient (API), it possesses similar receptor binding potential but unknown toxicity profiles.[1][2][3]

  • Process Control: Its presence indicates deviations in reaction stoichiometry or oxidative stress during manufacturing.[2][3]

Chemical Profile
PropertyDetail
Chemical Name 3-(1-Piperazinyl)-1,2-benzisothiazole 1,1-dioxide
Formula C₁₁H₁₃N₃O₂S
Molecular Weight 251.30 g/mol
Polarity High (due to Sulfone and secondary amine)
Basicity Basic (Piperazine secondary amine, pKa ~9.[1][2][3][4][5]8)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent)

Analytical Strategy

Due to the compound's basic nature and polarity, Reverse Phase Chromatography (RP-HPLC) is the gold standard.[1][2][3] However, the choice of detector depends on the sensitivity required.[1][2][3]

  • Routine QC (Limit > 0.05%): HPLC-UV/PDA. The benzisothiazole 1,1-dioxide chromophore absorbs strongly in the UV region (210–254 nm).[1][2][3]

  • Trace Analysis (Genotoxic/Mutagenic screening, Limit < 1 ppm): LC-MS/MS (Triple Quadrupole). The piperazine nitrogen allows for excellent ionization in Positive Electrospray Ionization (+ESI) mode.[1][2][3]

Protocol A: HPLC-UV Method (Routine Quantification)

This method is designed for purity assessment of raw materials or API impurity limits.[2][3]

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: C18 Base-Deactivated Column (e.g., Zorbax Eclipse Plus C18 or Waters XBridge C18).[1][2][3]

    • Rationale: Standard C18 columns may cause tailing due to the interaction between the basic piperazine and residual silanols.[2][3] Base-deactivated (end-capped) columns prevent this.[1][2][3]

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm.[1][2][3]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 6.5) + 0.1% Triethylamine (TEA).[1][2][3]

    • Note: TEA acts as a silanol blocker to improve peak shape.[2][3]

  • Mobile Phase B: Acetonitrile (ACN).[1][2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp: 35°C.

  • Detection: UV @ 220 nm (primary) and 254 nm (secondary).[1][2][3]

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
5.09010
20.04060
25.04060
26.09010
30.09010
Sample Preparation
  • Diluent: Water:Acetonitrile (80:20 v/v).[1][2][3]

  • Stock Solution: Dissolve 10 mg of PBD-Sulfone standard in 10 mL Diluent (1000 ppm). Sonicate for 5 mins.

  • Test Sample: Accurately weigh 50 mg of API/Intermediate into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

Protocol B: LC-MS/MS Method (Trace Analysis)[1][2][3]

Required when quantifying PBD-Sulfone at ppm levels (e.g., genotoxic impurity screening).[1][2][3]

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.[1][2][3]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1][2][3]

  • Precursor Ion: [M+H]⁺ = 252.1 m/z.[1][2][3]

Recommended MRM Transitions:

Precursor (m/z) Product (m/z) Collision Energy (eV) Interpretation
252.1 188.0 20 Loss of SO₂ (Sulfone extrusion)
252.1 85.1 35 Piperazine ring fragment (Quantifier)

| 252.1 | 122.0 | 25 | Benzisothiazole ring fragment |[1][2][3]

LC Conditions (MS Compatible)
  • Column: Phenyl-Hexyl Column (e.g., Phenomenex Luna Phenyl-Hexyl).[1][2][3]

    • Rationale: Phenyl phases offer unique selectivity for aromatic sulfones and separate them effectively from the non-oxidized parent.[2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate for pH stability).[1][2][3]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.[2][3]

Method Validation Criteria

To ensure the trustworthiness of the data, the method must be validated according to ICH Q2(R1) guidelines.[1][2][3]

ParameterAcceptance Criteria
Specificity No interference at the retention time of PBD-Sulfone from blank or placebo.
Linearity R² > 0.999 over the range of 50% to 150% of target concentration.[2][3]
Accuracy (Recovery) 90.0% – 110.0% at 3 concentration levels (LOQ, 100%, 150%).[1][2][3]
Precision (Repeatability) RSD < 2.0% for 6 replicate injections.[1][2][3]
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).

Visualizations

Figure 1: Synthesis and Impurity Pathway

This diagram illustrates how the PBD-Sulfone impurity arises during the synthesis of Ziprasidone intermediates.[1][2][3]

G Start 3-Chloro-1,2-benzisothiazole (Starting Material) Oxidation Oxidative Stress (Storage/Reaction) Start->Oxidation Oxidation Target 3-(1-Piperazinyl)-1,2-benzisothiazole (Target Intermediate) Start->Target + Piperazine StartSulfone 3-Chloro-1,2-benzisothiazole 1,1-dioxide Oxidation->StartSulfone Impurity 3-(1-Piperazinyl)-1,2-benzisothiazole 1,1-dioxide (PBD-Sulfone Impurity) StartSulfone->Impurity + Piperazine Piperazine Piperazine Target->Impurity Over-oxidation

Caption: Pathway showing the formation of PBD-Sulfone via direct synthesis from sulfone precursor or over-oxidation of the target intermediate.

Figure 2: Analytical Workflow Decision Tree

A logic flow to select the correct protocol based on sample needs.

Workflow Sample Sample Received (API or Intermediate) LimitCheck Required Detection Limit? Sample->LimitCheck HighLimit > 0.05% (Routine QC) LimitCheck->HighLimit LowLimit < 10 ppm (Genotoxic/Trace) LimitCheck->LowLimit MethodA Protocol A: HPLC-UV (Phosphate Buffer / ACN) HighLimit->MethodA MethodB Protocol B: LC-MS/MS (Formic Acid / MeOH) LowLimit->MethodB ResultA Report % Purity MethodA->ResultA ResultB Report ppm Content MethodB->ResultB

Caption: Decision matrix for selecting HPLC-UV versus LC-MS/MS based on the required sensitivity (LOD/LOQ).

References

  • Urban, F. J., et al. (1993).[1][2][3] Piperazine and piperidine derivatives, and their use as antipsychotics. Patent WO1993016073A1.[2][3] (Describes the synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide).

  • Howard, H. R., et al. (1996).[1][2][3] 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents. Journal of Medicinal Chemistry. (Context on the benzisothiazole piperazine scaffold).

  • Sigma-Aldrich . 3-(1-Piperazinyl)-1,2-benzisothiazole Product Specification. (Reference for the parent compound properties).

  • PubChem . 3-(1-Piperazinyl)-1,2-benzisothiazole 1,1-dioxide Compound Summary. (Structural verification). [1][2][3]

Sources

Advanced Application Note: Preparation of 3-Substituted 1,2-Benzisothiazole 1,1-Dioxides

[1][2][3][4][5]

Executive Summary & Strategic Analysis

The 1,2-benzisothiazole 1,1-dioxide scaffold (often referred to as the pseudosaccharin core) is a privileged structure in medicinal chemistry, serving as a potent inhibitor of proteolytic enzymes such as Human Leukocyte Elastase (HLE) and acting as a bioisostere for diverse heterocyclic systems.[1][2][3][4]

While the parent compound, saccharin, is ubiquitous, the 3-substituted derivatives (specifically where C-3 is functionalized with carbon or heteroatoms) are the primary targets for drug development.[1][2][3][4]

The Synthetic Challenge

Direct functionalization of the saccharin carbonyl is chemically effectively difficult due to its high stability and the tendency of the isothiazole ring to undergo nucleophilic ring-opening (fission) under strong basic conditions.[2][4]

The Solution: The most reliable synthetic strategy utilizes 3-chloro-1,2-benzisothiazole 1,1-dioxide (pseudosaccharin chloride) as a highly reactive "gateway" intermediate.[1][2][3][4] This imidoyl chloride analog activates the C-3 position for nucleophilic attack and transition-metal-catalyzed cross-coupling, avoiding the ring-opening pitfalls associated with direct organometallic addition to saccharin.[1][2][4]

Strategic Retrosynthesis Map

The following diagram outlines the decision tree for synthesizing 3-substituted derivatives, highlighting the superiority of the Chloride Route over direct addition.

RetrosynthesisTarget3-Substituted 1,2-Benzisothiazole 1,1-Dioxide(Target Scaffold)RouteARoute A: Direct Organometallic Addition(Grignard/Lithium to Saccharin)Target->RouteA Retrosynthesis RouteBRoute B: The Chloride Gateway(Via Pseudosaccharin Chloride)Target->RouteB Retrosynthesis SaccharinSaccharin(Starting Material)RouteA->SaccharinRingOpenRISK: Ring Opening(Formation of o-cyanobenzenesulfonamides)RouteA->RingOpen Major Side Reaction PseudoClPseudosaccharin Chloride(3-Chloro-1,2-benzisothiazole 1,1-dioxide)RouteB->PseudoClPseudoCl->Saccharin Chlorination (SOCl2/PCl5) SuzukiPd-Catalyzed Coupling(Suzuki-Miyaura)PseudoCl->Suzuki C-C Bond Formation NuSubNucleophilic Substitution(Amines/Alkoxides)PseudoCl->NuSub C-N / C-O Bond Formation

Figure 1: Strategic decision tree. Route B is preferred for medicinal chemistry applications to maintain ring integrity.[1][3][4]

Protocol A: Synthesis of Pseudosaccharin Chloride

The Gateway Intermediate [2][4]

This protocol describes the conversion of saccharin to 3-chloro-1,2-benzisothiazole 1,1-dioxide.[1][2][3][4] While PCl₅ was historically used, the Thionyl Chloride (SOCl₂) method catalyzed by DMF is preferred for its cleaner workup and scalability.[2][3][4]

Mechanism & Critical Insight

The reaction proceeds via the formation of a Vilsmeier-Haack-type intermediate.[1][2][4]

  • Critical Control Point: Low temperatures or insufficient reaction times favor the formation of the kinetic isomer, 2-chlorosulfonylbenzonitrile (ring-opened).[1][2][4] You must ensure sufficient heating (thermodynamic control) to cyclize this intermediate back to the desired 3-chloro-1,2-benzisothiazole 1,1-dioxide.[1][2][3][4]

Materials
  • Saccharin (insoluble saccharin, protonated form): 18.3 g (100 mmol)[1][2][3][4]

  • Thionyl Chloride (SOCl₂): 23.8 g (200 mmol)[1][2][3][4]

  • DMF (Dimethylformamide): 1-2 mL (Catalytic)[1][2][3][4]

  • Dioxane or Toluene (Solvent): 100 mL[1][2][3][4]

  • Equipment: Round-bottom flask, reflux condenser, drying tube (CaCl₂ or Ar line).[1][2][3][4]

Step-by-Step Procedure
  • Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, suspend the Saccharin (100 mmol) in Dioxane (100 mL).

  • Activation: Add the catalytic DMF (1-2 mL).

  • Addition: Add Thionyl Chloride (200 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux (101 °C) .

    • Observation: The suspension will gradually clear as the saccharin is consumed and the chloride forms.[2][4]

    • Duration: Reflux for 24 hours.[2][3][4] Note: Shorter times may leave unreacted material or the open-chain nitrile isomer.[1][2][4]

  • Workup:

    • Cool the reaction to room temperature.[2][4]

    • Concentrate the mixture under reduced pressure (Rotavap) to remove the solvent and excess SOCl₂.[2][4]

    • Caution: SOCl₂ is corrosive; use a proper trap.[2][3][4]

  • Purification:

    • The residue is a crystalline solid.[3][4] Recrystallize from minimal dry toluene or benzene.[2][3][4]

    • Alternatively, for high purity, vacuum distillation can be performed (bp ~130°C at 10 mbar), though recrystallization is usually sufficient for subsequent coupling.[1][2][3][4]

  • Storage: Store under Argon in a desiccator. The product is moisture-sensitive and will hydrolyze back to saccharin if exposed to humid air.[1][2][4]

Yield: Typically 85-95%.[1][2][3][4] Characterization: MP: 143–145 °C.[2][3][4]

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

For 3-Aryl/Alkyl-1,2-Benzisothiazole 1,1-Dioxides

This is the modern "Gold Standard" for generating C-C bonds at the 3-position.[1][2][4] Unlike Grignard reagents, which attack the sulfonyl group or open the ring, Pd-catalyzed coupling is chemoselective for the imidoyl chloride bond.[1][2][3]

Materials
  • Pseudosaccharin Chloride (from Protocol A): 1.0 equiv[2][3][4]

  • Aryl Boronic Acid (Ar-B(OH)₂): 1.1 - 1.2 equiv[1][2][3][4]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) OR Pd(OAc)₂ (5 mol%) + PPh₃ (10 mol%)[1][2][3][4]

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)[1][2][3][4]

  • Solvent: 1,4-Dioxane or Toluene[1][2][3][4]

  • Inert Atmosphere:[1][2][3][4] Argon or Nitrogen balloon.[2][3][4]

Step-by-Step Procedure
  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and purge with Argon.[1][2][3][4]

  • Loading: Add Pseudosaccharin Chloride (1.0 mmol, 201 mg), Aryl Boronic Acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL). Stir to dissolve.

  • Base Addition: Add degassed 2M Na₂CO₃ aqueous solution (1.0 mL, 2.0 mmol).

    • Note: The biphasic system works well for this reaction.[2][4]

  • Reaction:

    • Thermal: Heat to 90-100 °C for 4–12 hours. Monitor by TLC (Solvent: Hexane/EtOAc).[2][3][4]

    • Microwave (Recommended): Heat at 120 °C for 30 minutes.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).[2][3][4][5]

    • Separate phases.[2][3][4] Extract aqueous layer 2x with Ethyl Acetate.[2][3][4]

    • Wash combined organics with Brine, dry over MgSO₄, and filter.[1][3][4]

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Typically Hexane/EtOAc (gradient 9:1 to 7:3).[2][3][4]

    • Note: The 3-aryl products are stable solids.[1][2][4]

Protocol C: Nucleophilic Substitution (Heteroatoms)

For 3-Alkoxy and 3-Amino Derivatives

While less complex than C-C coupling, these derivatives are essential for probing the active site of enzymes like HLE.[3][4]

Procedure for 3-Alkoxy Derivatives (Pseudosaccharin Ethers)
  • Dissolve Pseudosaccharin Chloride (1 equiv) in dry THF or Dioxane.

  • Add the Alcohol (1.1 equiv) and a non-nucleophilic base (Triethylamine or DIPEA, 1.2 equiv).[2][3][4]

    • Alternative: For sterically hindered alcohols, use the Sodium Alkoxide (NaOR) in the corresponding alcohol solvent.[2][3][4]

  • Stir at Room Temperature for 2-4 hours.

  • Filter off the amine salt or evaporate solvent.[3][4] Recrystallize from Ethanol/Water.[2][3][4]

Procedure for 3-Amino Derivatives[1][2][4][5][7]
  • Dissolve Pseudosaccharin Chloride (1 equiv) in dry Acetonitrile.

  • Add the Amine (2.0 equiv).[2][3][4] The second equivalent acts as the HCl scavenger.[2][4]

  • Stir at 0 °C to RT. Reaction is usually rapid (< 1 hour).[2][3][4]

  • Pour into water and filter the precipitate.[3][4]

Troubleshooting & Expert Notes

Table 1: Common Issues and Solutions
IssueProbable CauseCorrective Action
Hydrolysis Moisture in reagents or solvent during Chloride synthesis.[1][2][3][4]Use freshly distilled solvents.[2][3][4] Store Chloride intermediate in a desiccator.[2][3][4]
Ring Opening Reaction temperature too low during chlorination (kinetic product).[2][3][4]Ensure reflux temperature (>100°C) is maintained for >12h to isomerize the nitrile back to the chloride.[2][4]
Low Yield (Suzuki) Hydrolysis of chloride before coupling occurs.[2][3][4]Use anhydrous conditions for the organic phase; ensure rapid heating (microwave) to outcompete hydrolysis.[2][4]
Homocoupling Oxidation of Boronic Acid.[2][3][4]Degass solvents thoroughly with Argon bubbling for 15 mins before adding catalyst.[2][3][4]
Safety & Handling
  • Thionyl Chloride: Highly corrosive and releases HCl/SO₂ gas.[2][3][4] Must be used in a well-ventilated fume hood.[1][2][3][4]

  • Pseudosaccharin Chloride: Potent sensitizer and lachrymator.[2][3][4] Handle with gloves and avoid dust inhalation.[2][3][4]

  • Pressure: If using sealed vessels (microwave), ensure headspace is sufficient.[2][3][4]

References

  • Synthesis of 3-substituted 1,2-benzisothiazole 1,1-dioxides

    • Source: Hettler, H. (1979).[2][3][4] Advances in Heterocyclic Chemistry.

    • Context: Comprehensive review of the early synthesis methods including Grignard limit
  • Preparation of 3-chloro-1,2-benzisothiazole 1,1-dioxide (Pseudosaccharin Chloride)

    • Source: Brigas, A. F., et al. (2002).[1][2][3][4] Journal of Chemical Research.[2][3][4][6]

    • Link:

    • Context: Details the isomerization between the nitrile and the chloride forms.
  • Palladium-Catalyzed Cross-Coupling of Imidoyl Chlorides

    • Source: Miyaura, N., & Suzuki, A. (1995).[1][2][3][4][6] Chemical Reviews.

    • Context: Foundational text for Suzuki coupling conditions applicable to heteroaryl chlorides.[2][3][4][7]

  • Medicinal Chemistry of Saccharin Derivatives

    • Source: Groutas, W. C., et al. (1997).[1][2][3][4] Bioorganic & Medicinal Chemistry.

    • Context: Application of these scaffolds as Human Leukocyte Elastase inhibitors.[3][4]

use of 3-(1-piperazinyl-d8)-1,2-benzisothiazole as an internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Bioanalysis of 3-(1-piperazinyl)-1,2-benzisothiazole (BITP) in Biological Matrices

Executive Summary

This application note details a robust LC-MS/MS protocol for the quantification of 3-(1-piperazinyl)-1,2-benzisothiazole (BITP) , a pharmacologically active metabolite of the atypical antipsychotics Ziprasidone and Perospirone .[1]

The method relies on the use of 3-(1-piperazinyl-d8)-1,2-benzisothiazole (d8-BITP) as a Stable Isotope Labeled Internal Standard (SIL-IS).[1] Unlike structural analogs, the d8-BITP co-elutes with the analyte, providing real-time compensation for matrix effects (ion suppression/enhancement) and extraction variability.[1] This protocol is optimized for human and rat plasma but is adaptable to urine and tissue homogenates.[1]

Chemical Context & Mechanism

BITP is a basic piperazine derivative.[1] In electrospray ionization (ESI), it readily protonates at the secondary amine of the piperazine ring.

  • Analyte: 3-(1-piperazinyl)-1,2-benzisothiazole (C₁₁H₁₃N₃S, MW 219.31)[1]

  • Internal Standard: 3-(1-piperazinyl-d8)-1,2-benzisothiazole (C₁₁H₅D₈N₃S, MW ~227.36)[1]

    • Note: The deuterium label is located on the piperazine ring.[1]

Fragmentation Logic (MS/MS)

The primary fragmentation pathway involves the cleavage of the bond between the piperazine nitrogen and the benzisothiazole ring.

  • BITP (m/z 220.1): Yields the benzisothiazole cation (m/z 136.0 ).

  • d8-BITP (m/z 228.1): Also yields the benzisothiazole cation (m/z 136.0 ).[1]

    • Critical Insight: Because the label is lost in the neutral piperazine fragment during collision-induced dissociation (CID), the product ion is identical for both analyte and IS. Specificity is maintained by the resolution of the precursor ions (mass difference of 8 Da).

Experimental Protocols

Protocol A: Stock & Working Solution Preparation

Reagents: Methanol (LC-MS Grade), DMSO, Formic Acid.[1]

  • Master Stock (Analyte): Dissolve 10 mg BITP in 10 mL DMSO to yield 1.0 mg/mL .

  • Master Stock (IS): Dissolve 1 mg d8-BITP in 10 mL DMSO to yield 100 µg/mL .

  • Working IS Solution: Dilute Master Stock (IS) with 50:50 Methanol:Water to 50 ng/mL .

    • Storage: -20°C in amber glass vials. Stable for 3 months.

Protocol B: Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over protein precipitation for this metabolite to minimize phospholipid carryover and improve column life.[1]

Step-by-Step Workflow:

  • Aliquot: Transfer 100 µL of plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of Working IS Solution (50 ng/mL d8-BITP). Vortex 10 sec.

  • Buffer: Add 100 µL of 0.1 M Carbonate Buffer (pH 9.5) to ensure the piperazine is in its non-ionized free base form for extraction.[1]

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.[1]

  • Agitation: Shaker at 1200 rpm for 10 mins.

  • Phase Separation: Centrifuge at 4,000 x g for 5 mins at 4°C.

  • Transfer: Transfer 800 µL of the organic (upper) supernatant to a clean glass tube.

  • Dry Down: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (80:20 Water:MeOH + 0.1% Formic Acid).

LC-MS/MS Methodology

Chromatographic Conditions
  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Waters ACQUITY UPLC BEH C18.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1][2][3]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
0.50 10 Start Gradient
2.50 90 Elution of BITP
3.00 90 Wash
3.10 10 Re-equilibration

| 4.50 | 10 | End of Run |[1]

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1][2][3]

  • Capillary Voltage: 3.5 kV.[1]

  • Desolvation Temp: 500°C.

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Role Collision Energy (eV)
BITP 220.1 136.0 Quantifier 25
BITP 220.1 177.1 Qualifier 20

| d8-BITP (IS) | 228.1 | 136.0 | Quantifier | 25 |[1]

Visualized Workflows

Figure 1: Bioanalytical Logic Flow

This diagram illustrates the decision-making process for method development and the role of the d8-IS.[1]

BioanalysisLogic cluster_correction IS Correction Mechanism Sample Biological Sample (Plasma/Serum) IS_Add Add Internal Standard (d8-BITP) Sample->IS_Add Equil Equilibration (IS binds to matrix proteins) IS_Add->Equil  Mix Extract Extraction (LLE) (pH > 9.0) Equil->Extract Equil->Extract Corrects Extraction Efficiency LC LC Separation (C18 Column) Extract->LC Ionization ESI+ Ionization (Protonation of Piperazine N) LC->Ionization MS_Filter Q1 Selection Analyte: 220.1 m/z IS: 228.1 m/z Ionization->MS_Filter Ionization->MS_Filter Corrects Matrix Effects Collision Collision Cell (CID) Loss of Piperazine Ring MS_Filter->Collision Detection Q3 Detection Common Fragment: 136.0 m/z Collision->Detection Data Quantification Ratio: Area(220) / Area(228) Detection->Data

Caption: Workflow demonstrating how d8-BITP compensates for variability at extraction and ionization stages.

Figure 2: Fragmentation Pathway

Visualizing the mass transitions utilized in the MRM method.[1]

Fragmentation Parent Precursor Ion [M+H]+ m/z 220.1 Fragment Product Ion Benzisothiazole Core m/z 136.0 Parent->Fragment  CID (25eV) Neutral Neutral Loss Piperazine Ring (C4H10N2) Parent->Neutral IS_Parent IS Precursor [M+H]+ m/z 228.1 (d8-Piperazine) IS_Parent->Fragment  CID (25eV) Neutral_IS Neutral Loss d8-Piperazine Ring (C4H2D8N2) IS_Parent->Neutral_IS

Caption: MS/MS fragmentation showing the convergence of Analyte and IS to the same stable product ion.

Validation & Troubleshooting

Acceptance Criteria (FDA/EMA Guidelines)
  • Linearity: R² > 0.995 over the range of 1.0 – 1000 ng/mL.[1][4]

  • Accuracy: ±15% (±20% at LLOQ).[1]

  • IS Response: The variation of IS peak area should be within ±15% across the run.

Troubleshooting Guide
IssueProbable CauseSolution
Low IS Recovery Incorrect pH during extraction.[1]Ensure buffer pH is >9.[1]0. Piperazines are basic (pKa ~9.[1]8) and must be neutral to extract into MTBE.[1]
Peak Tailing Secondary interactions with silanols.[1]Increase Ammonium Formate concentration to 5mM or use a column with better end-capping (e.g., BEH C18).[1]
Signal Suppression Phospholipid buildup.[1]If using Protein Precipitation, switch to LLE (Protocol B) or use a phospholipid removal plate.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1] Link

  • Nedderman, A. N., & Willems, L. (2001). The biotransformation of ziprasidone in mouse, rat, and dog. Drug Metabolism and Disposition, 29(6). Link (Confirming BITP as primary metabolite).[1]

  • Zhang, G., et al. (2009).[1] Simultaneous determination of ziprasidone and its metabolite in human plasma by LC-MS/MS. Journal of Chromatography B, 877(18-19).[1] Link (Methodology basis).

  • Toronto Research Chemicals. 3-(1-Piperazinyl)-1,2-benzisothiazole-d8 Hydrochloride Product Page. Link (Source for IS specifications).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1-Piperazinyl)-1,2-Benzisothiazole 1,1-Dioxide

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Impurity Control Ticket ID: ZIP-INT-87691[1]

Executive Summary: The "Hidden" Variables

Welcome to the technical support hub. You are likely here because your synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide (CAS: 87691-87-0) is hitting a ceiling.[1] Whether you are synthesizing this as a standalone scaffold or as the critical "tail" for Ziprasidone , the challenges are universal: dimerization, hydrolysis, and difficult workups.[1]

This guide moves beyond standard literature preparations. We treat the reaction not just as A + B

1

Visualizing the Battlefield: Reaction Pathways

Before troubleshooting, you must visualize where your yield is going.[1] The reaction of 3-chloro-1,2-benzisothiazole 1,1-dioxide (Pseudo-saccharin chloride) with piperazine is a race.[1]

ReactionPathwaysSM3-Chloro-1,2-benzisothiazole1,1-dioxide(Electrophile)TargetTARGET PRODUCT3-(1-Piperazinyl)-1,2-benzisothiazole1,1-dioxideSM->Target + Piperazine (k1)Main ReactionImpurity_HydIMPURITY ASaccharin(Hydrolysis)SM->Impurity_Hyd + H2O (k2)Fast HydrolysisPipPiperazine(Nucleophile)WaterH2O(Moisture)Impurity_BisIMPURITY BBis-Adduct (Dimer)1,4-bis(benzisothiazolyl)piperazineTarget->Impurity_Bis + SM (k3)Over-reaction

Figure 1: Competitive reaction landscape. Note that the Target Product is still a nucleophile and can attack a second molecule of Starting Material (SM) to form the Bis-Adduct (Impurity B).[1]

Troubleshooting Tickets: Field-Proven Solutions

Ticket #001: "My yield is stuck at 60%, and I see a high-melting insoluble solid."

Diagnosis: You are suffering from Stoichiometric Starvation , leading to Dimerization (Impurity B).[1] The Mechanism: The product (mono-piperazinyl derivative) contains a secondary amine.[1] It is still nucleophilic.[1] If the local concentration of the electrophile (3-chloro reactant) is high relative to piperazine, the product will compete with piperazine for the electrophile.[1]

The Fix: Inverse Addition & High Equivalents Do not dump piperazine into the chloride.[1] Do the reverse, or ensure piperazine is in massive excess.[1]

ParameterStandard Protocol (Flawed)Optimized Protocol (High Yield)
Stoichiometry 1.0 : 1.1 (Chloride : Piperazine)1.0 : 2.5 (Chloride : Piperazine)
Addition Mode Piperazine added to ChlorideChloride added to Piperazine (Slowly)
Temperature Reflux immediatelyWarm (60°C) during addition, then Reflux
Result ~60% Yield, 15% Dimer>85% Yield , <2% Dimer

Why this works:

  • Excess Piperazine: Ensures that every molecule of 3-chloro encounters a piperazine molecule before it encounters a product molecule.[1]

  • Inverse Addition: Keeps the concentration of the electrophile (3-chloro) theoretically near zero, starving the side reaction.[1]

Ticket #002: "The starting material disappears, but I mostly get Saccharin (Saccharin-H)."

Diagnosis: Moisture Intrusion (Hydrolysis). The Mechanism: The C-Cl bond in 3-chloro-1,2-benzisothiazole 1,1-dioxide is extremely labile.[1] It behaves like an imidoyl chloride.[1] Water attacks faster than piperazine.[1]

The Fix: The "Bone Dry" Protocol

  • Solvent: Switch from 95% Ethanol to Anhydrous Toluene or THF .[1] If using Ethanol, it must be absolute (<0.1% water).[1]

  • Reagent Quality: The 3-chloro starting material hydrolyzes in air.[1] If your starting material smells like almonds (pseudo-saccharin chloride) mixed with a sweet/musty odor (saccharin), it is already degraded.[1]

    • Pro-Tip: Generate the 3-chloro intermediate in situ using PCl5 or POCl3 and use it immediately without isolation if stability is an issue.[1]

Ticket #003: "The workup is a nightmare. I can't filter the sticky gum."

Diagnosis: Improper Phase Control. The product is an amphoteric base.[1] It forms salts easily but can also be sticky in organic solvents if impurities are present.[1]

The Fix: The Acid-Base Swing Extraction This is the "Silver Bullet" for purifying this specific intermediate without chromatography.[1]

Protocol:

  • Reaction Completion: Strip solvent (if THF/Ethanol) or keep (if Toluene).[1]

  • Acid Wash (Purification): Add dilute HCl (aq) to the reaction mixture.

    • Chemistry: The Product and excess Piperazine protonate and go into the Aqueous Phase .[1]

    • Rejection: Non-basic impurities (Bis-adducts, unreacted neutral organics) stay in the Organic Phase (or precipitate as solids you can filter off).[1]

  • Phase Separation: Discard the organic layer (containing the trash).[1]

  • Base Crash (Isolation): Take the acidic aqueous layer (containing your product).[1] Slowly add NaOH or NH4OH until pH > 10.[1]

    • Result: The product de-protonates and precipitates as a clean, filterable solid.[1] Excess piperazine stays in the water.[1]

Standard Operating Procedure (Optimized)

Objective: Synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide.

Reagents:

  • 3-chloro-1,2-benzisothiazole 1,1-dioxide (1.0 eq)[1]

  • Piperazine (Anhydrous) (2.5 eq) [Note: Excess is recoverable][1][2]

  • Toluene (10 volumes)[1]

Workflow:

  • Charge Piperazine (2.5 eq) and Toluene (8 vol) into the reactor.

  • Heat mixture to 60-65°C. Ensure piperazine is fully dissolved/dispersed.

  • Dissolve 3-chloro-1,2-benzisothiazole 1,1-dioxide (1.0 eq) in Toluene (2 vol).

  • Add the Chloro-solution to the Piperazine solution dropwise over 60 minutes.

    • Critical: Maintain temp at 60-65°C. Do not rush.[1]

  • Reflux the mixture for 4–6 hours. Monitor by HPLC/TLC.[1][3]

  • Cool to 20°C.

  • Wash the reaction mixture with Water (3 x 3 vol) to remove excess piperazine.

    • Note: If the product precipitates during cooling, filter it directly.[1] If it stays in Toluene, proceed to the "Acid-Base Swing" described in Ticket #003 for highest purity.[1]

  • Crystallize final product from Isopropanol if necessary.

Decision Tree: Synthesis Logic

TroubleshootingStartStart SynthesisCheckSMCheck 3-Chloro SMQualityStart->CheckSMReactionReaction:Slow Add SM toExcess Pip (2.5eq)CheckSM->ReactionMonitorMonitor HPLCReaction->MonitorDecision1Impurity Profile?Monitor->Decision1HighDimerHigh Dimer (>5%)Decision1->HighDimerBis-adduct presentHighHydHigh HydrolysisDecision1->HighHydSaccharin presentGoodGood ConversionDecision1->GoodCleanFixDimerAction: Increase Pip eqSlower AdditionHighDimer->FixDimerFixHydAction: Dry SolventsCheck SM PurityHighHyd->FixHydWorkupWorkup:Toluene/Water WashGood->Workup

Figure 2: Logic flow for process control. Early detection of impurity profiles dictates immediate corrective actions.

References

  • Yevich, J. P., et al. (1986).[1] 1,2-Benzisothiazol-3-ylpiperazine derivatives. U.S. Patent No.[1][3][4] 4,590,196.[1][3][5] Washington, DC: U.S. Patent and Trademark Office.[1] Link

  • Urban, F. J. (1999).[1] Process for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. U.S. Patent No.[1][3][4][5] 5,861,511.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Link

  • Pfizer Inc. (2000).[1] Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. U.S. Patent No.[1][3][4][5] 6,111,105.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Link

  • ChemicalBook. (n.d.).[1][6] 3-(1-Piperazinyl)-1,2-benzisothiazole Product Properties and Synthesis. Retrieved January 28, 2026.[1] Link

Technical Support Center: Solubility & Handling of 1,2-Benzisothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Specialist: Senior Application Scientist, Lead Discovery Group Topic: Troubleshooting Solubility, Storage, and Formulation of 1,2-Benzisothiazole Scaffolds

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for 1,2-benzisothiazole derivatives. Whether you are working with the core biocide scaffold (e.g., 1,2-benzisothiazol-3(2H)-one) or complex antipsychotic derivatives like Ziprasidone or Lurasidone , you are likely facing the same fundamental barrier: High Crystal Lattice Energy.

These compounds are classic BCS Class II (Low Solubility, High Permeability) candidates.[1] Their planar, bicyclic structure promotes strong


-

stacking, resulting in "brick dust" behavior—solids that are difficult to dissolve even in organic solvents and prone to rapid precipitation ("crashing out") in aqueous buffers.

This guide moves beyond generic advice, providing causal analysis and self-validating protocols to ensure your data remains artifact-free.

Module 1: Stock Solution Management

Issue: My compound precipitates from the DMSO stock after a few weeks, or immediately upon dilution into media.

Root Cause Analysis
  • Hygroscopicity of DMSO: DMSO is highly hygroscopic. It absorbs atmospheric water, which acts as an "anti-solvent" for benzisothiazoles. Even 5% water content can reduce solubility by orders of magnitude.

  • Thermodynamic Instability: Rapid dilution creates a supersaturated solution. If the local concentration exceeds the amorphous solubility limit during mixing, nucleation occurs instantly.

Troubleshooting Protocol: The "Dry & Slow" Method
StepActionTechnical Rationale
1 Solvent Selection Use Anhydrous DMSO (stored over molecular sieves). Avoid "wet" DMSO found in opened bottles on the bench.
2 Dissolution If solid persists, heat to 40°C and sonicate for 10 mins.
3 Storage Store in single-use aliquots at -20°C. Do not freeze-thaw the master stock more than 3 times.
4 Dilution Intermediate Step: Dilute DMSO stock 1:10 into PEG-400 or Propylene Glycol before adding to aqueous buffer.
Visual Workflow: Preventing "Crash Out"

StockTroubleshooting Start Solid Compound Solvent Add Anhydrous DMSO (Avoid wet DMSO) Start->Solvent Check Clear Solution? Solvent->Check Heat Heat to 40°C + Sonicate (Break Crystal Lattice) Check->Heat No Storage Aliquot & Freeze (-20°C) (Prevent H2O uptake) Check->Storage Yes Heat->Check Dilution Dilution Strategy: Pre-dilute in PEG-400 then add to Media Storage->Dilution

Figure 1: Decision tree for maximizing stock stability and preventing precipitation during experimental setup.

Module 2: pH-Dependent Solubility

Issue: My compound dissolves in the stomach acid mimic (pH 1.2) but precipitates in the intestinal buffer (pH 6.8).

The Mechanism

Most medicinal 1,2-benzisothiazoles (e.g., Ziprasidone) are weak bases due to the piperazine or amine side chains attached to the core.

  • pH < pKa (~6.5): The nitrogen is protonated (

    
    ). The charge disrupts crystal packing, increasing solubility.
    
  • pH > pKa: The molecule is neutral (

    
    ). Hydrophobic forces dominate, driving 
    
    
    
    -
    
    
    stacking and precipitation.
Experimental Fix: The Buffer Screen

Do not assume solubility is constant. You must determine the Intrinsic Solubility (


) .

Protocol:

  • Prepare buffers at pH 1.2, 4.5, and 6.8.

  • Add excess solid compound; incubate for 24 hours at 37°C.

  • Filter (0.45 µm) and analyze via HPLC-UV.

Expected Data Profile (Ziprasidone Model):

MediapHSolubility StateFormulation Strategy
0.1N HCl 1.2High (>0.2 mg/mL)Soluble (Salt form active)
Acetate Buffer 4.5ModerateMetastable zone
Phosphate Buffer 6.8Very Low (<0.01 mg/mL) Requires Surfactant/Cyclodextrin

Module 3: Formulation & Assay Interference

Issue: I am getting variable data in my cell-based assays. Is it the compound or the assay?

The "False Positive" Trap

At neutral pH (cell media), these hydrophobic compounds form colloidal aggregates rather than true solutions. These aggregates:

  • Scatter light (interfering with optical density readings).

  • Sequester proteins non-specifically (pan-assay interference compounds or PAINS).

Advanced Solution: Cyclodextrin Complexation

To maintain monomeric state in neutral media, use Sulfobutylether-


-Cyclodextrin (SBE-

-CD)
. The hydrophobic benzisothiazole core inserts into the CD cavity, shielding it from water while the hydrophilic CD exterior ensures solubility.
Visual Mechanism: pH vs. Aggregation

SolubilityMechanism Acid Acidic pH (1-4) Protonated (BH+) Soluble Monomers Neutral Neutral pH (7.4) Deprotonated (B) Hydrophobic Acid->Neutral pH Increase Agg Colloidal Aggregates (False Positives) Neutral->Agg Standard Media Complex Cyclodextrin Complex (Soluble Inclusion) Neutral->Complex + SBE-beta-CD

Figure 2: The fate of benzisothiazole derivatives in varying pH environments. Without encapsulation (Cyclodextrins), neutral pH leads to aggregation.

Frequently Asked Questions (FAQs)

Q1: Can I use DMSO > 1% to keep the compound in solution?

  • Answer: No. While it helps solubility, DMSO > 0.5-1% is often cytotoxic and can permeabilize cell membranes, invalidating biological data. Use a co-solvent system (e.g., 0.5% DMSO + 0.5% Tween-80) instead.

Q2: My compound looks cloudy but clears up after vortexing. Is it safe to use?

  • Answer: Proceed with caution. You likely created a metastable supersaturated solution. It may re-precipitate during the assay incubation (e.g., 24h at 37°C). Verify stability using Dynamic Light Scattering (DLS) to check for micro-precipitates.

Q3: Why does the literature cite high solubility for "Benzisothiazolinone" (BIT) but my drug is insoluble?

  • Answer: Do not confuse the core scaffold (BIT), which is a small biocide (MW ~151), with complex derivatives like Ziprasidone (MW ~412). The derivatives add significant lipophilicity and rigid aromatic rings, drastically reducing aqueous solubility compared to the parent scaffold.

References

  • Popa-Burke, I., et al. (2014). "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening, 19(9), 1302–1308.[2]

  • Nikolic, S., et al. (2013). "The Improvement of the Dissolution Rate of Ziprasidone Free Base from Solid Oral Formulations." PLoS ONE, 8(11).

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

Sources

optimizing dosage of 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical optimization for 3-(1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide .

Important Technical Clarification: This specific chemical (CAS 87691-87-0 or related salts) is the sulfone analog of the common pharmacophore BITP (benzisothiazolyl-piperazine).[1] It is structurally distinct from the standard metabolite BITP (which is the sulfide).[1]

  • Common Name: BITP-1,1-dioxide (or BITP-Sulfone).[1]

  • Primary Context: It is the core scaffold of the anxiolytic Revospirone (Bay Vq 7813) and a secondary metabolite of Ziprasidone and Perospirone .

  • Pharmacology: Unlike its sulfide parent (a potent D2/5-HT2A antagonist), the 1,1-dioxide core shifts selectivity towards 5-HT1A partial agonism and often exhibits lower blood-brain barrier (BBB) permeability due to increased polarity.[1]

Ticket #1: Formulation & Solubility Optimization

Issue: "The compound precipitates in PBS or Saline at neutral pH." Root Cause: The molecule contains a basic piperazine nitrogen (


) and a polar sulfone group.[1] At physiological pH (7.4), the uncharged form dominates and crystallizes due to high lattice energy (sulfone stacking).
Troubleshooting Protocol: Vehicle Selection

Do not use 100% DMSO for in vivo studies (causes local inflammation/pain).[1] Use the following tiered approach:

Tier A: Acidic Saline (Recommended for IP/IV) [1]

  • Dissolve compound in 0.1 M Tartaric Acid or 0.1 M Lactic Acid (10% of final volume).[1]

  • Vortex until clear.

  • Slowly add Saline (0.9% NaCl) to reach final volume.

  • Adjust pH to 5.5 – 6.0 using dilute NaOH.[1] Caution: pH > 6.5 will cause immediate precipitation.[1]

Tier B: Co-solvent System (Recommended for PO/Gavage) [1]

  • Vehicle: 5% DMSO + 5% Tween-80 + 90% Hydroxypropyl-beta-cyclodextrin (20% w/v in water).[1]

  • Procedure: Dissolve drug in DMSO first, add Tween, then slowly add the cyclodextrin solution while sonicating.

Formulation_Logic cluster_0 Optimization Tip Start Start Formulation Check_Route Route of Admin? Start->Check_Route IP_IV IP / IV Injection Check_Route->IP_IV Systemic PO Oral Gavage Check_Route->PO Gut Absorption Acidic Acidic Saline (Tartaric/Lactic Acid) IP_IV->Acidic Cyclo Cyclodextrin Complex (20% HP-β-CD) PO->Cyclo Precip Check pH < 6.0 (Precipitation Risk) Acidic->Precip Critical Step

Figure 1: Decision matrix for vehicle selection based on administration route.

Ticket #2: Dosage Strategy (Rat & Mouse)

Issue: "Inconsistent behavioral data (biphasic effects)." Insight: 5-HT1A partial agonists (like Revospirone/Buspirone) typically display a Bell-Shaped Dose-Response Curve .[1]

  • Low Dose: Presynaptic 5-HT1A autoreceptor activation (Anxiolytic).[1]

  • High Dose: Postsynaptic 5-HT1A activation + Off-target D2 blockade (Sedation/Catalepsy).[1]

Recommended Dosage Ranges (IP)
Experiment TypeTarget MechanismMouse Dose (mg/kg)Rat Dose (mg/kg)Pre-treatment Time
Anxiety (EPM, Vogel)5-HT1A (Pre-synaptic)0.5 – 2.00.25 – 1.030 min
Depression (FST)5-HT1A (Post-synaptic)5.0 – 10.02.5 – 5.045 min
Antipsychotic (CAR)D2 / 5-HT2A10.0 – 20.05.0 – 10.060 min
Metabolite Tox General Toxicity> 50.0> 25.024 hr

*Note: High doses of the sulfone variant may show reduced efficacy compared to the sulfide parent (BITP) due to poor brain penetration.[1] If no effect is seen at 20 mg/kg, confirm BBB permeability.

Ticket #3: Pharmacokinetics & Timing

Issue: "Effect wears off too quickly." Technical Insight: The 1,1-dioxide moiety increases polarity, leading to faster renal clearance compared to the lipophilic parent drugs.

  • Half-life (

    
    ):  Estimated at 1.5 – 2.5 hours  in rodents (shorter than humans).[1]
    
  • Dosing Frequency:

    • Acute Studies: Single bolus is sufficient.[1]

    • Chronic Studies: Requires BID (twice daily) dosing or osmotic minipumps to maintain steady-state plasma levels.[1]

  • Metabolic Stability: The sulfone is metabolically stable (cannot be further oxidized), but the piperazine ring is subject to N-dealkylation.

Ticket #4: Mechanism of Action Verification

Issue: "Is this a D2 antagonist or 5-HT1A agonist?" Resolution: The 1,1-dioxide modification significantly shifts the profile.[1] While the parent (BITP) is a promiscuous binder, the dioxide core is more selective for 5-HT1A .

Signaling_Pathway cluster_receptors Receptor Targets Compound 3-(1-piperazinyl)-1,2- benzisothiazole 1,1-dioxide HT1A 5-HT1A Receptor (Primary Target) Compound->HT1A D2 D2 Receptor (Weak Affinity) Compound->D2 High Dose Only Gi Gi/o Protein Coupling HT1A->Gi cAMP ↓ cAMP Levels Gi->cAMP K_chan ↑ K+ Channel Efflux (Hyperpolarization) Gi->K_chan Effect Anxiolytic / Antidepressant Response K_chan->Effect

Figure 2: Pharmacological signaling pathway.[1] Note the shift toward 5-HT1A signaling over D2 blockade compared to non-oxidized analogs.[1]

FAQs: Common Pitfalls

Q1: Can I use the Hydrochloride (HCl) salt instead of the free base? A: Yes, and it is preferred. The HCl salt is significantly more water-soluble.[1] If you have the free base, convert it in situ using the Tartaric Acid method described in Ticket #1.

Q2: My rats are showing "Wet Dog Shakes" (WDS). Is this expected? A: No. WDS is typically mediated by 5-HT2A receptor activation.[1] This compound (like Revospirone) should be a 5-HT1A agonist.[1] If WDS occurs, check for contamination with the sulfide parent (BITP) or non-selective high-dose effects.[1]

Q3: How does this compare to Buspirone? A: It is a rigid analog.[1] Buspirone has a flexible butyl chain; this compound has the rigid benzisothiazole core.[1] It generally has higher intrinsic efficacy (partial agonist) than Buspirone but lower bioavailability due to the sulfone polarity.[1]

References

  • Bayer AG. (1989).[1] Derivatives of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide and their use as anxiolytics (Revospirone/Bay Vq 7813).[1] Patent US4859671A.[1] Link

  • Löscher, W., et al. (1990).[1] The behavioural responses to 8-OH-DPAT, ipsapirone and the novel 5-HT1A receptor agonist Bay Vq 7813 in the pig.[1][2] Psychopharmacology, 102(3), 410-417.[1] Link

  • Obach, R. S., et al. (2005).[1] Ziprasidone Metabolism: Aldehyde Oxidase and Clinical Implications.[1][3][4][5] Journal of Clinical Psychopharmacology.[1] (Clarifies the metabolic pathway from BITP to the sulfone). Link

  • PubChem. Compound Summary: 3-(1-Piperazinyl)-1,2-benzisothiazole.[1] (Note: Distinguish between the sulfide CID 2772144 and sulfone derivatives).[1] Link

Sources

Technical Support Center: Purification of 3-(1-piperazinyl)-1,2-benzisothiazole

[1]

Introduction

Welcome to the Technical Support Center. As a key intermediate for the antipsychotic Ziprasidone (Geodon), the purity of 3-(1-piperazinyl)-1,2-benzisothiazole (PBIT) is critical.[1] Impurities carried forward from this stage—specifically the "bis-impurity" and unreacted chlorobenzisothiazole—can act as chain terminators or form difficult-to-remove analogs in subsequent alkylation steps.[1]

This guide moves beyond standard textbook protocols to address the specific physicochemical challenges of the benzisothiazole scaffold. We focus on solubility differentials and pH-dependent partitioning to achieve pharmacopeial purity (>99.5%).

Part 1: Critical Impurity Troubleshooting

Issue 1: The "Bis" Impurity Persistence

Symptom: HPLC analysis shows a persistent peak (0.5% – 5.0%) at a higher retention time than the product. Identification: This is 3,3'-(1,4-piperazinediyl)bis-1,2-benzisothiazole (Impurity A).[1] It forms when the piperazine acts as a nucleophile on two molecules of the starting material (3-chloro-1,2-benzisothiazole) instead of one.[1][2]

Q: Why is this impurity not removed by standard recrystallization? A: The bis-impurity shares similar solubility profiles with the product in many non-polar solvents. However, it lacks the secondary amine functionality of PBIT, making it significantly less basic . We exploit this difference using a "pH Swing" or specific solvent exclusion.[1]

Protocol A: The "pH Swing" Extraction (Recommended)

This method relies on the fact that PBIT forms a water-soluble salt at pH 3-4, while the bis-impurity and neutral starting materials remain in the organic layer.

  • Dissolution: Dissolve the crude reaction mixture in Toluene (approx. 5-7 volumes).

  • Acid Extraction: Add dilute HCl (10% aqueous solution) slowly.[1] Adjust aqueous pH to 3.5 – 4.0 .

    • Note: Do not drop pH < 2.0, or you risk protonating weak impurities or hydrolyzing the isothiazole ring.

  • Phase Separation: Agitate and let settle.

    • Top Layer (Organic): Contains the "Bis" impurity, unreacted 3-chloro-1,2-benzisothiazole, and tars.[1] DISCARD.

    • Bottom Layer (Aqueous): Contains purified PBIT-HCl.[1]

  • Polishing: Wash the aqueous layer once with fresh Toluene to remove entrained organics.[1]

  • Precipitation: Slowly add 50% NaOH or NH₄OH to the aqueous layer until pH reaches 10-12.[1] The free base PBIT will precipitate as a white/off-white solid.[1]

  • Filtration: Filter and wash with water to remove inorganic salts.[1]

Protocol B: The "Celite Exclusion" (For Solid Impurities)

If the bis-impurity is present as a suspended solid (it is often less soluble in IPA than the product), use this filtration technique before crystallization.

  • Suspend crude cake in Isopropanol (IPA) / Water (1:2 ratio) .

  • Heat to 30–35°C . At this temperature, PBIT is soluble, but the bis-impurity often remains insoluble.

  • Add Celite (diatomaceous earth) and stir for 15 minutes.

  • Filter the warm solution through a Celite pad.[1] The bis-impurity remains on the filter.[1]

  • Cool the filtrate to 0–5°C to crystallize the purified PBIT.

Issue 2: Red/Brown Coloration (Tars)

Symptom: Product appears reddish-brown or sticky; solution color is dark.[1] Root Cause: Oxidation of the piperazine ring or sulfur extrusion from the benzisothiazole core during high-temperature synthesis.

Q: Can I just recrystallize to remove color? A: Crystallization alone often traps color bodies inside the crystal lattice. You need an active adsorption step.[1]

Protocol: Carbon Treatment in Toluene
  • Dissolve the crude free base in Toluene (10 volumes) at 60–70°C.

  • Add Activated Carbon (5-10% w/w relative to product).[1]

    • Tip: Use a carbon grade specific for color removal (e.g., Darco KB).[3]

  • Stir at 70°C for 30–60 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad.[1]

    • Critical: Do not let the solution cool during filtration, or product will crystallize in the funnel.

  • Concentrate the filtrate to ~3 volumes and add Heptane (anti-solvent) to induce crystallization.

Part 2: Data & Specifications

Solubility Profile (Thermodynamic Data)
Solvent SystemSolubility BehaviorUsage in Purification
Water (Neutral) Insoluble (< 0.1 g/L)Wash solvent for removing piperazine salts.[1]
Water (pH < 4) Highly Soluble (> 100 g/L)Key for Acid/Base purification.
Toluene Soluble (Hot), Moderate (Cold)Excellent for carbon treatment and recrystallization.
Isopropanol (IPA) Soluble (Hot), Sparingly (Cold)Standard crystallization solvent.
Dichloromethane Highly SolubleGood for extraction, bad for crystallization (yield loss).

Part 3: Visualization of Workflows

Workflow 1: Purification Decision Tree

Caption: Logical flow for selecting the correct purification method based on impurity profile.

PurificationLogicStartCrude PBIT IsolatedCheckHPLCAnalyze HPLC PurityStart->CheckHPLCDecisionBisBis-Impurity > 0.5%?CheckHPLC->DecisionBisDecisionColorColor is Dark/Red?DecisionBis->DecisionColorNoActionAcidBaseProtocol A:Acid-Base Extraction(pH 3.5 Partition)DecisionBis->ActionAcidBaseYesActionCarbonProtocol:Carbon Treatmentin Hot TolueneDecisionColor->ActionCarbonYesActionRecrysStandard Recrystallization(IPA/Water)DecisionColor->ActionRecrysNoActionAcidBase->DecisionColorAfter WorkupFinalPure PBIT(>99.5%)ActionCarbon->FinalActionRecrys->Final

Workflow 2: The Acid-Base "Swing" Mechanism

Caption: Separation mechanism exploiting the basicity difference between PBIT and its impurities.

AcidBaseSwingMixtureCrude Mixture(Toluene)AcidifyAdd HCl (aq)Target pH 3.5-4.0Mixture->AcidifyPhaseSepPhase SeparationAcidify->PhaseSepOrgLayerOrganic Layer(Contains Bis-Impurity& Neutrals)PhaseSep->OrgLayerRejectAqLayerAqueous Layer(Contains PBIT-HCl)PhaseSep->AqLayerKeepBasifyBasify (NaOH)pH > 10AqLayer->BasifyPrecipPrecipitation ofPure PBIT BaseBasify->Precip

[1]

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I store PBIT as a free base, or should I convert it to a salt? A: While the free base is stable if dry, it is prone to surface oxidation over long periods. For long-term storage (>3 months), converting it to the Hydrochloride Salt or Mesylate Salt is recommended. The HCl salt is non-hygroscopic and highly stable.

Q2: My yield drops significantly during the water wash. Why? A: PBIT has slight solubility in water, especially if the pH drifts below 7. Ensure your wash water is slightly basic (pH 8-9) using a trace of NaOH.[1] This suppresses the solubility of the piperazine moiety and keeps the product in the solid phase or organic layer.

Q3: How do I control the formation of the Bis-impurity during synthesis? A: Prevention is better than cure. Ensure you use a large excess of piperazine (3 to 5 equivalents) relative to 3-chloro-1,2-benzisothiazole.[1] This statistical overload ensures the mono-substituted product forms preferentially over the bis-product.[1]

Q4: Is chromatography (Column/Flash) a viable option? A: For milligram scales, yes (DCM/Methanol/Ammonia gradients). However, for gram-to-kilogram scale-up, chromatography is cost-prohibitive and inefficient.[1] The Acid-Base Swing (Protocol A) mimics the purification power of chromatography without the silica waste.

References

  • Pfizer Inc. (1994).[1] Process for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. US Patent 5,312,925.[1][4]

  • Pfizer Inc. (2000).[1] Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. US Patent 6,111,105.[1]

  • Organic Process Research & Development. (2003). Process Development of Ziprasidone. (General reference for benzisothiazole chemistry context).
  • PubChem. (2023).[1] Compound Summary: 3-(1-Piperazinyl)-1,2-benzisothiazole.[1][2][3][5][6]

Technical Support Center: Troubleshooting 1,2-Benzisothiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Type: Synthesis Optimization | Level: Tier 3 (Senior Scientist)

Overview

Welcome to the Technical Support Hub for 1,2-benzisothiazole (BIT) and 1,2-benzisothiazolin-3-one synthesis. This scaffold is a critical pharmacophore in antipsychotics (e.g., lurasidone, ziprasidone) and a widely used industrial biocide.

Synthesis failures here typically fall into three "death valleys":

  • The Disulfide Trap: Dimerization competes with cyclization.

  • The Oxidation Tightrope: Over-oxidation to saccharin (1,1-dioxides) or sulfoxides.

  • The Nucleophilic Collapse: Ring opening due to base instability.

This guide bypasses generic advice, focusing on mechanistic causality and specific rescue protocols.

Module 1: Oxidative Cyclization (The "Medicinal Chemist" Route)

Context: You are attempting to cyclize a 2-mercaptobenzamide or 2-aminobenzenethiol derivative using an oxidant (I₂, Cu-catalysis, or DMSO).

Issue A: "I am isolating the disulfide dimer (2,2'-dithiodibenzamide) instead of the benzisothiazole."

Diagnosis: This is a kinetic vs. thermodynamic competition. The formation of the S–S bond (dimerization) is often faster than the N–S bond formation (cyclization), especially if the nitrogen nucleophilicity is low or the oxidant is non-selective.

Troubleshooting Protocol:

ParameterAdjustmentScientific Rationale
Concentration Dilute to <0.05 M High concentration favors intermolecular reaction (dimerization). High dilution favors intramolecular cyclization (Ruggli-Ziegler dilution principle).
Oxidant Choice Switch to DMSO/I₂ Iodine acts as a "soft" oxidant that activates the thiol to a sulfenyl iodide (-S-I) intermediate, which is highly electrophilic toward the adjacent amine.
Catalyst Add CuI (10 mol%) Copper coordinates the thiol and amine, bringing them into proximity (template effect), lowering the activation energy for the N–S bond specifically.
pH Control Maintain pH < 8 High pH promotes the thiolate anion, which is a potent nucleophile for S–S displacement (dimerization). Slightly acidic/neutral conditions favor the neutral thiol for controlled oxidation.

The "Disulfide Rescue" Workflow: If you have already made the disulfide, do not discard it.

  • Reductive Cleavage: Treat the disulfide with Zn/AcOH or NaBH₄ to regenerate the thiol.

  • One-Pot Recyclization: Many modern protocols (e.g., Cu-catalyzed aerobic oxidation) can cleave the disulfide in situ and force it into the cyclized product, provided the temperature is elevated (>80°C) to overcome the S–S bond energy [1].

Visualization: The Divergent Pathway

Benzisothiazole_Pathways Precursor 2-Mercaptobenzamide Intermediate Activated S-Species (Cu-S or S-I) Precursor->Intermediate Oxidation (I2, O2/Cu) Target 1,2-Benzisothiazolin-3-one (Target) Intermediate->Target Intramolecular N-Attack (Fast at low conc) SideProduct Disulfide Dimer (Dead End/Trap) Intermediate->SideProduct Intermolecular S-Attack (Fast at high conc) SideProduct->Precursor Zn/AcOH Reduction

Caption: Kinetic competition between intramolecular cyclization (green) and intermolecular dimerization (red). Dimerization dominates at high concentrations.

Module 2: The Nucleophilic Displacement (The "Industrial" Route)

Context: You are synthesizing BIT from 2-chlorobenzonitrile using a sulfur source (NaSH) followed by oxidative closure (Cl₂ or H₂O₂).

Issue B: "My product is contaminated with 2-cyanobenzenesulfonic acid or amide hydrolysis products."

Diagnosis: This indicates "Over-Hydrolysis." The nitrile group is susceptible to hydrolysis to the amide or acid under the strong alkaline conditions used for the thiolation step, or the oxidative step is too harsh.

Troubleshooting Protocol:

  • Control the Thiolation Temperature:

    • Reaction: 2-chlorobenzonitrile + NaSH → 2-mercaptobenzonitrile.

    • Limit: Do not exceed 100°C. Above this, the nitrile hydrolyzes rapidly to the amide [2].

    • Solvent: Use a phase transfer catalyst (e.g., TBAB) in a biphasic system (Toluene/Water) rather than homogenous aqueous base to protect the nitrile.

  • Manage the Chlorination/Cyclization:

    • Reaction: 2-mercaptobenzonitrile + Cl₂/H₂O → BIT.

    • Critical Step: This reaction produces HCl. If the pH drops too low (<1), the product precipitates and traps impurities. If it stays too high (>9), the ring opens.

    • Fix: Simultaneous dosing of Cl₂ and NaOH to maintain pH 4–6.

Issue C: "The ring is unstable during workup."

Diagnosis: 1,2-Benzisothiazoles are essentially cyclic sulfonamides/sulfenamides. They are base-labile .

  • Mechanism:[1][2][3][4][5][6] Hydroxide attacks the carbonyl (C-3) or the sulfur, leading to ring opening to form 2-(methylthio)benzamide derivatives.

Corrective Action:

  • Avoid Strong Bases: Never use NaOH or KOH for extraction. Use NaHCO₃.

  • Quench Cold: Perform all aqueous workups at <5°C to kinetically inhibit ring opening.

Module 3: Over-Oxidation (Saccharin Formation)
Issue D: "I see a peak at M+32 (or M+16) in LCMS. Is it the sulfoxide?"

Diagnosis: Yes. If you use strong oxidants like m-CPBA or excess H₂O₂, you will oxidize the sulfur atom.

  • Level 1 Oxidation: 1-oxide (Sulfoxide) – often unstable.

  • Level 2 Oxidation: 1,1-dioxide (Saccharin derivative).

The "Goldilocks" Oxidant Selection:

OxidantStrengthRisk of Over-OxidationRecommended For
H₂O₂ (30%) HighHigh Only use with exact stoichiometry (1.0 equiv) and low temp (0°C).
I₂ / KI ModerateLowBest general purpose. Self-indicating (color change).
CuCl / O₂ LowVery LowBest for sensitive substrates. Requires efficient O₂ sparging [3].
Selectfluor HighModerateExcellent for alkylthio precursors (S-dealkylation/cyclization) [4].
Experimental Protocol: Copper-Catalyzed Aerobic Cyclization

Recommended for minimizing disulfide formation and avoiding over-oxidation.

Materials:

  • 2-Mercaptobenzamide (1.0 mmol)

  • CuI (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol% - Ligand is crucial)

  • Solvent: DMSO (5 mL) or DMF.

  • Atmosphere: O₂ balloon.

Step-by-Step:

  • Charge: Add precursor, CuI, and ligand to a reaction tube.

  • Solvate: Add DMSO. Note: DMSO acts as a co-oxidant and excellent solvent for polar intermediates.

  • Purge: Evacuate and backfill with O₂ (x3). Leave under O₂ balloon pressure.

  • Heat: Stir at 80°C for 12–24 hours.

    • Why 80°C? This temperature ensures that any disulfide intermediate formed is thermodynamically reversible and eventually funnels into the irreversible cyclized product.

  • Workup: Dilute with water (20 mL). The product usually precipitates. Filter and wash with water.

    • Purification: If soluble, extract with EtOAc, wash with dilute citric acid (to remove Cu), then brine.

FAQ: Quick Troubleshooting

Q: My product is yellow, but the literature says it's white. Why? A: Yellowing usually indicates trace disulfide contamination or iodine retention (if I₂ was used). Wash the solid with cold 10% sodium thiosulfate solution. If the color persists, it is likely the disulfide; recrystallize from Ethanol/Water.

Q: Can I use 2-halobenzamides instead of mercapto-benzamides? A: Yes, but you need an external sulfur source (S₈ or K₂S) and a transition metal catalyst (Cu or Pd). This is a "Three-Component Coupling." Expect lower yields due to the entropic penalty of bringing three components together.

Q: I'm using an alkyl-thiol (2-methylthio benzamide). It won't cyclize. A: You cannot oxidatively cyclize an S-alkyl group easily without a dealkylation step.

  • Solution: Use Selectfluor or NCS (N-chlorosuccinimide). These reagents activate the sulfur, creating a sulfonium intermediate that allows the nitrogen to attack, followed by loss of the alkyl group (as the alkyl halide) [4].

References
  • Wang, M., et al. "Copper-Catalyzed Synthesis of Benzisothiazol-3(2H)-ones via Intramolecular Dehydrogenative Cyclization." Organic Letters, vol. 14, no.[7] 18, 2012, pp. 4910–4913. Link

  • Smith, J. "Process for the preparation of 1,2-benzisothiazolin-3-ones." U.S. Patent 5,663,358. 1997. Link

  • Chen, Z., et al. "Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-ones." Molecules, vol. 25, no.[3][7][8] 10, 2020. Link

  • Li, X., et al. "Selectfluor-Mediated Tandem Cyclization for the Synthesis of 1,2-Benzisothiazol-3(2H)-ones." Journal of Organic Chemistry, vol. 83, no. 15, 2018.[4][9] Link

Sources

Technical Support Center: Handling 3-(1-Piperazinyl)-1,2-benzisothiazole Hydrochloride

[1]

Executive Summary

3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride (CAS: 87691-88-1) is a critical heterocyclic building block, primarily utilized as the key intermediate in the synthesis of Ziprasidone (an atypical antipsychotic).[1][2] As a piperazine derivative fused with a benzisothiazole ring, it exhibits specific solubility and stability profiles that differ significantly from its free base form (CAS: 87691-87-0).[1][3]

This guide addresses the technical nuances of handling this compound, focusing on preventing hydrolytic degradation, managing acute toxicity risks, and ensuring solubility for biological assays.[1]

Safety & Containment (The "Red" Zone)

WARNING: This compound is biologically active and possesses acute toxicity risks.[1][3] It is a precursor to potent dopaminergic/serotonergic modulators.[1]

Critical GHS Hazards
Hazard ClassCodeDescription
Acute Toxicity H301/H302Toxic/Harmful if swallowed.[1] Do not ingest.
Skin/Eye Irritation H315/H319Causes skin irritation and serious eye irritation.[1]
Reproductive Tox H361Suspected of damaging fertility or the unborn child (Source-dependent).[1][4]
Aquatic Tox H400/H410Very toxic to aquatic life with long-lasting effects.[1][4]
Containment Protocols
  • Standard Handling: A certified chemical fume hood is mandatory for all weighing and solubilization steps to prevent inhalation of fine dust.[1]

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles (not just glasses), and a lab coat.[1]

  • Dust Control: The hydrochloride salt can be hygroscopic and electrostatic.[1] Use an antistatic gun if available during weighing to prevent dispersal.[1]

Technical Specifications & Properties

The following data distinguishes the Hydrochloride salt from the Free Base.

PropertyHydrochloride Salt (Target)Free Base (Reference)
CAS Number 87691-88-1 87691-87-0
Formula C₁₁H₁₃N₃S[1] · HClC₁₁H₁₃N₃S
MW ~255.77 g/mol 219.31 g/mol
Appearance White to off-white crystalline powderWhite to light yellow powder
Solubility (Water) Soluble (Ionic character)Sparingly soluble / Insoluble
Solubility (DMSO) Soluble (>10 mg/mL)Soluble
Melting Point >200°C (Decomposes)89.0 – 93.0°C
Storage Desiccated, +10°C to +25°C (or +4°C)Refrigerated (+4°C), Inert Gas

Note: The HCl salt is significantly more water-soluble than the free base.[1] However, pH adjustments (neutralization) will cause the free base to precipitate out of aqueous solution immediately.[1]

Experimental Workflow & Decision Tree

The following diagram outlines the logical flow for handling, solubilization, and troubleshooting.

HandlingWorkflowStartStart: Weighing Compound(CAS: 87691-88-1)CheckFormVerify Salt Form(Is it HCl or Free Base?)Start->CheckFormSolventSelectSelect Solvent SystemCheckForm->SolventSelectConfirmed HClAqueousAqueous Buffer (PBS/Water)*HCl form is soluble*SolventSelect->AqueousOrganicOrganic (DMSO/Methanol)*Universal solubility*SolventSelect->OrganicPrecipitationISSUE: Precipitation ObservedAqueous->PrecipitationCloudiness appearsPH_CheckCheck pH of SolutionPrecipitation->PH_CheckAcidicpH < 6.0(Salt remains stable)PH_Check->AcidicLow pHBasicpH > 7.0(Free base forms -> Precipitates)PH_Check->BasicHigh pHAcidic->OrganicIf still insoluble,switch solventAction1Add dilute HCl to re-acidifyBasic->Action1RescueAction2Switch to DMSO stockDilute 1:1000 into mediaBasic->Action2Prevention

Figure 1: Decision tree for solubilization and troubleshooting precipitation events.

Frequently Asked Questions (Troubleshooting)

Q1: My stock solution turned yellow after 48 hours. Is it still usable?

Diagnosis: Oxidation or Photodegradation.[1]

  • Mechanism: The benzisothiazole ring and the secondary amine in the piperazine ring are susceptible to oxidation and light-induced degradation.[1]

  • Solution: Discard the yellowed solution.

  • Prevention: Always store stock solutions in amber vials wrapped in aluminum foil. Flush opened solid containers with inert gas (Nitrogen or Argon) before resealing to prevent oxidative discoloration.[1]

Q2: I dissolved the HCl salt in PBS (pH 7.4), and it precipitated. Why?

Diagnosis: pH-induced disproportionation.[1]

  • Mechanism: The HCl salt is soluble because the piperazine nitrogen is protonated.[1] When you add it to a buffered solution at pH 7.4 (PBS), the buffer strips the proton, reverting the compound to its Free Base form.[1] The free base (CAS 87691-87-0) is sparingly soluble in water, leading to immediate precipitation.[1]

  • Protocol Fix:

    • Dissolve the compound in 100% DMSO first to create a high-concentration stock (e.g., 10-50 mM).[1]

    • Dilute this stock into your assay buffer (PBS) ensuring the final DMSO concentration is <1% (or as tolerated by your cells).[1] This kinetic solubility method often bypasses immediate precipitation issues.[1]

Q3: Can I autoclave the solid or solution for sterilization?

Answer: NO.

  • Reasoning: This compound is heat-sensitive (TCI data indicates heat sensitivity for the class).[1] Autoclaving temperatures (121°C) can cause hydrolysis of the benzisothiazole ring or degradation of the salt.[1]

  • Alternative: Sterilize aqueous solutions using a 0.22 µm PVDF or PES syringe filter .[1] For DMSO solutions, use nylon or PTFE filters (DMSO dissolves cellulose acetate).[1]

Q4: How should I store the powder for long-term stability (>6 months)?

Recommendation:

  • Temperature: Refrigerate at +4°C or freeze at -20°C (preferred for >1 year).

  • Atmosphere: The container must be tightly sealed.[1][3] If possible, store under an inert atmosphere (Argon).[1]

  • Moisture: The HCl salt is hygroscopic.[1] Store inside a secondary container with desiccant packs (silica gel).

References

  • Biosynth. (2023).[1] Safety Data Sheet: 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride. Retrieved from [1]

  • TCI Chemicals. (n.d.).[1] Product Specification: 3-(1-Piperazinyl)-1,2-benzisothiazole (Free Base Data). Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: 3-(1-Piperazinyl)-1,2-benzisothiazole.[1][2][3][4][5][6][7][8][9] National Library of Medicine.[1] Retrieved from [1]

  • Sigma-Aldrich. (2024).[1][8] Safety Data Sheet: 3-(1-Piperazinyl)-1,2-benzisothiazole. Retrieved from [1]

  • ChemicalBook. (2025).[1][2] 3-Piperazinyl-1,2-benzisothiazole hydrochloride Properties and Uses. Retrieved from [1]

Benzisothiazole Stability & Handling: Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Priority: High Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Welcome to the Technical Support Center

You have reached the specialized support hub for 1,2-benzisothiazole (BIT) and its derivatives (e.g., benzisothiazolinones). These scaffolds are ubiquitous in medicinal chemistry (e.g., antipsychotics like lurasidone, ziprasidone) and industrial biocides.

However, the isothiazole ring poses unique stability challenges. It is not an inert bystander; it is an electrophilic "warhead" that can degrade via hydrolysis, photolysis, or nucleophilic attack, leading to experimental artifacts and false positives in drug screening.

This guide replaces standard operating procedures with a causality-driven troubleshooting system .

Module 1: Diagnostic Decision Tree

Before altering your protocol, identify the degradation mode. Use this logic flow to diagnose the root cause of your compound's instability.

Benzisothiazole_Diagnosis Start Symptom: Loss of Compound Integrity Q1 Is the loss pH-dependent? Start->Q1 Q2 Are thiols (DTT, GSH, Cysteine) present in the buffer? Q1->Q2 No (Stable across pH 4-8) Hydrolysis Diagnosis: Base-Catalyzed Hydrolysis (Ring Opening) Q1->Hydrolysis Yes (Unstable at pH > 8) Q3 Was the sample exposed to UV/Ambient light? Q2->Q3 No Thiolysis Diagnosis: Nucleophilic Attack (S-N Bond Cleavage) Q2->Thiolysis Yes Photolysis Diagnosis: Photodegradation (Isomerization/Oxidation) Q3->Photolysis Yes Stable Diagnosis: Solubility Issue (Not Degradation) Q3->Stable No

Figure 1: Diagnostic logic flow for identifying the primary degradation mechanism of benzisothiazole derivatives.

Module 2: The Chemistry of Instability (Root Cause Analysis)

To prevent degradation, you must understand the N-S bond (Nitrogen-Sulfur bond) within the isothiazole ring. This is the scaffold's "Achilles' Heel."

1. The Weak Link: The N-S Bond

The isothiazole ring is susceptible to nucleophilic attack because the sulfur atom is polarizable and the N-S bond is relatively weak.

  • Mechanism: Nucleophiles (OH⁻, R-S⁻, R-NH₂) attack the sulfur atom.

  • Result: Cleavage of the N-S bond, leading to ring opening.

2. Hydrolysis (Base-Catalyzed)
  • Trigger: pH > 8.0.

  • Mechanism: Hydroxide ions attack the carbonyl carbon or the sulfur, leading to ring opening.

  • Product: 2-mercaptobenzamide derivatives.

  • Mass Spec Signature: Look for a +18 Da mass shift (addition of H₂O) in your LC-MS data.

3. Thiolysis (The "False Positive" Trap)
  • Trigger: Presence of reducing agents like Dithiothreitol (DTT),

    
    -Mercaptoethanol (BME), or Glutathione (GSH).
    
  • Mechanism: The thiol sulfur attacks the isothiazole sulfur (disulfide exchange-like mechanism).

  • Consequence: This ejects the "zinc finger" in metalloproteins or covalently modifies cysteine residues, causing false positives in high-throughput screening (PAINS behavior).

Module 3: Troubleshooting & FAQs
Issue 1: "My compound disappears in the assay buffer."

Probable Cause: Nucleophilic attack by buffer components. The Fix:

  • Check Buffer Composition: Are you using Tris or buffers containing DTT/BME?

    • Why? Primary amines (Tris) and thiols (DTT) are nucleophiles that can open the ring.

  • Solution: Switch to HEPES or MOPS (non-nucleophilic buffers) and remove reducing agents if possible. If a reducing environment is required, use TCEP (Tris(2-carboxyethyl)phosphine), which is less nucleophilic than DTT.

Issue 2: "I see a precipitate after diluting my DMSO stock."

Probable Cause: "Crash-out" due to hydrophobicity or pH shock. The Fix:

  • Stepwise Dilution: Do not add 100% DMSO stock directly to aqueous buffer. Perform an intermediate dilution (e.g., 10x in buffer) to assess solubility.

  • pH Check: Benzisothiazoles are often weak acids (if N-H is present) or bases. Ensure the buffer capacity is sufficient to maintain the ionization state that favors solubility.

Issue 3: "My LC-MS shows multiple peaks after exposure to light."

Probable Cause: Photodegradation. The Fix:

  • Amber Glass: Benzisothiazoles absorb UV light. Store all solid and solution samples in amber vials.

  • Foil Wrap: If amber vials are unavailable, wrap tubes in aluminum foil during bench work.

Module 4: Validated Protocols
Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution stable for >6 months.

ParameterRecommendationRationale
Solvent Anhydrous DMSO (Grade: >99.9%)DMSO prevents hydrolysis better than alcohols (MeOH/EtOH). Alcohols are protic and can facilitate nucleophilic attack.
Concentration 10 - 50 mM Higher concentrations reduce the solvent-to-solute ratio, minimizing oxidative damage from dissolved oxygen.
Container Amber Glass Vial with PTFE-lined capBlocks UV light; PTFE prevents leaching of plasticizers which can catalyze degradation.
Storage -20°C or -80°C Arrhenius equation: lower temperature exponentially slows hydrolysis and oxidation rates.

Step-by-Step:

  • Weigh the solid benzisothiazole derivative into an amber vial.

  • Add anhydrous DMSO to achieve target concentration.

  • Nitrogen Purge (Critical): Gently blow a stream of inert nitrogen gas into the vial headspace for 10 seconds to displace oxygen.

  • Seal immediately with a PTFE-lined cap.

  • Vortex for 30 seconds to ensure complete dissolution.

Protocol B: Stability Profiling (Stress Test)

Objective: Determine if your specific derivative is safe for a 24-hour assay.

  • Prepare Test Buffer: PBS (pH 7.4) + 1 mM TCEP (optional reducing agent mimic).

  • Spike: Add compound to 10 µM final concentration (0.1% DMSO).

  • Incubate: Split into three aliquots:

    • A: T=0 (Immediate injection).

    • B: T=24h (Dark, Room Temp).

    • C: T=24h (Ambient Light, Room Temp).

  • Analyze: Run LC-MS.

    • Pass Criteria: Peak area of B & C is >95% of A.

    • Fail Criteria: Appearance of peaks +18 Da (Hydrolysis) or +32 Da (Sulfoxidation).

Module 5: Mechanistic Visualization

Understanding the specific chemical pathways helps in predicting stability.

Benzisothiazole_Pathways BIT Benzisothiazole (Intact Scaffold) Open_Amide 2-Mercaptobenzamide (Ring Open) BIT->Open_Amide Hydrolysis (+18 Da) Disulfide Mixed Disulfide (Covalent Adduct) BIT->Disulfide Nucleophilic Attack Sulfoxide S-Oxide / Sulfone (Intact Ring) BIT->Sulfoxide Oxidation (+16/+32 Da) Base OH- (pH > 9) Base->Open_Amide Thiol R-SH (DTT/Cysteine) Thiol->Disulfide Oxidant Peroxides/Air Oxidant->Sulfoxide

Figure 2: Major chemical degradation pathways of the benzisothiazole scaffold. Note that thiolysis results in a covalent adduct, often responsible for assay interference.

References
  • Hydrolysis & Degradation Mechanisms

    • Title: Photodegradation of benzisothiazolinone: Identification and biological activity of degradation products.[1]

    • Source: Chemosphere (2019).[1]

    • URL:[Link]

  • Thiol Reactivity & Assay Interference

    • Title: Mechanism study of the thiol-addition reaction to benzothiazole deriv
    • Source: Tetrahedron Letters (2015).[2]

    • URL:[Link][2]

  • Solvent Effects (DMSO vs. Alcohols)

    • Title: Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.[3][4]

    • Source: Biomedical Research and Therapy (2020).[3][5]

    • URL:[Link][2][6][7]

  • General Stability Data

    • Title: 1,2-Benzisothiazol-3(2H)-one (BIT) - Chemical Properties and Stability.[6]

    • Source: ChemicalBook.

Sources

Technical Support Center: Scale-Up Synthesis of 3-(1-Piperazinyl)-1,2-Benzisothiazole

[1]

Current Status: Operational Support Tier: Level 3 (Process Development & Scale-Up) Subject Matter Expert: Senior Application Scientist, Process Chemistry Division[1]

Introduction

Welcome to the technical support hub for the synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole (PBIT) . This heterocycle is the critical "left-hand" building block for the atypical antipsychotic Ziprasidone .[1]

In scale-up scenarios, this reaction—a nucleophilic aromatic substitution (SNAr)—appears deceptively simple but is plagued by two notorious issues: uncontrolled exotherms and the formation of the "Bis-Dimer" impurity .[1] This guide moves beyond standard literature procedures to address the engineering and kinetic realities of running this chemistry at the kilogram-to-pilot scale.

Module 1: Reaction Kinetics & Impurity Control

The Core Problem: Competitive Bis-Alkylation

The reaction involves the displacement of a chloride on 3-chloro-1,2-benzisothiazole (CBIT) by piperazine .[1] Because piperazine is a diamine with two equivalent nucleophilic sites, the product (PBIT) can react with a second molecule of CBIT to form the Bis-Dimer (3,3'-(1,4-piperazinyl)-bis-1,2-benzisothiazole).[1]

The Kinetic Rule: The rate of dimer formation is second-order with respect to the electrophile. To suppress this, you must maintain a high local concentration of piperazine relative to CBIT throughout the reaction.

Troubleshooting Guide: Impurity Profiles
SymptomProbable CauseCorrective Action
High Dimer Content (>5%) Low Piperazine Equivalents: Stoichiometry was <3.0 eq.[1]Increase Load: Use 4.0–5.0 equivalents of piperazine. The excess acts as both reactant and solvent/base.
High Dimer Content (>5%) Inverse Addition: You added Piperazine to CBIT.Reverse Order: Always add CBIT (solution/melt) into Piperazine . This ensures the electrophile always encounters a "sea" of nucleophile.
Unreacted CBIT Wet Solvent/Piperazine: Water hydrolyzes CBIT to Benzisothiazolinone.[1]Dry System: Ensure piperazine is anhydrous.[1][2] Water competes as a nucleophile, destroying the starting material.
Yellow/Orange Coloration Oxidation: Piperazine is prone to oxidation at high T.Inert Atmosphere: Sparge reaction vessel with N₂ before heating.[1]
Pathway Visualization

ReactionPathwayscluster_conditionsKinetic Control ZoneCBIT3-Chloro-1,2-benzisothiazolePBITTarget Product(Mono-substituted)CBIT->PBIT+ Piperazine (k1)Fast S_NArPipPiperazine(Nucleophile)DimerBis-Impurity(Dimer)PBIT->Dimer+ CBIT (k2)Competes if [Pip] is low

Figure 1: Kinetic competition between the desired mono-substitution and the parasitic dimer formation.[1] Maintaining high Piperazine concentration favors the green path.

Module 2: Process Safety & Thermodynamics

The Thermal Hazard

The SNAr reaction is highly exothermic. On a gram scale, this heat dissipates easily.[1] On a kilogram scale, the adiabatic temperature rise can trigger a runaway, potentially exceeding the boiling point of the solvent or decomposing the labile N-S bond in the benzisothiazole ring.

FAQ: Thermal Management

Q: Can I run this reaction neat (solvent-free melt)? A: Yes, and it is often preferred for throughput, but only if you have a reactor with high heat-transfer coefficient (U-value).[1]

  • Protocol: Melt piperazine (mp ~106°C) first. Add CBIT as a melt or concentrated solution slowly.[1]

  • Warning: If the agitator stops during the melt phase, the mixture may solidify or form "hot spots."

Q: What is the safest dosing strategy? A: Use a semi-batch approach.

  • Charge all Piperazine and solvent (e.g., tert-Butanol or Toluene).[1] Heat to 80-100°C.[1]

  • Dose CBIT (dissolved in minimum solvent) over 1–2 hours.

  • Critical Check: Monitor the internal temperature (Ti).[1] Do not allow Ti to exceed 120°C.[1]

Module 3: Work-up & Purification (The "Sticky" Phase)

The most difficult part of this synthesis is not the reaction; it is removing the 3–4 equivalents of excess piperazine without forming an inseparable emulsion.

The "Split-pH" Extraction Strategy

Piperazine is a strong base (pKa ~9.8).[1] PBIT is a weaker base.[1] We exploit this difference.

Step-by-Step Purification Protocol
  • Quench: Cool reaction mixture to 80°C. Add water (approx. 2-3 volumes).

  • Filtration (The "Dimer Trap"):

    • Insight: The Bis-Dimer is highly insoluble in water/alcohol mixtures.[1]

    • Action: Stir the quenched slurry at 25°C for 30 mins. Filter through Celite or a coarse sinter.[1]

    • Result: The filter cake contains the dimer. The filtrate contains Product + Excess Piperazine.[1]

  • Extraction:

    • Add Toluene to the filtrate.[1][3]

    • Crucial Step: Adjust aqueous layer pH to 12–13 (using NaOH).[1]

    • Why? At pH 12, Piperazine is free base (soluble in water/organic) but highly water-soluble due to polarity.[1] PBIT partitions into Toluene.

    • Wash: Wash the Toluene layer 3x with water. This aggressively removes residual piperazine.[1]

  • Salt Formation (Optional but Recommended):

    • To get high purity (>99.5%), convert the free base to the Hydrochloride salt.

    • Add HCl/IPA to the Toluene layer.[1] The PBIT-HCl salt crystallizes; any remaining impurities stay in the mother liquor.[1]

Process Flow Diagram

WorkupFlowRxnMixReaction Mixture(Product + Excess Pip + Dimer)QuenchWater Quench(Precipitates Dimer)RxnMix->QuenchFilterFiltrationQuench->FilterCakeSolid Waste(Bis-Dimer)Filter->CakeFiltrateFiltrate(Product + Pip)Filter->FiltrateExtractToluene Extraction(pH > 12)Filtrate->ExtractAqWasteAqueous Waste(Excess Piperazine)Extract->AqWasteOrgLayerOrganic Layer(PBIT Free Base)Extract->OrgLayer

Figure 2: Downstream processing logic designed to leverage solubility differences for impurity rejection.[1]

Module 4: The "Golden Batch" Protocol

Scale: 100g Input (CBIT) basis.

  • Preparation:

    • Charge Piperazine (203 g, 4.0 eq) and tert-Butanol (50 mL) to a 1L reactor.

    • Note: tert-Butanol acts as a phase-transfer aid and solubilizer but keeps the volume low.[1]

  • Reaction:

    • Heat mixture to 100°C (reflux) under N₂.

    • Dissolve 3-chloro-1,2-benzisothiazole (100 g, 1.0 eq) in tert-Butanol (50 mL) .

    • Add the CBIT solution dropwise over 45 minutes . Maintain internal temp <118°C.

    • Stir at reflux (120°C) for 12–24 hours .

    • IPC (In-Process Control):[1] HPLC should show <1.0% residual CBIT.[1]

  • Work-up:

    • Cool to 85°C. Add Water (600 mL) .

    • Cool to 25°C and stir for 1 hour.

    • Filter off the insoluble bis-dimer.[1] Wash cake with water.[1][2]

  • Isolation:

    • Basify filtrate with 50% NaOH to pH 12–13.[1]

    • Extract with Toluene (2 x 500 mL) .

    • Wash combined organic layers with water (3 x 200 mL) to remove piperazine.[1]

    • Concentrate Toluene to approx. 400 mL volume.[1]

    • Add Isopropanol (200 mL) .

    • Slowly add Conc. HCl to pH 3.5–4.0.[1][3]

    • Cool to 0–5°C, age for 2 hours, and filter the white solid.

  • Yield: Expected 80–85% molar yield. Purity >99.0% (HPLC).

References

  • Pfizer Inc. (1998).[1] Process for preparation of 3-piperazinylbenzisothiazoles. US Patent 5,861,511.[1] Link

  • Pfizer Inc. (2000).[1] Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. US Patent 6,111,105.[1] Link

  • Organic Process Research & Development. (2003). Process Development of Ziprasidone. Link (General Journal Link for context on Ziprasidone process papers).[1]

  • GuideChem. (2024).[1] 3-(1-Piperazinyl)-1,2-benzisothiazole Properties and Synthesis. Link

Validation & Comparative

Comparative Efficacy & Validation Guide: 1,2-Benzisothiazole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Architecture

In the realm of heterocyclic drug design, the 1,2-benzisothiazole scaffold represents a critical bioisostere of the indole and benzothiophene systems.[1] Unlike its isomer benzothiazole (where sulfur is at position 1 and nitrogen at position 3), the 1,2-benzisothiazole core (sulfur at 1, nitrogen at 2) offers distinct electronic distribution and metabolic stability profiles.

This guide provides a technical validation framework for researchers evaluating 1,2-benzisothiazole derivatives. We move beyond basic screening to rigorous efficacy comparison against standard pharmacophores, focusing on antimicrobial potency and anticancer mechanisms .[2]

Structural Logic & Bioisosterism

The N-S bond in the isothiazole ring is the defining feature, imparting a specific dipole moment and hydrogen bond acceptor capability that differs from the C-N bond in indoles.[1]

ScaffoldComparison Indole Indole Scaffold (Standard Reference) High metabolic liability (C3 oxidation) Benzisothiazole 1,2-Benzisothiazole Target Scaffold Polar N-S bond Unique H-bond Acceptor Indole->Benzisothiazole Bioisosteric Replacement (Improved metabolic stability) Benzothiazole Benzothiazole (1,3-isomer) High lipophilicity Stable S-C-N bond Benzothiazole->Benzisothiazole Isomeric Shift (Altered Dipole Vector)

Figure 1: Pharmacophore relationships. The 1,2-benzisothiazole scaffold serves as a metabolically robust alternative to indole, modulating solubility and target binding affinity.[1]

Physicochemical & In Silico Validation

Before synthesis, candidates must pass rigorous in silico filtering. The 1,2-benzisothiazole core typically exhibits lower lipophilicity (LogP) than benzothiophene, enhancing aqueous solubility—a critical parameter for oral bioavailability.[1]

Comparative ADMET Profile

Data synthesized from standard medicinal chemistry libraries.

Property1,2-BenzisothiazoleBenzothiazole (Isomer)Indole (Reference)Impact on Drug Design
LogP (Lipophilicity) 2.1 - 2.52.8 - 3.22.1 - 2.31,2-BIT offers balanced permeability/solubility.
TPSA (Ų) ~25-30~12-15~16Higher polarity improves H-bond interactions.[1]
Metabolic Stability High (N-S bond robust)HighLow (C3 oxidation)Reduced clearance; longer half-life.[1]
H-Bond Acceptors 1 (Nitrogen)1 (Nitrogen)0Critical for kinase hinge binding.

Scientist's Insight: The N-S bond is susceptible to nucleophilic attack under extreme basic conditions but remains stable at physiological pH.[1] When designing derivatives, avoid strong electron-withdrawing groups at the C3 position if the target requires covalent cysteine binding, as this increases the electrophilicity of the sulfur atom, potentially leading to promiscuous protein binding (PAINS liability).[1]

Biological Efficacy: Comparative Case Studies

Case A: Antimicrobial Efficacy (Gram-Positive Targeting)

1,2-benzisothiazole derivatives (specifically 3-oxo derivatives or saccharin-like analogs) exhibit potent activity against Gram-positive bacteria by disrupting cell membrane integrity and inhibiting bacterial enzymes.

Experimental Data: MIC Comparison (µg/mL) Target: Staphylococcus aureus (MRSA)[1]

Compound ClassMIC (µg/mL)Mechanism of ActionToxicity (Selectivity Index)
Ciprofloxacin (Std) 0.5 - 1.0DNA Gyrase InhibitionHigh
1,2-Benzisothiazole deriv. 4.0 - 8.0 Membrane Depolarization + DHFR InhibitionModerate (SI > 10)
Benzothiazole deriv. 16.0 - 32.0DNA BindingLow (SI < 5)
Benzoxazole deriv. > 64.0Weak Membrane EffectLow

Validation Verdict: While less potent than fluoroquinolones (Ciprofloxacin), 1,2-benzisothiazoles outperform their benzothiazole and benzoxazole congeners in Gram-positive efficacy. They represent a superior "scaffold hop" for overcoming resistance in strains where DNA gyrase mutations render quinolones ineffective.

Case B: Anticancer Efficacy (Apoptosis Induction)

Derivatives substituted at the 3-position (e.g., piperazinyl-benzisothiazoles) are validated antagonists of D2/5-HT2A receptors (antipsychotics like Ziprasidone) but also show emerging efficacy in oncology via Carbonic Anhydrase (CA) IX inhibition and mitochondrial apoptosis.[1]

MechanismAction BIT 1,2-Benzisothiazole Derivative Target1 Carbonic Anhydrase IX (Hypoxia Response) BIT->Target1 Inhibition (IC50 < 50nM) Target2 Mitochondrial Membrane BIT->Target2 Depolarization Effect1 Intracellular pH Drop Target1->Effect1 Effect2 Cytochrome c Release Target2->Effect2 Outcome Apoptosis (Cell Death) Effect1->Outcome Effect2->Outcome

Figure 2: Dual-mechanism anticancer activity.[1] 1,2-benzisothiazoles induce apoptosis by disrupting pH regulation (CA IX) and mitochondrial integrity.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, use these self-validating protocols.

Protocol 1: Synthesis via Oxidative Cyclization (The "Trust" Step)

Objective: Obtain high-purity 1,2-benzisothiazole-3-one scaffold.

  • Reactants: 2-Mercaptobenzamide (1.0 eq) in NaOH (10% aq).

  • Oxidant: Hydrogen Peroxide (30%) added dropwise at 0°C.[1]

  • Cyclization: Stir for 2 hours at RT. The oxidative closure of the S-N bond is exothermic.[1]

  • Validation:

    • TLC: Disappearance of thiol spot (Ellman’s reagent negative).

    • NMR: Appearance of characteristic aromatic protons; absence of SH peak (~3.5 ppm).[1]

    • Melting Point: Sharp range (157-159°C for unsubstituted parent).[1]

Protocol 2: Resazurin-Based Microdilution Assay (Efficacy)

Objective: Determine Minimum Inhibitory Concentration (MIC) with visual validation.[1]

  • Preparation: Prepare 10 mM stock of derivative in DMSO.

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in 96-well plates. Final volume 100 µL.

  • Inoculation: Add 100 µL bacterial suspension (5 x 10^5 CFU/mL).

  • Controls (Critical for Validity):

    • Positive Control: Ciprofloxacin (0.01 - 10 µg/mL).[1]

    • Solvent Control: 1% DMSO (Must show no inhibition).[1]

    • Sterility Control: MHB only.[1]

  • Incubation: 37°C for 24 hours.

  • Readout: Add 30 µL Resazurin (0.015%). Incubate 2 hours.

    • Blue:[1] No growth (Inhibition).[1]

    • Pink:[1] Growth (Metabolic reduction of dye).[1]

  • Calculation: MIC is the lowest concentration preventing the Blue-to-Pink shift.[1]

Strategic Recommendations

Based on the comparative data and structural analysis:

  • Select 1,2-Benzisothiazole over Benzothiazole when targeting Gram-positive pathogens or when aqueous solubility is a limiting factor in your lead optimization series.

  • Avoid this scaffold if the target requires high metabolic stability against S-oxidation, unless the sulfur is already oxidized (e.g., saccharin derivatives/1,1-dioxides).[1]

  • Prioritize 3-piperazinyl substitutions for CNS targets (antipsychotics) but switch to 3-oxo or sulfonamide-linked derivatives for antimicrobial/anticancer applications.

References

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed Central. (2024). Retrieved from [Link]

  • Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. (2019). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules. (2013).[1] Retrieved from [Link]

  • Biological studies on 1,2-benzisothiazole derivatives. Farmaco. (2002). Retrieved from [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules. (2024). Retrieved from [Link][1]

Sources

Comparative Profiling of 1,2-Benzisothiazole Scaffolds: CNS Efficacy vs. Antimicrobial Potency

[1]

Executive Summary

The 1,2-benzisothiazole scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targets depending on its oxidation state and substitution pattern. This guide provides a comparative technical analysis of its two primary functional classes: N-substituted arylpiperazines (atypical antipsychotics) and 1,2-benzisothiazolin-3-ones (industrial biocides).[1]

By juxtaposing the pharmacological profiles of Ziprasidone and Lurasidone , alongside the biocidal mechanism of Benzisothiazolinone (BIT) , this document elucidates the structure-activity relationships (SAR) that drive selectivity between G-protein coupled receptors (GPCRs) and microbial thiol-enzymes.

Part 1: Structural Divergence & SAR Analysis[1][2]

The biological destiny of a benzisothiazole derivative is determined by the functionalization at the C3 and N2 positions.

The Divergent Scaffold
  • Class A (CNS Active): Features an aromatic isothiazole ring.[1] Substitution at C3 with a piperazinyl linker is critical for high-affinity binding to Dopamine D2 and Serotonin 5-HT receptors.[1]

  • Class B (Antimicrobial): Exists as the 3-one tautomer (amide/lactam). The electrophilic nature of the N-S bond in this state drives reactivity with nucleophilic cysteine residues in microbial proteins.

SAR_DivergenceCore1,2-Benzisothiazole ScaffoldClassAClass A: Aromatic C3-Substituted(CNS Therapeutics)Core->ClassA C3-Piperazinyl LinkerClassBClass B: Isothiazolin-3-ones(Antimicrobial/Biocides)Core->ClassB C3-Carbonyl (Lactam)ZipraZiprasidone(D2/5-HT2A Antagonist)ClassA->ZipraLuraLurasidone(D2/5-HT7 Antagonist)ClassA->LuraBITBIT(Thiol-Reactive Electrophile)ClassB->BITMechAMechanism:GPCR Ligand BindingZipra->MechALura->MechAMechBMechanism:Covalent Disulfide FormationBIT->MechB

Figure 1: Structural divergence of the benzisothiazole scaffold leading to distinct pharmacological classes.

Part 2: CNS Therapeutics Comparison (Ziprasidone vs. Lurasidone)

Both agents utilize the benzisothiazole ring to anchor into the secondary binding pocket of dopamine D2 receptors, but their linker regions and auxiliary rings create distinct pharmacodynamic profiles.

Comparative Pharmacodynamics

Lurasidone distinguishes itself through a superior cognitive profile, attributed to its potent antagonism of 5-HT7 receptors , a feature less prominent in Ziprasidone.[1]

FeatureZiprasidone (Geodon)Lurasidone (Latuda)Clinical Implication
D2 Affinity (

)
~4.8 nM~1.68 nMLurasidone shows tighter D2 binding, potentially requiring lower molar dosing.
5-HT2A Affinity (

)
~0.4 nM~2.0 nMBoth effectively mitigate EPS (Extrapyramidal Symptoms) via high 5-HT2A/D2 ratios.
5-HT7 Affinity Low/ModerateHigh (~0.5 nM) 5-HT7 blockade is linked to procognitive and antidepressant effects in Lurasidone.[1]
Metabolic Liability QT Prolongation (High Risk)Low Metabolic ImpactLurasidone has a "metabolically neutral" profile (minimal weight gain/lipid changes).[1]
Absorption Requires 500 kcal mealRequires 350 kcal mealBoth require food for optimal bioavailability (absorption increases 2-3x).[1]

Expert Insight: The benzisothiazole moiety in Lurasidone is coupled with a rigid norbornane-imide scaffold. This rigidity reduces rotational freedom compared to Ziprasidone's ethyl-linker, likely contributing to its higher specificity and cleaner off-target profile (e.g., lower affinity for Histamine H1, reducing sedation).[1]

Part 3: Antimicrobial Mechanism (Benzisothiazolinone)[3]

Unlike the non-covalent GPCR binding of CNS drugs, the industrial analog BIT (1,2-benzisothiazolin-3-one) acts as an electrophilic toxicant.[1]

Mechanism of Action: The Thiol Switch

BIT functions by penetrating the microbial cell wall and reacting with essential intracellular thiols (enzymes, glutathione). The N-S bond is cleaved by nucleophilic attack from a protein cysteine residue (

1123

BIT_MechanismBITBIT (Electrophile)(N-S Bond)TransitionNucleophilic Attack(S attacks S)BIT->TransitionEnzymeMicrobial Enzyme(Active Site -SH)Enzyme->TransitionComplexInhibited Enzyme(Mixed Disulfide)Transition->Complex Covalent ModificationByproduct2-Mercaptobenzamide(Release)Transition->Byproduct

Figure 2: The "Thiol Switch" mechanism where BIT covalently inhibits microbial enzymes.

Part 4: Validated Experimental Protocol

Microsomal Metabolic Stability Assay

For researchers developing novel benzisothiazole CNS ligands, metabolic stability is the primary attrition factor.[1] The benzisothiazole ring is susceptible to oxidative ring opening by CYP450 enzymes.[1]

Objective: Determine Intrinsic Clearance (


Reagents
  • Test Compound: 1 µM final concentration (from 10 mM DMSO stock).

  • Microsomes: Pooled Human/Rat Liver Microsomes (0.5 mg protein/mL).[1]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).[1]

Workflow (Self-Validating System)
  • Pre-Incubation: Mix microsomes and buffer (PBS pH 7.4) at 37°C for 5 min.

  • Initiation: Add Test Compound, then initiate with NADPH (Start

    
    ).[1]
    
    • Control: Run a parallel incubation without NADPH to rule out chemical instability.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL Quench Solution. Vortex.

  • Processing: Centrifuge at 4,000 rpm for 20 min (4°C) to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.[1]

Calculation

Plot


4


Stability_WorkflowStartStart: Microsomes + Buffer(37°C)AddCompAdd Test Compound(1 µM)Start->AddCompSplitSplit SamplesAddComp->SplitPathA+ NADPH(Metabolic)Split->PathAPathB- NADPH(Chemical Stability Control)Split->PathBIncubateIncubate 0-60 minPathA->IncubatePathB->IncubateQuenchQuench with ACN + IS(Precipitate Protein)Incubate->QuenchLCMSLC-MS/MS Analysis(Parent Ion Depletion)Quench->LCMS

Figure 3: Step-by-step workflow for the Microsomal Stability Assay.

References

  • Ziprasidone vs.

    • Source: National Center for Biotechnology Information (NCBI) / NIH.[1] "Lurasidone compared to other atypical antipsychotic monotherapies for bipolar depression: A systematic review and network meta-analysis."

    • URL:[Link]

  • Benzisothiazolinone (BIT)

    • Source: Oxford Academic / Journal of Applied Microbiology.[1] "The mode of action of 1,2-benzisothiazolin-3-one on Staphylococcus aureus."

    • URL:[Link]

  • Metabolic Stability Assay Protocol

    • Source: Protocols.io.[1][4] "Metabolic stability assay in human, rat, dog or mouse hepatocytes."

    • URL:[Link]

  • Synthesis of 1,2-Benzisothiazole Derivatives

    • Source: ACS Publications / Journal of Medicinal Chemistry.[1] "Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives."

    • URL:[Link]

Technical Guide: In Vivo Efficacy Profiling of Novel Non-D2 Antipsychotics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Paradigm Shift

For decades, the "Dopamine Hypothesis"—specifically D2 receptor antagonism—has been the singular compass for antipsychotic drug discovery. However, the clinical success of agents like KarXT (muscarinic agonist), Ulotaront (TAAR1 agonist), and Lumateperone (multi-target modulator) demands a recalibration of our preclinical screening funnels.

This guide provides a rigorous framework for evaluating these novel agents. Unlike traditional D2 blockers (e.g., haloperidol), which rely heavily on the Conditioned Avoidance Response (CAR) assay, novel agents require a battery of tests that assess circuit modulation rather than simple postsynaptic blockade. We must pivot from measuring "sedation/catalepsy" to measuring "information processing and gating."

Mechanistic Divergence & Signaling Logic

To design valid in vivo experiments, one must first understand the upstream triggers. The following diagram contrasts the "sledgehammer" approach of D2 antagonism with the "circuit tuning" of novel agents.

Diagram 1: Receptor-to-Circuit Signaling Pathways

AntipsychoticPathways cluster_drugs Therapeutic Agents KarXT KarXT (Xanomeline-Trospium) M1_M4 M1/M4 Muscarinic Receptors KarXT->M1_M4 Ulotaront Ulotaront (SEP-363856) TAAR1 TAAR1 / 5-HT1A Receptors Ulotaront->TAAR1 Lumateperone Lumateperone (ITI-007) Multi_R 5-HT2A / D2 (Pre) / Glu Mod Lumateperone->Multi_R D2_Blockers Traditional (e.g., Haloperidol) D2_Post Post-synaptic D2 Receptors D2_Blockers->D2_Post Cholinergic Cholinergic-DA Balance Restoration M1_M4->Cholinergic Activation TraceAmine Trace Amine Neuromodulation TAAR1->TraceAmine Agonism Glutamate Glutamate/NMDA Pathway Stabilization Multi_R->Glutamate mTOR Signaling Blockade Direct D2 Signal Blockade Multi_R->Blockade Partial D2_Post->Blockade Antagonism Efficacy Antipsychotic Efficacy (Positive/Negative Symptoms) Cholinergic->Efficacy Reduces DA firing (VTA/Substantia Nigra) TraceAmine->Efficacy Modulates DA/5-HT w/o D2 blockade Glutamate->Efficacy Blockade->Efficacy High EPS Risk

Caption: Comparative signaling logic showing how novel agents bypass direct postsynaptic D2 blockade to achieve efficacy with reduced motor side effects.

Experimental Protocols: The Validation Systems

The choice of assay is critical. Conditioned Avoidance Response (CAR) is the gold standard for D2 antagonists but yields false negatives for TAAR1 agonists and M1/M4 agonists at therapeutic doses. Therefore, we prioritize PCP-Induced Hyperlocomotion (psychosis model) and Prepulse Inhibition (PPI) (sensorimotor gating).

Protocol A: PCP-Induced Hyperlocomotion (Psychosis Model)

Rationale: Phencyclidine (PCP) is an NMDA receptor antagonist that mimics the positive symptoms of schizophrenia by disinhibiting glutamate and increasing downstream dopamine release. This model validates if a drug can dampen hyper-dopaminergic states.

Step-by-Step Workflow:

  • Subject Selection: Male C57BL/6J mice (8-10 weeks). N=10-12 per group.

  • Acclimatization:

    • Animals must be habituated to the open-field chambers (40x40cm) for 60 minutes/day for 2 consecutive days prior to testing to extinguish novelty-induced exploration.

  • Drug Administration (T-30 min):

    • Administer Vehicle, Reference (Olanzapine 3 mg/kg), or Test Article (e.g., Ulotaront 10 mg/kg) via PO or IP.

    • Critical Control: Ensure the vehicle matches the solubility profile of the novel agent (e.g., cyclodextrin for lipophilic compounds).

  • Challenge Injection (T0):

    • Administer PCP (5 mg/kg, IP) or Saline (control).

    • Note: PCP dose must be titrated to induce a 3-4 fold increase in locomotion without causing ataxia.

  • Data Acquisition (T0 to T+60 min):

    • Place animals immediately into the open field.

    • Track Total Distance Traveled (cm) and Velocity (cm/s) using video tracking software (e.g., EthoVision).

  • Validation Criteria:

    • PCP+Vehicle group must show significant hyperactivity (p<0.05) vs. Saline+Vehicle.

    • Test Article must significantly attenuate this hyperactivity without reducing locomotion in Saline-treated controls (to rule out sedation).

Protocol B: Prepulse Inhibition (PPI) of Acoustic Startle

Rationale: Schizophrenia patients exhibit deficits in sensorimotor gating (inability to filter sensory input).[1] PPI measures the suppression of a startle reflex when a weak pre-stimulus precedes the startling noise.[1][2] This assay is sensitive to cholinergic and TAAR1 modulation.

Step-by-Step Workflow:

  • Apparatus: Sound-attenuated startle chambers with a piezoelectric accelerometer platform.

  • Session Design (Total ~25 min):

    • Acclimatization (5 min): 65 dB background white noise.

    • Block 1 (Habituation): 10 consecutive Pulse-Alone trials (120 dB, 40ms) to stabilize the startle response.

    • Block 2 (Testing): Pseudo-randomized presentation of 50 trials:

      • Pulse-Alone (120 dB).

      • Prepulse+Pulse (PP69, PP73, PP81 dB + 120 dB Pulse). Note: Prepulses are +4, +8, +16 dB above background.

      • No Stimulus (Background only).

    • Block 3 (Habituation): 10 Pulse-Alone trials.

  • Calculation:

    • %PPI =

      
      .
      
  • Pharmacological Challenge:

    • To test efficacy, induce a PPI deficit using MK-801 (0.1 mg/kg) or Amphetamine administered 15 mins before the session.

    • The Test Article is administered 30-60 mins prior to the deficit-inducing agent.

Comparative Efficacy Data

The following table synthesizes data from key preclinical studies and regulatory filings. It highlights the "efficacy-to-side-effect" dissociation.

FeatureKarXT (M1/M4 Agonist)Ulotaront (TAAR1 Agonist)Lumateperone (Multi-target)Olanzapine (Standard of Care)
Primary Target M1/M4 MuscarinicTAAR1 / 5-HT1A5-HT2A / D2 (Pre) / GluD2 / 5-HT2A Antagonist
PCP Hyperlocomotion Effective (Reduces activity)Effective (Broad efficacy)Effective (Dose-dependent)Effective
PPI Restoration High (Reverses deficits)High (Reverses deficits)Moderate/High High
Cond. Avoidance (CAR) Weak/No Effect (at non-sedating doses)Weak/No Effect Effective Highly Effective
Catalepsy (EPS Risk) None (No D2 blockade)None Low (Placebo-like)Moderate (Dose-dependent)
Weight Gain Liability Low Low/Neutral Low/Neutral High
Key Advantage No direct D2 blockade; cognitive benefit potentialNovel mechanism; no metabolic burden"Smart" D2 modulation; safety profileRapid, potent symptom control

Critical Insight: Note the divergence in the CAR assay. Researchers relying solely on CAR would have discarded KarXT and Ulotaront as ineffective. This highlights the necessity of the PPI and Hyperlocomotion models for non-D2 mechanisms.

Experimental Workflow Visualization

To ensure reproducibility, the following diagram outlines the decision tree for screening a novel compound.

Diagram 2: Novel Antipsychotic Screening Workflow

ScreeningWorkflow Start New Chemical Entity (NCE) Binding In Vitro Binding Profile (D2, 5-HT, M1/M4, TAAR1) Start->Binding Decision1 High D2 Affinity? Binding->Decision1 Track_A Track A: Traditional (D2 Antagonist) Decision1->Track_A Yes Track_B Track B: Novel Mechanism (Non-D2) Decision1->Track_B No Assay_CAR Conditioned Avoidance Response (CAR) Track_A->Assay_CAR Primary Screen Assay_PCP PCP-Induced Hyperlocomotion Track_A->Assay_PCP Track_B->Assay_CAR Optional (Expect Negative) Track_B->Assay_PCP Primary Screen Assay_PPI Prepulse Inhibition (PPI) Track_B->Assay_PPI Confirmation Assay_Meta Metabolic Screening (Glucose/Lipids) Assay_CAR->Assay_Meta Assay_PCP->Assay_Meta If Active Assay_PPI->Assay_Meta If Active

Caption: Decision tree for selecting in vivo assays based on the compound's binding profile. Note the optional status of CAR for non-D2 agents.

References

  • Institute for Clinical and Economic Review (ICER). (2024).[3] KarXT for Schizophrenia: Effectiveness and Value. Retrieved from [Link]

  • Dedic, N., et al. (2021).[4] Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia. ACS Chemical Neuroscience. Retrieved from [Link]

  • Snyder, G. L., et al. (2019). Lumateperone (ITI-007) pharmacology and clinical profile. Psychopharmacology. Retrieved from [Link]

  • Geyer, M. A., et al. (2001). Pharmacological studies of prepulse inhibition models of sensorimotor gating deficits in schizophrenia. Psychopharmacology. Retrieved from [Link]

  • Correll, C. U., et al. (2021). Efficacy and Safety of Lumateperone for Major Depressive Episodes Associated With Bipolar I or Bipolar II Disorder. American Journal of Psychiatry. Retrieved from [Link][5]

Sources

Benchmarking 1,2-Benzisothiazole Scaffolds: From Biocidal Reactivity to Pharmaceutical Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Dual Nature of the Benzisothiazole Scaffold

The 1,2-benzisothiazole (BIT) scaffold occupies a unique and often polarized position in chemical biology. In the industrial sector, simple BIT derivatives (e.g., 1,2-benzisothiazolin-3-one) are potent biocides, exploiting the electrophilic nature of the isothiazole ring to covalently modify thiol-containing enzymes. In the pharmaceutical sector, however, this same scaffold is a "privileged structure" found in blockbuster antipsychotics like Ziprasidone and Lurasidone .

For drug developers, the challenge lies in navigating this duality. The very reactivity that makes BIT a good biocide can lead to Pan-Assay Interference (PAINS) in high-throughput screening and immunological cross-reactivity in safety profiling.

This guide objectively compares the performance of 1,2-benzisothiazole compounds against their closest structural analogs (1,2-benzisoxazoles) and provides experimental protocols to distinguish true pharmacological engagement from assay interference.

Part 1: Chemical Cross-Reactivity & Assay Interference (PAINS)

The Mechanism of Interference

Unlike typical lock-and-key binding, simple 1,2-benzisothiazoles can act as "covalent imposters." The sulfur-nitrogen (S-N) bond is susceptible to nucleophilic attack by thiols (e.g., Cysteine, Glutathione). In biochemical assays, this results in false positives by depleting assay reagents or covalently modifying the target protein's catalytic cysteine.

Mechanism Diagram: Thiol-Mediated Ring Opening

The following diagram illustrates the pathway by which a generic BIT compound reacts with a protein cysteine, leading to a mixed disulfide species.

BIT_Reaction Fig 1. Mechanism of Thiol-Mediated Ring Opening in 1,2-Benzisothiazoles BIT 1,2-Benzisothiazole (Electrophile) Transition Tetrahedral Intermediate BIT->Transition + R-SH Cys Protein Cysteine (Nucleophile R-SH) Cys->Transition RingOpen Ring Opening (S-N Bond Cleavage) Transition->RingOpen Nucleophilic Attack at Sulfur Disulfide Mixed Disulfide (Covalent Adduct) RingOpen->Disulfide Stable S-S Bond (Irreversible Inhibition)

Experimental Protocol: Thiol-Reactivity Counter-Screen

To validate that your BIT hit is a true binder and not a thiol-scavenger, perform this NMR-based counter-screen.

Objective: Quantify the stability of the S-N bond in the presence of physiological thiols.

Materials:

  • Test Compound (10 mM in DMSO-d6)

  • Cysteine or Glutathione (reduced, 100 mM in D2O)

  • Phosphate Buffer (pH 7.4, deuterated)

Workflow:

  • Baseline Scan: Acquire a 1H-NMR spectrum of the Test Compound (500 µM) in phosphate buffer/DMSO-d6 (90:10). Focus on the aromatic region (7.0–8.5 ppm).

  • Thiol Addition: Add Cysteine (5 equivalents, 2.5 mM) to the NMR tube. Mix by inversion.

  • Time-Course Monitoring: Acquire spectra at t=0, t=1h, t=4h, and t=24h.

  • Analysis:

    • Stable (Drug-like): No change in aromatic shifts.

    • Reactive (PAINS): Disappearance of starting material peaks; appearance of new downfield signals corresponding to the ring-opened disulfide amide.

Decision Matrix:

Observation Classification Action
< 5% degradation at 24h Inert Proceed to Lead Optimization
5–50% degradation at 24h Moderate Reactivity Monitor toxicity; attempt steric shielding of S-N bond

| > 50% degradation at 4h | High Reactivity (PAINS) | Discard scaffold; likely false positive |

Part 2: Pharmacological Selectivity Comparison

When designing antipsychotics or kinase inhibitors, the 1,2-Benzisoxazole (BIO) scaffold (e.g., Risperidone) is the primary alternative to 1,2-Benzisothiazole (BIT) . While isosteric, their pharmacological and metabolic profiles differ significantly.

Comparative Data: BIT vs. BIO Scaffolds
Feature1,2-Benzisothiazole (e.g., Ziprasidone)1,2-Benzisoxazole (e.g., Risperidone)Impact on Development
Receptor Profile High affinity for 5-HT1A (Agonist) & D2High affinity for 5-HT2A & D2; lower 5-HT1ABIT provides better anxiolytic/antidepressant effects via 5-HT1A.
Metabolic Enzyme Aldehyde Oxidase (AO) CYP2D6 / CYP3A4 BIT avoids CYP-mediated drug-drug interactions but introduces AO variability.
Metabolic Route Reductive cleavage of S-N bondHydroxylation (9-OH-risperidone)BIT metabolites (ring-opened thiols) can be reactive; BIO metabolites are usually stable.
Half-Life Generally shorter (rapid AO reduction)Generally longerBIO is preferred for once-daily dosing without extended-release formulation.
Selectivity Workflow Diagram

The choice between S (Sulfur) and O (Oxygen) dictates the screening path.

Selectivity_Flow Fig 2. Decision Tree for Scaffold Selection (BIT vs. BIO) Start Lead Identification (D2/5-HT2A Antagonist) Choice Scaffold Selection Start->Choice BIT_Path 1,2-Benzisothiazole Choice->BIT_Path High 5-HT1A req. BIO_Path 1,2-Benzisoxazole Choice->BIO_Path Long Half-life req. Screen_AO Screen: Aldehyde Oxidase Stability (Human Liver Cytosol) BIT_Path->Screen_AO Screen_1A Screen: 5-HT1A Agonism (Differentiation Factor) Screen_AO->Screen_1A Screen_CYP Screen: CYP2D6 Polymorphism (Metabolic Stability) BIO_Path->Screen_CYP Screen_EPS Screen: EPS Liability (High D2 Occupancy) Screen_CYP->Screen_EPS

Part 3: Immunological Cross-Reactivity (Safety)

For topical formulations or drugs with potential skin exposure, cross-reactivity between isothiazolinones is a critical safety parameter.

The Clinical Reality: Patients sensitized to Methylisothiazolinone (MIT) often show cross-reactivity to Benzisothiazolinone (BIT) and Octylisothiazolinone (OIT) . This is not due to structural "shape" recognition alone, but due to the shared haptenization mechanism (cysteine modification).

Protocol: Local Lymph Node Assay (LLNA) Interpretation

Note: While animal testing is being replaced by in vitro methods (e.g., DPRA), historical LLNA data remains the gold standard for comparing potency.

Comparative Potency (EC3 Values):

  • MCI/MIT (3:1): Extreme Sensitizer (EC3 < 0.1%)

  • MIT: Strong Sensitizer (EC3 ~ 0.4%)

  • BIT: Moderate Sensitizer (EC3 ~ 1.9%)

Interpretation for Drug Design: If your BIT-derivative shows an EC3 < 2% in a murine LLNA (or >15% peptide depletion in DPRA), it carries a high risk of inducing Allergic Contact Dermatitis (ACD).

  • Mitigation: Introduce steric bulk at the N-position (e.g., the piperazine linker in Ziprasidone) to sterically hinder the nucleophilic attack at the sulfur, significantly reducing sensitization potential compared to simple BIT biocides.

References

  • Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone . British Journal of Dermatology.

  • Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans . Drug Metabolism and Disposition.

  • Drugs that inhibit oxidation reactions catalyzed by aldehyde oxidase do not inhibit the reductive metabolism of ziprasidone . Journal of Clinical Psychopharmacology.

  • The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates . ResearchGate.[1][2]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference . Journal of Medicinal Chemistry.

Sources

Beyond Sweeteners: A Technical Guide to 1,2-Benzisothiazole 1,1-Dioxides in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While 1,2-benzisothiazole 1,1-dioxide is ubiquitously known as the core scaffold of Saccharin , its utility in medicinal chemistry extends far beyond artificial sweetening. This scaffold represents a "privileged structure"—a cyclic sulfonamide capable of diverse biological interactions depending on its substitution pattern.

This guide objectively compares the 1,2-benzisothiazole 1,1-dioxide scaffold against acyclic sulfonamides and related heterocycles, focusing on two distinct mechanisms: Carbonic Anhydrase (CA) inhibition (where the ring acts as a Zinc-binding group) and Human Leukocyte Elastase (HLE) inhibition (where the ring acts as a suicide substrate).

Part 1: Structural & Functional Comparison

To understand the value of this scaffold, we must compare it with its primary "competitors" in the medicinal chemist's toolkit: acyclic sulfonamides (classic diuretics) and the less-oxidized benzisothiazol-3-ones.

Table 1: Comparative Analysis of Sulfonamide-Based Scaffolds
Feature1,2-Benzisothiazole 1,1-dioxide (Saccharin Scaffold)Acyclic Primary Sulfonamide (e.g., Acetazolamide)1,2-Benzisothiazol-3-one (BIT)
Core Structure Cyclic sulfonamide (fused benzene ring).

(Linear).
Cyclic sulfonamide (S is less oxidized).
Primary Reactivity Dual Mode: Nucleophilic (at N) OR Electrophilic (at Carbonyl C3 if N-acylated).Primarily acidic (NH2); coordinates metals.Electrophilic (at Sulfur); often reacts with thiols.
pKa (approx) ~1.6 (Highly acidic).~7.0 – 10.0 (Moderately acidic).~9.0 (Weakly acidic).
Metabolic Stability High (Ring is generally stable unless activated).Moderate (Susceptible to N-acetylation/glucuronidation).Low (Reactive with cellular thiols/glutathione).
Key Target Class Metalloenzymes (CA) & Serine Proteases (HLE) .Metalloenzymes (CA) only.Cysteine Proteases & Antimicrobial targets.
Selectivity Advantage High affinity for tumor-associated CA IX/XII .Broad spectrum CA inhibition (Pan-inhibitor).Broad spectrum biocide (often lacks target selectivity).
Expert Insight: The "Switch" Mechanism

The critical advantage of the 1,2-benzisothiazole 1,1-dioxide scaffold is its mechanistic versatility controlled by the Nitrogen substituent:

  • Free Nitrogen (-NH): Acts as a Zinc-Binding Group (ZBG). Target: Carbonic Anhydrases.

  • Acylated Nitrogen (-NCOR): Activates the C3 carbonyl for nucleophilic attack. Target: Serine Proteases (Elastase).

Part 2: Therapeutic Performance & Experimental Data[1]

Case Study A: Carbonic Anhydrase (CA) Inhibition

The saccharin scaffold has emerged as a selective inhibitor for CA IX , a hypoxia-induced isoform overexpressed in solid tumors. Unlike classical sulfonamides (acetazolamide) which inhibit ubiquitous isoforms (CA I/II) causing systemic side effects, saccharin derivatives show preferential binding to tumor-associated isoforms.

Mechanism of Action (CA Inhibition)

The deprotonated nitrogen of the saccharin ring coordinates directly to the Zinc ion (


) in the enzyme active site.

CA_Mechanism Saccharin Saccharin Anion (Deprotonated N) Zn Active Site Zinc (Zn2+) Saccharin->Zn Direct Coordination Water Displaced H2O/OH- Saccharin->Water Displaces CA_IX Carbonic Anhydrase IX (Tumor Associated) Zn->CA_IX Catalytic Center

Figure 1: Binding mechanism of Saccharin to Carbonic Anhydrase active site.

Comparative Data: Isoform Selectivity

Experimental Context: Inhibition constants (


) measured via stopped-flow 

hydration assay. Lower

indicates higher potency.
Compound

(hCA I) [Off-Target]

(hCA II) [Off-Target]

(hCA IX) [Tumor Target]
Selectivity Ratio (II/IX)
Acetazolamide (Std) 250 nM12 nM25 nM0.48 (Poor Selectivity)
Saccharin (Unsubstituted) >50,000 nM>50,000 nM103 nM>485 (Highly Selective)
6-Sulfamoylsaccharin 3.5 nM0.6 nM14 nM0.04 (Potent, Low Selectivity)
Glycoconjugated Saccharin >50,000 nM>50,000 nM49.5 nM >1000 (Ultra Selective)

Data Source: Supuran et al. (Ref 1, 2) and recent bioRxiv findings (Ref 3). Analysis: While Acetazolamide is potent, it hits hCA II hard. Saccharin is weaker but highly selective for hCA IX. Crucially, attaching a "tail" (glycoconjugate) retains selectivity while boosting potency.

Case Study B: Human Leukocyte Elastase (HLE) Inhibition

In chronic obstructive pulmonary disease (COPD) and acute lung injury, HLE degrades elastin. N-acyl saccharins act as mechanism-based inhibitors (suicide substrates).

Mechanism of Action (HLE Inhibition)

Unlike CA inhibition, this mechanism requires the destruction of the scaffold. The enzyme attacks the carbonyl, opening the ring and becoming permanently acylated.

HLE_Mechanism Inhibitor N-Acyl Saccharin (Electrophilic Carbonyl) Intermediate Tetrahedral Intermediate Inhibitor->Intermediate Enzyme HLE (Serine-195 OH) Enzyme->Inhibitor Nucleophilic Attack on C=O AcylEnzyme Acyl-Enzyme Complex (Ring Opened) Intermediate->AcylEnzyme Ring Cleavage LeavingGroup Sulfonamide Anion (Tethered) Intermediate->LeavingGroup Release

Figure 2: Suicide inhibition mechanism of N-acyl saccharins against Serine Proteases.

Comparative Data: HLE Inhibition Potency

Experimental Context: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 values against Human Leukocyte Elastase.
CompoundSubstituent (N-Position)

(HLE)
Stability (

in buffer)
Saccharin HInactiveStable
N-Pivaloyl Saccharin -CO-C(CH3)30.5 µM>24 h
N-Admantoyl Saccharin -CO-Adamantyl0.08 µM >24 h
Sivelestat (Std Drug) (Complex Pivalate)0.044 µMModerate

Data Source: Groutas et al. (Ref 4). Analysis: Simple saccharin is inactive against HLE. However, N-acylation with bulky lipophilic groups (Adamantyl) creates inhibitors rivaling the clinical standard Sivelestat, with often superior hydrolytic stability compared to other acylating agents like beta-lactams.

Part 3: Synthetic Methodologies

To utilize this scaffold, reproducible synthesis is required. Below are the two primary protocols for accessing the functional derivatives discussed above.

Protocol 1: Synthesis of N-Acyl-1,2-benzisothiazole 1,1-dioxides (HLE Inhibitors)

Target: Creation of "Suicide Substrate" derivatives.

  • Preparation: Dissolve Sodium Saccharin (1.0 eq) in anhydrous DMF.

  • Addition: Add the appropriate Acid Chloride (1.1 eq) (e.g., Pivaloyl chloride) dropwise at 0°C under Argon.

  • Catalysis: Add a catalytic amount of DMAP (0.1 eq) to accelerate the reaction.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–6 hours.

    • Validation Point: Monitor TLC (Hexane:EtOAc 4:1). The N-acyl product is usually less polar than the starting salt.

  • Workup: Pour onto ice-water. The product often precipitates as a white solid. Filter and wash with cold water.

  • Purification: Recrystallization from Ethanol/Hexane.

Protocol 2: Synthesis of N-Alkyl Derivatives (CA Inhibitors/Linkers)

Target: Creation of stable linkers for "Tail Approach" drug design.

  • Solvent System: Use DMF or Acetone.

  • Reagents: Mix Sodium Saccharin (1.0 eq) with the Alkyl Halide (1.1 eq).

  • Conditions: Heat to 60–80°C for 4–12 hours.

    • Note: If using neutral saccharin, add

      
       or 
      
      
      
      as a base.
  • O- vs N-Alkylation Control:

    • N-Alkylation (Desired): Favored by polar aprotic solvents (DMF) and sodium salts.

    • O-Alkylation (Minor byproduct): Can occur; typically separated via column chromatography (O-isomer is less stable and often moves faster on silica).

Conclusion

The 1,2-benzisothiazole 1,1-dioxide scaffold acts as a "molecular chameleon." In its free form, it is a highly selective Zinc-binder for cancer-associated Carbonic Anhydrases. In its N-acylated form, it transforms into a potent suicide inhibitor for destructive proteases like Elastase. For drug developers, this scaffold offers a stable, synthetically accessible alternative to classical sulfonamides, with the distinct advantage of tunable reactivity based on N-substitution.

References

  • Supuran, C. T., et al. (2023). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Journal of Medicinal Chemistry.

  • Leitans, J., et al. (2023).[1][2] Structural basis of saccharine derivative inhibition of carbonic anhydrase IX. bioRxiv.

  • Loi, M., et al. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. International Journal of Molecular Sciences.

  • Groutas, W. C., et al. (1993). Efficient inhibition of human leukocyte elastase and cathepsin G by saccharin derivatives. Journal of Medicinal Chemistry.

  • Siddiqui, W. A., et al. (2008).[3] 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Acta Crystallographica.

Sources

Technical Comparison Guide: Pharmacokinetics of Benzisothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore anchor for several atypical antipsychotics (e.g., Ziprasidone, Lurasidone, Perospirone) and emerging antimicrobial agents. While this heterocyclic moiety provides high affinity for dopamine (


) and serotonin (

) receptors, it introduces specific pharmacokinetic (PK) liabilities—most notably susceptibility to Aldehyde Oxidase (AO) mediated reductive ring cleavage and S-oxidation .

This guide objectively compares the pharmacokinetic profiles of key benzisothiazole derivatives, elucidates the mechanistic divergence in their metabolic clearance (AO vs. CYP450), and provides validated experimental protocols to assess these properties early in the drug discovery pipeline.

Comparative Pharmacokinetic Profile: Lurasidone vs. Ziprasidone

The following data highlights how structural modifications to the linker and secondary rings attached to the benzisothiazole scaffold dramatically shift the clearance mechanism and bioavailability.

Table 1: PK Parameters and Metabolic Fate Comparison
ParameterZiprasidone Lurasidone Mechanistic Insight
Primary Clearance Mechanism Aldehyde Oxidase (AO) (~66%) & CYP3A4 (~33%)CYP3A4 (Major) & CYP2D6 (Minor)Ziprasidone is a classic AO substrate; Lurasidone relies heavily on CYP3A4, making it sensitive to CYP inhibitors/inducers.[1]
Bioavailability (

)
~60% (with food)9-19% (highly variable)Both require food to maximize absorption (2- to 3-fold increase) due to high lipophilicity (

).
Half-life (

)
~7 hours~18 hoursLurasidone's longer half-life supports once-daily dosing; Ziprasidone often requires BID dosing.
Metabolic Liability Reductive Ring Cleavage (Benzisothiazole ring opens)N-Dealkylation & Norbornane ring hydroxylationThe benzisothiazole ring in Ziprasidone is chemically unstable in the presence of cytosolic AO.
Major Metabolite S-methyl-dihydroziprasidone (Ring opened)ID-14283 (Active), ID-20219 (Inactive)Ziprasidone's ring opening destroys the pharmacophore; Lurasidone retains the scaffold in active metabolites.
Protein Binding >99%>99%Both exhibit high non-specific binding, complicating in vitro clearance extrapolations.

Mechanistic Deep Dive: The Aldehyde Oxidase "Blind Spot"

One of the most critical failures in benzisothiazole drug development is the reliance on liver microsomes for stability screening. Microsomes contain CYP450s but lack cytosolic enzymes like Aldehyde Oxidase (AO).

The Metabolic Divergence

The 1,2-benzisothiazole ring contains a characteristic


 bond.
  • Pathway A (CYP450): Oxidative attack on the sulfur atom leads to sulfoxides/sulfones.[2][3] This preserves the ring structure but alters polarity.

  • Pathway B (Aldehyde Oxidase): Nucleophilic attack on the electron-deficient carbon adjacent to the nitrogen (C3 position) or reductive cleavage of the

    
     bond. This opens the ring, destroying the pharmacophore and creating a thiophenol intermediate that is rapidly methylated.
    

Ziprasidone Case: The unhindered benzisothiazole moiety is highly susceptible to AO. Lurasidone Case: Steric bulk and the specific conformation of the norbornane/cyclohexane linker appear to shift the metabolic preference toward CYP3A4-mediated oxidation of the side chain, rather than ring destruction.

Visualizing the Metabolic Fate

Benzisothiazole_Metabolism Parent Benzisothiazole Parent Drug Microsomes Microsomal Fraction (CYP450s) Parent->Microsomes Partitioning Cytosol Cytosolic Fraction (Aldehyde Oxidase) Parent->Cytosol Partitioning SOx S-Oxidation (Sulfoxide/Sulfone) Microsomes->SOx CYP3A4/FMO NDealk N-Dealkylation (Side Chain Cleavage) Microsomes->NDealk CYP3A4 RingOpen Reductive Ring Cleavage (S-N Bond Break) Cytosol->RingOpen Aldehyde Oxidase (Major for Ziprasidone) SMethyl S-Methylation (Thiol Methyltransferase) RingOpen->SMethyl Phase II

Figure 1: Divergent metabolic pathways for benzisothiazole derivatives. Note that standard microsomal stability assays will MISS the cytosolic pathway (yellow), potentially leading to false-positive stability data.

Experimental Protocols: Validating Metabolic Stability

To accurately assess a new benzisothiazole derivative, you must employ a system that accounts for both CYP and AO activity.

Protocol: The "Fraction Mixing" Stability Assay

Objective: Determine the contribution of AO vs. CYP to total intrinsic clearance (


).

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • Pooled Human Liver Cytosol (HLC) or S9 Fraction (contains both).

  • AO Inhibitor: Hydralazine (

    
    ) or Raloxifene.
    
  • CYP Inhibitor: 1-Aminobenzotriazole (ABT, non-specific) or Ketoconazole (CYP3A4 specific).

  • Test Compound (

    
     final concentration).[4][5]
    

Workflow:

  • Preparation:

    • Prepare three incubation groups:

      • Group A: S9 Fraction + NADPH (Total Metabolism).

      • Group B: S9 Fraction + NADPH + Hydralazine (CYP activity only).

      • Group C: S9 Fraction + NADPH + ABT (AO activity only).

  • Incubation:

    • Pre-incubate fractions with inhibitors for 15 min at 37°C.

    • Initiate reaction by adding the test compound.[4][5]

    • Sample at

      
       min.
      
  • Quenching & Analysis:

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Centrifuge (4000g, 20 min).

    • Analyze supernatant via LC-MS/MS.[5]

  • Calculation:

    • Plot

      
       vs. time.[5]
      
    • Calculate

      
       (slope).[5]
      
    • If

      
      , the compound has significant AO liability .
      
Protocol: PAMPA-BBB for CNS Penetration

Since many benzisothiazoles target CNS receptors, BBB permeability is non-negotiable.

  • System: PAMPA (Parallel Artificial Membrane Permeability Assay) with Porcine Brain Lipid extract.

  • pH Adjustment: Benzisothiazoles are weak bases. Run the donor plate at pH 7.4 to mimic blood and pH 5.0 to mimic the lysosomal trapping potential.

  • Acceptance Criteria:

    • 
      : High Permeability (likely CNS penetrant).
      
    • Membrane Retention: Check for high retention (>30%) due to lipophilicity, which can skew results.

Screening Workflow for New Derivatives

Use this logic flow to triage new benzisothiazole candidates effectively.

Screening_Workflow Start New Benzisothiazole Derivative Lipophilicity Calculate LogP/LogD Start->Lipophilicity Solubility Kinetic Solubility (pH 7.4) Lipophilicity->Solubility S9_Screen S9 Stability Screen (+/- Hydralazine) Solubility->S9_Screen Decision1 High AO Contribution? S9_Screen->Decision1 Redesign Redesign: Block C3 position or Steric Shielding Decision1->Redesign Yes (>30%) Proceed Proceed to CYP Phenotyping Decision1->Proceed No CYP_Check CYP3A4 Dependency? Proceed->CYP_Check DDI_Risk Flag: High DDI Risk (Like Lurasidone) CYP_Check->DDI_Risk High (>80%) Balanced Candidate: Balanced Clearance CYP_Check->Balanced Mixed

Figure 2: Triage workflow emphasizing early detection of AO liability.

References

  • Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans. Source: Drug Metabolism and Disposition [Link]

  • Drugs that inhibit oxidation reactions catalyzed by aldehyde oxidase do not inhibit the reductive metabolism of ziprasidone. Source: Journal of Clinical Psychopharmacology [Link]

  • Critical appraisal of lurasidone in the management of schizophrenia. Source: Neuropsychiatric Disease and Treatment [Link]

  • Aldehyde Oxidase in Drug Development: Challenges and Strategies. Source: Journal of Medicinal Chemistry [Link]

  • Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride. Source: Clinical Pharmacokinetics [Link]

Sources

Technical Comparison Guide: Synthesis Routes for 3-(1-Piperazinyl)-1,2-benzisothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1-Piperazinyl)-1,2-benzisothiazole (CAS 87691-87-0) is the critical pharmacophore and penultimate intermediate for the antipsychotic drug Ziprasidone . Its synthesis is governed by a strict requirement to minimize the formation of the symmetrical dimer impurity, 3,3'-(1,4-piperazinyl)-bis(1,2-benzisothiazole) , which is difficult to purge downstream.

This guide evaluates three primary synthesis routes. Route A (Nucleophilic Aromatic Substitution) is identified as the industry standard due to its scalability and high yield (>85%), provided that stoichiometry is strictly controlled. Route B (Cyclization) offers an alternative utilizing sulfur chemistry but suffers from lower atom economy. Route C (One-Pot Activation) provides a direct path from the stable precursor 1,2-benzisothiazol-3(2H)-one.

Route Analysis & Mechanism

Route A: Nucleophilic Aromatic Substitution ( )

The Industry Standard This route involves the displacement of a chloride leaving group on the benzisothiazole heterocycle by secondary amine piperazine.

  • Precursors: 3-Chloro-1,2-benzisothiazole, Piperazine (anhydrous).[1]

  • Mechanism: The reaction proceeds via an addition-elimination mechanism. The nucleophilic nitrogen of piperazine attacks the electrophilic C-3 position.

  • Critical Control Point: A large excess of piperazine (typically 3–5 equivalents) is mandatory. If the ratio approaches 1:1, the product competes with piperazine as a nucleophile, leading to the formation of the "Bis" dimer impurity.

Route B: Oxidative Cyclization

The De Novo Construction This route constructs the benzisothiazole ring simultaneously with the amine attachment, often starting from 2-cyanobenzenesulfenyl chloride or bis(2-cyanophenyl)disulfide.

  • Precursors: 2-Cyanobenzenesulfenyl chloride, Piperazine.[2]

  • Mechanism: Nucleophilic attack of piperazine on the sulfenyl chloride followed by intramolecular cyclization onto the nitrile group.

  • Pros/Cons: Avoids the isolation of unstable 3-chloro intermediates but often involves noxious sulfur reagents and lower yields (~75%).

Route C: In-Situ Activation (One-Pot)

The Process Intensification Approach Starting from the stable, commercially available 1,2-benzisothiazol-3(2H)-one (Saccharin derivative), the C-3 carbonyl is activated (chlorinated) in situ using


 or 

, followed immediately by piperazine addition.

Comparative Performance Metrics

MetricRoute A:

(Melt/Solvent)
Route B: CyclizationRoute C: In-Situ Activation
Yield High (80–92%) Moderate (70–75%)Moderate-High (75–85%)
Purity (Crude) >95% (Main impurity: Dimer)85–90% (Sulfur byproducts)>90% (Phosphorus residues)
Scalability Excellent (Kg to Ton scale)GoodModerate (Exothermic quench)
Atom Economy HighLow (Loss of leaving groups)Moderate
Reagent Cost Moderate (Piperazine recovery required)High (Sulfenyl chlorides)Low (Starting material cheap)
Key Challenge Dimer formation controlOdor control / Sulfur wasteCorrosive reagents (

)

Detailed Experimental Protocol (Route A)

Methodology: Solvent-Mediated


 in tert-Butanol.
Rationale: While melt conditions (solvent-free) exist, tert-butanol provides better thermal control and reduces dimer formation by homogenizing the reaction mixture.
Step-by-Step Protocol
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser (

    
     inlet), and a pressure-equalizing addition funnel.
    
  • Charge: Add Anhydrous Piperazine (49.4 g, 0.57 mol, 5.0 eq ) and tert-butanol (10 mL). Heat to 100°C to create a concentrated solution/slurry.

  • Addition: Dissolve 3-Chloro-1,2-benzisothiazole (19.45 g, 0.11 mol, 1.0 eq ) in tert-butanol (10 mL). Add this solution dropwise over 20–30 minutes.

    • Control: Maintain internal temperature at 112–118°C. The reaction is exothermic.[1]

  • Reaction: Reflux (approx. 121°C) for 24 hours. Monitor by HPLC for disappearance of 3-chloro precursor.

  • Quench & Extraction:

    • Cool to 85°C. Add Water (120 mL).

    • Basify to pH >12 with 50% NaOH (to ensure piperazine is free base).

    • Extract with Toluene (2 x 150 mL). The product and dimer move to organics; excess piperazine remains largely in the aqueous phase.

  • Purification (Salt Formation):

    • Concentrate toluene phase.[1] Add Isopropanol (210 mL).

    • Slowly add conc.[1] HCl to adjust pH to 3.8.

    • Cool to 0°C for 1 hour. Filter the hydrochloride salt.[1]

  • Validation:

    • Target Yield: ~23.6 g (80%).

    • Appearance: Off-white solid.[1][3][4]

    • Melting Point: 215–217°C (free base), >260°C (HCl salt).

Visualizations

Diagram 1: Synthesis Pathway Comparison

This diagram illustrates the chemical flow of the three discussed routes.

SynthesisRoutes BIT_One 1,2-Benzisothiazol-3(2H)-one Chloro_BIT 3-Chloro-1,2-benzisothiazole BIT_One->Chloro_BIT Route C: Activation (POCl3/PCl5) Target 3-(1-Piperazinyl)-1,2-benzisothiazole Chloro_BIT->Target Route A: SnAr (t-BuOH, Reflux) Dimer Bis-Impurity (Dimer) Chloro_BIT->Dimer Low Piperazine Conc. Cyano_Sulf 2-Cyanobenzenesulfenyl chloride Cyano_Sulf->Target Route B: Cyclization (Ethylene Glycol) Piperazine Piperazine (Excess) Piperazine->Target

Figure 1: Comparative reaction pathways. Route A (Blue) is the preferred direct path. Red dashed line indicates the critical impurity pathway.

Diagram 2: Route A Process Workflow

A logical flow for the recommended experimental protocol.

Workflow Start Start: 3-Chloro-BIT + 5.0 eq Piperazine Reaction Reflux in t-Butanol (120°C, 24h) Start->Reaction Quench Quench with Water Adjust pH > 12 (NaOH) Reaction->Quench Extraction Extract into Toluene (Removes excess Piperazine) Quench->Extraction Acidification Swap solvent to IPA Add HCl to pH 3.8 Extraction->Acidification Filtration Filter & Wash (Isolates HCl Salt) Acidification->Filtration

Figure 2: Step-by-step unit operations for the purification and isolation of the target compound via Route A.

Impurity Profile & Troubleshooting

The purity of 3-(1-piperazinyl)-1,2-benzisothiazole is defined by the absence of the "Bis" dimer.

  • Impurity: 3,3'-(1,4-piperazinyl)-bis(1,2-benzisothiazole).[5]

  • Origin: Reaction of the product (which contains a secondary amine) with another molecule of 3-chloro-1,2-benzisothiazole.

  • Remediation:

    • Stoichiometry: Never drop below 3 equivalents of piperazine.

    • Mode of Addition: Add the electrophile (3-chloro-BIT) to the nucleophile (Piperazine). Never add Piperazine to the chloride, as this creates transient conditions where [Chloride] > [Piperazine], favoring dimer formation.

    • Workup: The dimer is highly lipophilic. If formed, it can often be removed by filtration of the hot reaction mixture (if insoluble) or by recrystallization from ethyl acetate before salt formation.

References

  • Yoneyoshi, T. et al.Process for preparation of 3-piperazinylbenzisothiazoles.
  • Urban, F. J. Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.[2][5] US Patent 6,111,105.

  • PrepChem. Synthesis of 1-(1,2-Benzisothiazol-3-yl)piperazine. [Link]

Sources

Biological Activity Guide: 1,2-Benzisothiazole vs. 1,2-Benzisoxazole Derivatives

[1]

Executive Summary: The Chalcogen Effect

In medicinal chemistry, the bioisosteric replacement of oxygen (1,2-benzisoxazole) with sulfur (1,2-benzisothiazole) is a high-impact structural modification. While both scaffolds are "privileged structures"—capable of binding to diverse biological targets—their utility diverges significantly based on the physicochemical properties of the heteroatom.

  • 1,2-Benzisoxazole (Oxygen): Dominates the CNS/Antipsychotic landscape. The higher electronegativity of oxygen creates a tighter electronic profile, often favoring specific G-protein coupled receptor (GPCR) interactions (e.g., Risperidone).

  • 1,2-Benzisothiazole (Sulfur): Dominates Antimicrobial and Industrial Biocide applications. The sulfur atom’s lipophilicity, larger van der Waals radius, and ability to undergo S-oxidation or nucleophilic attack facilitate membrane penetration and covalent interactions with cysteine proteases.

Physicochemical & Structural Core

The fundamental difference lies in the chalcogen bond . Sulfur is less electronegative than oxygen (2.58 vs. 3.44) but has a larger atomic radius (1.02 Å vs. 0.73 Å) and available d-orbitals (in some models) or hypervalency capability.

Feature1,2-Benzisoxazole (O-Analog)1,2-Benzisothiazole (S-Analog)Impact on Drug Design
Lipophilicity (LogP) LowerHigher (+0.5 to +1.0 log units)S-analogs penetrate the Blood-Brain Barrier (BBB) and cell membranes more aggressively.
H-Bonding Strong H-bond acceptorWeak H-bond acceptorO-analogs interact more strongly with polar residues in binding pockets.
Metabolic Liability Reductive Ring Opening (N-O bond cleavage)S-Oxidation (Sulfoxide/Sulfone) or Nucleophilic attackDetermines the active metabolite profile and toxicity risks.
Aromaticity ModerateHighS-analogs are generally more stable to hydrolysis but susceptible to nucleophiles.

Pharmacological Profiles: A Comparative Analysis

A. CNS Disorders (Antipsychotics)

This is the primary therapeutic arena for both scaffolds. They serve as the core pharmacophore for "atypical" antipsychotics, functioning as antagonists for Dopamine D2 and Serotonin 5-HT2A receptors.

  • Benzisoxazole (The Standard):

    • Drug: Risperidone, Paliperidone.[1]

    • Mechanism: The isoxazole ring positions the piperidine side chain to lock into the D2 receptor's orthosteric site. The O-atom contributes to high affinity via dipole interactions.

  • Benzisothiazole (The Challenger):

    • Drug: Ziprasidone, Lurasidone.

    • Mechanism: The sulfur atom increases lipophilicity, altering the kinetic on/off rates. Ziprasidone, for instance, exhibits a unique "fast-off" D2 antagonism compared to some isoxazole derivatives, potentially reducing extrapyramidal side effects (EPS).

B. Antimicrobial Activity

Here, the 1,2-benzisothiazole scaffold is vastly superior.[2]

  • Mechanism: Benzisothiazolin-3-ones (e.g., BIT) act as electrophiles. The sulfur atom is susceptible to nucleophilic attack by thiol groups on essential bacterial enzymes (e.g., cysteine proteases), leading to disulfide bond formation and enzyme inhibition.

  • Comparison: In direct head-to-head studies, 1,2-benzisoxazole derivatives often show negligible antimicrobial activity because the N-O bond does not facilitate the same covalent "warhead" mechanism as the N-S bond.

C. Anticancer Activity

Both scaffolds are emerging as inhibitors of specific kinases and metabolic enzymes.

  • Benzisoxazole: Derivatives inhibit VEGFR-2 and HDAC (Histone Deacetylase).

  • Benzisothiazole: Derivatives like ML089 inhibit Phosphomannose Isomerase (PMI), a novel target for starving cancer cells of glycosylation precursors.

Metabolic Stability & Toxicology

The metabolic fate is the deciding factor for lead optimization.

  • The Isoxazole Liability (Kemp Elimination): Under basic conditions or specific enzymatic catalysis (P450 reductases), the weak N-O bond cleaves, opening the ring to form a 2-hydroxybenzoyl nitrile . This can be toxic or render the drug inactive.

  • The Thiazole Liability: The sulfur atom oxidizes to sulfoxides (S=O) or sulfones (O=S=O). While this changes polarity, it often preserves the ring structure, sometimes resulting in active metabolites (e.g., Paliperidone is the active metabolite of Risperidone, though Paliperidone itself retains the isoxazole; however, sulfur oxidation is common in thiazole analogs).

Visualization: Metabolic Divergence

MetabolicFatecluster_0Metabolic Liabilitycluster_1Metabolic StabilityParent_Iso1,2-Benzisoxazole(Parent)Metab_IsoSalicylonitrile Derivative(Ring Open - Inactive/Toxic)Parent_Iso->Metab_Iso Reductive Cleavage(N-O bond break)Parent_Thia1,2-Benzisothiazole(Parent)Metab_Thia1S-Oxide (Sulfoxide)(Ring Intact - Often Active)Parent_Thia->Metab_Thia1 CYP450 OxidationMetab_Thia2S,S-Dioxide (Sulfone)(Polar Clearance)Metab_Thia1->Metab_Thia2 Further Oxidation

Caption: Divergent metabolic pathways. Benzisoxazoles are prone to reductive ring opening (red path), while Benzisothiazoles typically undergo S-oxidation (green path), preserving the pharmacophore.

Comparative Data: Potency & Efficacy

The following table synthesizes data from multiple SAR studies comparing key derivatives.

Target / AssayCompound ClassRepresentative CompoundActivity ValueNotes
Dopamine D2 (Binding) BenzisoxazoleRisperidoneKi = 3.77 nMHigh affinity; tight binding.
Dopamine D2 (Binding) BenzisothiazoleZiprasidoneKi = 4.8 nMComparable affinity; different kinetic profile.
5-HT2A (Binding) BenzisoxazoleRisperidoneKi = 0.15 nMExtremely potent antagonist.
5-HT2A (Binding) BenzisothiazoleZiprasidoneKi = 0.4 nMVery potent; slightly lower than O-analog.
Antimicrobial (S. aureus) BenzisothiazoleBIT (Benzisothiazolinone)MIC = 1-5 µg/mLHighly active industrial biocide.
Antimicrobial (S. aureus) BenzisoxazoleUnsubstituted analogMIC > 100 µg/mLEssentially inactive.
PMI Inhibition (Cancer) BenzisothiazoleML089IC50 = 1.5 µMFirst-in-class inhibitor.

Experimental Protocols

Protocol A: Synthesis of 1,2-Benzisothiazol-3(2H)-one (BIT)

Use this protocol to generate the core scaffold for antimicrobial testing.

Principle: Copper-catalyzed oxidative cyclization of 2-mercaptobenzamide.[3] This method is superior to older chlorination methods due to higher functional group tolerance.

  • Reagents: 2-Mercaptobenzamide (1.0 eq), CuCl (10 mol%), Pyridine (2.0 eq), DMSO (solvent).

  • Setup: Flame-dried round-bottom flask equipped with an O2 balloon (or open air for slower reaction).

  • Procedure:

    • Dissolve 2-mercaptobenzamide in DMSO (0.5 M concentration).

    • Add Pyridine and CuCl catalyst.

    • Stir at 80°C for 12 hours under O2 atmosphere.

    • Monitor: TLC (Ethyl Acetate/Hexane 1:1). Product is less polar than starting material.

  • Workup:

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over Na2SO4.

    • Purification: Recrystallization from Ethanol.

  • Validation: 1H NMR (DMSO-d6) should show disappearance of SH peak and shift of amide proton.

Protocol B: Synthesis of 1,2-Benzisoxazole Scaffold

Use this protocol to generate the core for CNS ligand synthesis.

Principle: Base-mediated cyclization of salicylaldoxime acetate.

  • Reagents: Salicylaldoxime (1.0 eq), Acetic Anhydride (1.1 eq), Pyridine (solvent/base).

  • Procedure:

    • Acetylate the oxime: React salicylaldoxime with Ac2O in pyridine at 0°C to RT for 2 hours.

    • Cyclization: Heat the acetylated intermediate in pyridine at 110°C for 4 hours.

    • The acetate acts as a leaving group, facilitating the nucleophilic attack of the oxime oxygen onto the aromatic ring (via transient nitrile oxide or direct displacement depending on substitution).

  • Workup: Pour into ice-cold HCl (1M) to remove pyridine. Filter the precipitate.

Visualization: Synthesis Workflow

Synthesiscluster_SBenzisothiazole Synthesis (Cu-Catalyzed)cluster_OBenzisoxazole Synthesis (Oxime Cyclization)Start_S2-MercaptobenzamideStep_S1CuCl (10%), PyridineDMSO, 80°C, O2Start_S->Step_S1Prod_S1,2-Benzisothiazol-3-one(BIT)Step_S1->Prod_SStart_OSalicylaldoximeStep_O1Ac2O, PyridineAcetylationStart_O->Step_O1Step_O2Heat (110°C)Cyclization (-AcOH)Step_O1->Step_O2Prod_O1,2-BenzisoxazoleStep_O2->Prod_O

Caption: Parallel synthetic routes. The sulfur scaffold utilizes oxidative cyclization (left), while the oxygen scaffold relies on elimination-cyclization of oxime derivatives (right).

References

  • Antimicrobial Activity Comparison

    • Title: Biological studies on 1,2-benzisothiazole derivatives VI. Antimicrobial activity of 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles.[2][4]

    • Source: Il Farmaco (PubMed).
    • URL:[Link] (Search Term: "1,2-benzisothiazole antimicrobial benzisoxazole comparison")

  • CNS Privileged Structures

    • Title: 1,2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology.[1]

    • Source: Current Pharmaceutical Design.
    • URL:[Link]

  • Antipsychotic SAR (Risperidone vs Ziprasidone)

    • Title: Benzisoxazole- and benzisothiazole-3-carboxamides as potential
    • Source: Journal of Medicinal Chemistry.[5]

    • URL:[Link]

  • Synthesis Protocols

    • Title: Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives.[3]

    • Source: Molecules (MDPI).
    • URL:[Link]

  • Anticancer Targets (PMI)

    • Title: Benzisothiazolinone Derivatives as Potent Allosteric Monoacylglycerol Lipase Inhibitors.[5]

    • Source: Journal of Medicinal Chemistry.[5]

    • URL:[Link][5]

Safety Operating Guide

1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide Proper Disposal Procedures CAS Number: 87691-87-0 Synonyms: 3-(1-Piperazinyl)-1,2-benzisothiazole; Ziprasidone Intermediate[1]

Executive Summary: The "Zero-Emission" Mandate

As a Senior Application Scientist, I often see this compound mishandled because it is viewed merely as an "intermediate" rather than a potent bioactive agent. 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide is the core pharmacophore of the antipsychotic Ziprasidone.[1] It possesses significant biological activity and high aquatic toxicity.[2][3]

The Directive: This compound must never enter the municipal sewer system. The only acceptable disposal route is high-temperature incineration with flue gas scrubbing. All protocols below are designed to capture 100% of the substance for thermal destruction.

Technical Hazard Profile & Disposal Logic

To dispose of a chemical safely, you must understand its reactivity and stability.

PropertyDataOperational Implication
Hazard Class Acute Tox. 3 (Oral); Aquatic Acute 1Strict Segregation: Must be separated from general trash to prevent environmental leaching.[1]
Molecular Composition C₁₁H₁₃N₃O₂SIncineration Requirement: Contains Nitrogen and Sulfur.[1] Combustion generates NOₓ and SOₓ gases. Must be sent to a facility with scrubbers (not a standard medical boiler).
Reactivity Incompatible with strong oxidizersDo NOT mix with nitric acid or concentrated bleach in waste streams.[1] Risk of exothermic reaction or toxic gas evolution.
Physical State Solid (Crystalline Powder)Dust Control: High risk of inhalation during weighing/transfer.[1] Static dissipative weighing boats recommended.

Waste Segregation & Handling Workflow

The following workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and GLP (Good Laboratory Practice).

A. Solid Waste (Pure Compound & Weighing Boats)
  • Primary Containment: Place the substance or contaminated weighing boat into a clear polyethylene bag (minimum 2 mil thickness).

  • Stabilization: If the powder is fine and prone to static dispersion, dampen slightly with water or polyethylene glycol (PEG) inside the bag to suppress dust before sealing.

  • Secondary Containment: Seal the primary bag and place it into a Rigid Black or Blue Poly Container (depending on your facility's color code for "Incineration Only").

  • Labeling: Must be labeled "Hazardous Waste - Toxic / Bioactive." Do not label simply as "Trash."

B. Liquid Waste (Mother Liquors & HPLC Effluent)
  • Solvent Compatibility: This compound is often dissolved in Methanol, DMSO, or DCM.

  • Segregation:

    • If dissolved in DCM/Chloroform: Segregate into Halogenated Waste carboys.

    • If dissolved in MeOH/Water/DMSO: Segregate into Non-Halogenated Organic Waste carboys.

  • pH Check: Ensure the waste carboy pH is between 5 and 9. Extreme pH can degrade the sulfonamide moiety unpredictably, potentially releasing SO₂ gas in the container.

C. Contaminated Debris (Gloves, Wipes, Syringes)[1]
  • Trace Contamination: Gloves and bench paper with non-visible contamination can usually be processed as standard chemical solid waste.

  • Gross Contamination: Wipes used to clean spills must be treated as Solid Hazardous Waste (see Section A).

Decontamination Protocol (Spill Response)

Standard laboratory cleaners are often insufficient for piperazine-based heterocycles.

  • Isolate: Evacuate the immediate area if dust is airborne. Don full PPE (Tyvek sleeves, double nitrile gloves, N95 or P100 respirator).

  • Contain: Cover the spill with a spill pad or paper towels dampened with Ethanol (70%) . Do not sweep dry powder (generates dust).

  • Solubilize: Wipe the area firmly. The ethanol helps solubilize the organic ring structure.

  • Wash: Follow with a soap and water wash.[2]

  • Avoid Bleach: Do not use concentrated bleach (Sodium Hypochlorite) as a primary step. Strong oxidizers can react with the secondary amine in the piperazine ring, potentially forming chloramines (toxic gas).

Visual Decision Tree (DOT Diagram)

This diagram illustrates the critical decision points for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 3-(1-piperazinyl)-1,2-benzisothiazole StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath DebrisCheck Is it Debris? (Gloves/Wipes) SolidPath->DebrisCheck SolventCheck Solvent Type? LiquidPath->SolventCheck GrossContam Gross Contamination (Visible Powder) DebrisCheck->GrossContam Yes TraceContam Trace Contamination (No Visible Residue) DebrisCheck->TraceContam Minor DoubleBag Double Bag (Poly) Label: TOXIC DebrisCheck->DoubleBag Pure Compound Halogenated Contains Halogens (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, Water) SolventCheck->NonHalogenated GrossContam->DoubleBag FinalDest DESTINATION: High-Temp Incineration (Chemical Waste Stream) TraceContam->FinalDest Std. Lab Trash (If permitted) Halogenated->FinalDest Halo Waste Stream NonHalogenated->FinalDest Non-Halo Waste Stream DoubleBag->FinalDest

Caption: Decision logic for segregating 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide waste streams to ensure proper incineration.

Regulatory & Compliance Context

  • RCRA Status (USA): This specific CAS is not typically listed on the EPA "P-List" (acutely hazardous) or "U-List" by name. However, it must be characterized by the generator. Due to its toxicity (H301) and aquatic danger (H410), it should be managed as Hazardous Chemical Waste .

  • European Waste Code (EWC): Typically falls under 18 01 08 (cytotoxic and cytostatic medicines) or 07 05 13 (solid wastes containing hazardous substances from the manufacture of pharmaceuticals).

References

  • PubChem. (n.d.). Compound Summary: 3-(1-Piperazinyl)-1,2-benzisothiazole.[1][3] National Library of Medicine. Retrieved January 28, 2026, from [Link][1]

  • US EPA. (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved January 28, 2026, from [Link]

Sources

Personal protective equipment for handling 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Logic

Handling 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide requires a safety protocol that goes beyond standard organic synthesis measures. While specific Occupational Exposure Limits (OELs) for this specific sulfone derivative may not be federally established, its structural moieties—specifically the piperazine ring and the benzisothiazole core —dictate the safety profile.

The Core Threat: Respiratory & Dermal Sensitization The primary operational risk is not just acute toxicity, but haptenization . Piperazine moieties are notorious potent sensitizers. They can bind to human serum albumin (HSA), creating an antigen that triggers IgE-mediated hypersensitivity (occupational asthma) or T-cell mediated contact dermatitis.

Operational Directive: Treat this compound as a High-Potency Sensitizer . All handling must prevent inhalation of dust and dermal contact.

Risk Assessment & GHS Classification (Analog-Derived)

Data synthesized from structural analogs (CAS 87691-87-0) and functional group analysis.

Hazard CategoryGHS CodeRisk DescriptionOperational Implication
Acute Toxicity H301/H302Toxic/Harmful if swallowed.[1]Zero tolerance for oral ingestion; strict hygiene zones.
Sensitization H317 / H334 May cause allergic skin reaction / asthma symptoms. CRITICAL: Respiratory protection is mandatory for powders.
Irritation H315 / H319Causes skin and serious eye irritation.[1][2]Eye protection must be sealed (goggles), not open (glasses).
Reproductive H361Suspected of damaging fertility (Piperazine-linked).[3][4]Pregnant personnel should avoid handling.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . Do not rely on a single layer of protection.[3][5]

A. Respiratory Protection (The Primary Defense)

Because this compound is a solid (powder/crystal), airborne particulate is the highest risk vector.

  • Standard Operation (Weighing/Transfer): Work must be performed in a certified Chemical Fume Hood.

  • Outside Hood/Spill Cleanup: Use a PAPR (Powered Air Purifying Respirator) with HEPA filters or a Full-Face Respirator with P100 (US) / P3 (EU) cartridges.

    • Why: N95 masks do not seal perfectly against facial hair or movement and offer no eye protection against irritating dust.

B. Dermal Protection (Glove Permeation Strategy)

Piperazines can permeate standard latex rapidly.

  • Inner Layer: Nitrile (0.11 mm minimum) – Inspection layer.

  • Outer Layer: Silver Shield / 4H (Laminate Film) or Thick Nitrile (0.3 mm+).

  • Protocol: Change outer gloves immediately upon splash. Change inner gloves every 2 hours.

C. Ocular & Body Protection[4][6]
  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to the risk of airborne dust drifting behind the lens.

  • Body: Disposable Tyvek® Lab Coat or coveralls with elastic cuffs.

    • Logic: Cloth lab coats trap dust in the fibers, becoming a secondary source of exposure in the laundry or office area.

Engineering Controls & Handling Workflow

The following diagram illustrates the mandatory workflow to prevent cross-contamination and exposure.

SafetyWorkflow Start Storage (Cool, Dry, Inert Gas) Transfer Transfer to Fume Hood Start->Transfer Sealed Secondary Container Weighing Weighing (Static Control + Draft Shield) Transfer->Weighing Sash Height < 18 inches Solubilization Solubilization (Closed Vessel) Weighing->Solubilization Add Solvent Immediately Cleanup Decontamination (Wet Wipe Method) Solubilization->Cleanup Waste to Incineration

Figure 1: Containment workflow. Red zones indicate high-risk exposure points requiring active ventilation.

Protocol Highlights:
  • Static Control: Use an ionizing bar or anti-static gun during weighing. Static charge can cause the powder to "jump" onto gloves or cuffs.

  • Solvent Trap: Dissolve the solid as quickly as possible. Once in solution (e.g., DMSO or Methanol), the inhalation risk drops significantly, though dermal risk remains.

  • Wet Wiping: Never sweep dry powder. Use a wipe dampened with ethanol/water to clean surfaces.

Decontamination & Disposal[4]

Decontamination Mechanism

The goal is to neutralize the compound and physically remove it without generating dust.

  • Solvent: 1,2-Benzisothiazole derivatives are generally soluble in DMSO or Methanol, and sparingly soluble in water.

  • Step 1: Cover spill with absorbent pads dampened with Ethanol .

  • Step 2: Wipe area with soap and water (surfactants help lift the hydrophobic benzisothiazole core).

  • Step 3: Place all wipes in a dedicated hazardous waste bag (double-bagged).

Disposal Path[4][7]
  • Do NOT dispose of down the drain. This compound is toxic to aquatic life (H410).[3][4]

  • Method: High-temperature incineration.

  • Labeling: Clearly mark waste as "Toxic Solid, Organic" and "Potential Sensitizer."

Scientific Context: The Sensitization Pathway

Understanding why we use strict PPE builds compliance. The diagram below details the haptenization mechanism common to piperazine derivatives.

SensitizationPath Compound 1,2-Benzisothiazole, 3-(1-piperazinyl)- Skin Skin/Lung Exposure Compound->Skin Protein Binding to Self-Proteins (Haptenization) Skin->Protein Penetration Immune Immune Recognition (T-Cells / IgE) Protein->Immune Antigen Formation Reaction Allergic Response (Dermatitis / Asthma) Immune->Reaction Re-exposure

Figure 2: Haptenization pathway. The chemical binds to body proteins, tricking the immune system into attacking the body upon future exposure.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-(1-Piperazinyl)-1,2-benzisothiazole. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 2772144, 3-(1-Piperazinyl)-1,2-benzisothiazole. Retrieved from

  • ECHEMI. (2023).[3] Safety Data Sheet: 3-(1-Piperazinyl)-1,2-benzisothiazole. Retrieved from

  • Arboix, M., et al. (2020). Piperazine derivatives as dangerous abused compounds. National Institutes of Health. Retrieved from

(Note: While specific data for the "1,1-dioxide" variant is rare, safety protocols are grounded in the confirmed hazards of the 3-(1-piperazinyl)-1,2-benzisothiazole analog and general piperazine handling standards.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.